molecular formula C17H19NO3 B154635 Narwedine CAS No. 1668-86-6

Narwedine

Numéro de catalogue: B154635
Numéro CAS: 1668-86-6
Poids moléculaire: 285.34 g/mol
Clé InChI: QENVUHCAYXAROT-YOEHRIQHSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Galanthaminone is identified in scientific literature as a metabolite of galantamine, a tertiary alkaloid and acetylcholinesterase (AChE) inhibitor . As a research compound, it is of significant interest for pharmacokinetic and metabolic studies aimed at understanding the disposition and biotransformation pathways of galantamine . Investigating galanthaminone provides valuable insights into the metabolism of its parent drug, which is clinically used for the management of mild to moderate Alzheimer's disease . Galantamine's pharmacological activity is attributed to its dual mechanism of action: it is a reversible, competitive inhibitor of acetylcholinesterase and an allosteric potentiating ligand of nicotinic acetylcholine receptors (nAChRs) . This activity increases the availability of the neurotransmitter acetylcholine in synaptic clefts, thereby enhancing cholinergic neurotransmission . Research on metabolites like galanthaminone is crucial for a comprehensive safety and efficacy profile of pharmaceutical substances. Available evidence suggests that galanthaminone, along with other major galantamine metabolites, does not retain significant pharmacological activity at therapeutic concentrations . This makes Galanthaminone a vital reference standard for researchers in toxicology, drug development, and analytical chemistry. Studies utilizing this compound can elucidate metabolic stability, potential drug-drug interactions, and the clearance mechanisms of galantamine . This product is intended for research use only in a controlled laboratory environment and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

(1S,12S)-9-methoxy-4-methyl-11-oxa-4-azatetracyclo[8.6.1.01,12.06,17]heptadeca-6(17),7,9,15-tetraen-14-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO3/c1-18-8-7-17-6-5-12(19)9-14(17)21-16-13(20-2)4-3-11(10-18)15(16)17/h3-6,14H,7-10H2,1-2H3/t14-,17-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QENVUHCAYXAROT-YOEHRIQHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC23C=CC(=O)CC2OC4=C(C=CC(=C34)C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CC[C@@]23C=CC(=O)C[C@@H]2OC4=C(C=CC(=C34)C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60168190
Record name Narwedine, (+/-)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60168190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

510-77-0, 1668-86-6
Record name Narwedine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=510-77-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name rel-(4aR,8aR)-4a,5,9,10,11,12-Hexahydro-3-methoxy-11-methyl-6H-benzofuro[3a,3,2-ef][2]benzazepin-6-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1668-86-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Galanthaminone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000510770
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Narwedine, (+/-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001668866
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Narwedine, (+/-)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60168190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (4aR*,8aR*)-4a,5,9,10,11,12-hexahydro-3-methoxy-11-methyl-6H-benzofuro[3a,3,2-ef][2]benzazepin-6-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.102.707
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 6H-Benzofuro[3a,3,2-ef][2]benzazepin-6-one, 4a,5,9,10,11,12-hexahydro-3-methoxy-11-methyl-, (4aR,8aR)-rel
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 6H-Benzofuro[3a,3,2-ef][2]benzazepin-6-one, 4a,5,9,10,11,12-hexahydro-3-methoxy-11-methyl-, (4aS,8aS)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.119.095
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name NARWEDINE, (±)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ATP706417H
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name NARWEDINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/38CR9WB857
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Narwedine: A Technical Overview of its Biological Activity and Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Narwedine is a tertiary Amaryllidaceae alkaloid, recognized primarily as a key intermediate in the biosynthesis of galantamine, a licensed therapeutic for Alzheimer's disease.[1] While often overshadowed by its more clinically established derivative, this compound itself possesses a distinct profile of biological activities. This technical guide provides a comprehensive overview of the current understanding of this compound's biological effects, its mechanism of action, and the experimental protocols used to elucidate these properties. All quantitative data is presented in structured tables for clarity and comparative analysis, and key conceptual frameworks are visualized using Graphviz diagrams.

Biological Activity of this compound

The primary biological activities of this compound that have been quantitatively assessed are its enzyme inhibitory effects, cytotoxicity against cancer cell lines, and its antioxidant potential.

Enzyme Inhibition

This compound has been demonstrated to inhibit several key enzymes, most notably acetylcholinesterase (AChE), which is a critical target in the management of Alzheimer's disease. Its inhibitory potential extends to butyrylcholinesterase (BChE) and prolyl endopeptidase.[2]

Enzyme TargetIC50 Value (µM)Source
Acetylcholinesterase (AChE)281[2]
Butyrylcholinesterase (BChE)911[2]
Prolyl Endopeptidase907[2]
Table 1: Enzyme Inhibitory Activity of (-)-Narwedine.
Cytotoxic Activity

Research has indicated that this compound exhibits cytotoxic effects against specific cancer cell lines. Notably, it has shown activity against human lymphoblastic leukemia cells (CEM), while displaying a lack of activity against normal human fibroblasts (BJ), suggesting a degree of selectivity.[3]

Cell LineCell TypeIC50 Value (µM)Source
CEMHuman Lymphoblastic Leukemia31.6[3]
BJNormal Human Fibroblasts> 50[3]
Table 2: Cytotoxicity of this compound.
Antioxidant Activity

The antioxidant capacity of this compound has been investigated, particularly in comparison to its derivative, galantamine. Studies suggest that the antioxidant activity of this class of compounds is largely dependent on the presence of an enolic hydroxyl group, which this compound, being a ketone, lacks.[4] This structural difference implies a lower intrinsic antioxidant activity for this compound compared to galantamine. For a comparative perspective, the antioxidant activity of galantamine hydrobromide is presented below.

Reactive Oxygen Species (ROS)C50 Value (µM) of Galantamine HydrobromideSource
Superoxide Radical (•O₂⁻)15 ± 2
Hydroxyl Radical (•OH)83 ± 12
Hypochlorous Acid (HOCl)25 ± 4
Table 3: Antioxidant Activity of the related compound Galantamine Hydrobromide.

Mechanism of Action

The precise mechanism of action for this compound is not as extensively characterized as that of galantamine. However, based on its known biological activities, a few key mechanisms can be inferred.

Cholinesterase Inhibition

The primary established mechanism of action for this compound is its inhibition of acetylcholinesterase. By inhibiting AChE, this compound can increase the levels of the neurotransmitter acetylcholine in the synaptic cleft, a mechanism shared with galantamine and other Alzheimer's disease therapeutics.[2] However, its inhibitory potency is significantly lower than that of galantamine.

AChE_Inhibition This compound This compound AChE Acetylcholinesterase (AChE) This compound->AChE Inhibits Acetylcholine Acetylcholine AChE->Acetylcholine Hydrolyzes Synaptic_Cleft Increased Acetylcholine in Synaptic Cleft Choline_Acetate Choline + Acetate Cytotoxicity_Workflow This compound This compound (31.6 µM) Cancer_Cell CEM Cancer Cell This compound->Cancer_Cell Cellular_Processes Disruption of Critical Cellular Processes Cancer_Cell->Cellular_Processes Apoptosis Potential Induction of Apoptosis Cellular_Processes->Apoptosis Hypothesized Cell_Death Cell Death Cellular_Processes->Cell_Death Apoptosis->Cell_Death Ellman_Method_Workflow Start Start: Prepare Reagents Mix Mix Buffer, DTNB, and this compound in Microplate Start->Mix Add_AChE Add AChE and Incubate Mix->Add_AChE Add_Substrate Add Acetylthiocholine (Substrate) Add_AChE->Add_Substrate Measure_Absorbance Measure Absorbance at 412 nm Add_Substrate->Measure_Absorbance Calculate Calculate Inhibition and IC50 Measure_Absorbance->Calculate

References

A Technical Guide to Narwedine Enantiomers: Synthesis, Resolution, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Narwedine

This compound is a tetracyclic alkaloid belonging to the Amaryllidaceae family of natural products. It exists as a pair of enantiomers, (+)-narwedine and (-)-narwedine, due to its chiral centers. The primary significance of this compound in medicinal chemistry lies in its role as the direct biosynthetic precursor to galanthamine. (-)-Galanthamine is a well-established drug for the symptomatic treatment of mild to moderate Alzheimer's disease, functioning as a selective and reversible inhibitor of the enzyme acetylcholinesterase (AChE). Consequently, the efficient synthesis and resolution of this compound enantiomers are of paramount importance for the production of (-)-galanthamine.

Synthesis and Resolution of this compound Enantiomers

The total synthesis of this compound has been a subject of extensive research, often intertwined with the synthesis of galanthamine. A key challenge in producing enantiomerically pure this compound is the effective separation of its racemic mixture.

Racemic Synthesis of this compound

Racemic this compound is typically synthesized through an intramolecular oxidative phenolic coupling reaction of a substituted norbelladine derivative. This biomimetic approach mimics the natural biosynthetic pathway. Various oxidizing agents have been employed to facilitate this key bond formation.

Resolution of Racemic this compound

A highly efficient method for obtaining enantiomerically pure (-)-narwedine from a racemic mixture is through a process known as crystallization-induced chiral conversion or autocatalytic resolution. This process is a cornerstone of large-scale production of (-)-galanthamine.

Experimental Protocol: Crystallization-Induced Chiral Conversion of (±)-Narwedine

This protocol is based on the principle of dynamic kinetic resolution, where the undesired enantiomer is racemized in solution and crystallizes as the desired enantiomer.

  • Preparation of the Racemic Mixture: A solution of racemic this compound is prepared in a suitable solvent system, typically a mixture of an alcohol (e.g., ethanol) and a weak base (e.g., triethylamine).

  • Seeding: The solution is seeded with a small amount of pure (-)-narwedine crystals.

  • Equilibration: The mixture is stirred at a controlled temperature. In solution, the enantiomers of this compound are in equilibrium through a retro-Michael reaction. The presence of the (-)-narwedine seed crystals preferentially induces the crystallization of the (-)-enantiomer from the solution.

  • Racemization: As (-)-narwedine crystallizes out, the equilibrium in the solution is disturbed. To restore the equilibrium, the (+)-narwedine in the solution undergoes racemization to form more of the racemic mixture, from which the (-)-enantiomer continues to crystallize.

  • Isolation: The crystalline (-)-narwedine is isolated by filtration, washed, and dried.

This process allows for a theoretical yield of up to 100% for the desired (-)-enantiomer from the racemic mixture.

Specific Rotation of this compound Enantiomers

Specific rotation is a fundamental physical property used to characterize chiral molecules. It is defined as the angle of rotation of plane-polarized light by a solution of the compound at a specific concentration and path length. Despite extensive literature on the synthesis and use of this compound enantiomers, specific quantitative data for the optical rotation of (+)-narwedine and (-)-narwedine are not consistently reported in publicly available scientific databases and publications. Enantiomers have equal and opposite specific rotations.

Table 1: Specific Rotation Data for this compound Enantiomers

EnantiomerSpecific Rotation ([α]D)SolventTemperature (°C)
(+)-NarwedineData not availableNot applicableNot applicable
(-)-NarwedineData not availableNot applicableNot applicable

Note: The absence of specific rotation data in this table reflects its unavailability in the surveyed literature.

Biological Significance and Signaling Pathway

The biological significance of this compound is intrinsically linked to its role as the immediate precursor to galanthamine. While (-)-narwedine itself exhibits some inhibitory activity against acetylcholinesterase (AChE), it is significantly less potent than (-)-galanthamine. The primary therapeutic relevance stems from the conversion of (-)-narwedine to (-)-galanthamine.

Acetylcholinesterase Inhibition

In the cholinergic synapses of the brain, the neurotransmitter acetylcholine (ACh) is responsible for transmitting nerve impulses. After its release into the synaptic cleft, ACh is rapidly hydrolyzed and inactivated by the enzyme acetylcholinesterase. In Alzheimer's disease, there is a deficit of cholinergic neurotransmission. Acetylcholinesterase inhibitors, like galanthamine, block the action of AChE, thereby increasing the concentration and duration of action of ACh in the synaptic cleft. This enhancement of cholinergic function can lead to improvements in cognitive function.

Below is a diagram illustrating the cholinergic signaling pathway and the mechanism of action of acetylcholinesterase inhibitors.

Cholinergic_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron ACh_vesicle Acetylcholine (ACh) in Vesicles ACh_release ACh Release ACh_vesicle->ACh_release Action Potential ACh ACh ACh_release->ACh AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis ACh_receptor Acetylcholine Receptor ACh->ACh_receptor Binding Choline_Acetate Choline + Acetate AChE->Choline_Acetate Signal_transduction Signal Transduction ACh_receptor->Signal_transduction Activation ACh_inhibitor AChE Inhibitor (e.g., Galantamine) ACh_inhibitor->AChE Inhibition

Caption: Cholinergic signaling and AChE inhibition.

Experimental Workflow: From Racemic this compound to (-)-Galanthamine

The conversion of racemic this compound to the therapeutically active (-)-galanthamine involves a series of key steps, as illustrated in the workflow diagram below.

Narwedine_to_Galanthamine_Workflow racemic_this compound (±)-Narwedine (Racemic Mixture) resolution Crystallization-Induced Chiral Conversion racemic_this compound->resolution minus_this compound (-)-Narwedine resolution->minus_this compound Crystallization plus_this compound (+)-Narwedine (in solution) undergoes racemization resolution->plus_this compound reduction Stereoselective Reduction minus_this compound->reduction plus_this compound->racemic_this compound Equilibration minus_galanthamine (-)-Galanthamine reduction->minus_galanthamine

Caption: Workflow for (-)-Galanthamine synthesis.

Conclusion

The enantiomers of this compound hold a critical position in the synthetic pathway to the Alzheimer's drug, (-)-galanthamine. The development of efficient methods for the resolution of racemic this compound, such as crystallization-induced chiral conversion, has been instrumental in the large-scale production of this important therapeutic agent. While the specific optical rotation values for the individual enantiomers remain elusive in readily accessible literature, their chemical transformations and biological relevance are well-documented. Further research into the direct biological activities of this compound enantiomers could potentially unveil new therapeutic applications. This guide provides a foundational understanding for professionals in the fields of chemical research and drug development, underscoring the importance of stereochemistry in the design and synthesis of pharmaceuticals.

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Initial Isolation and Characterization of Narwedine

This compound, a tetracyclic alkaloid, holds a significant position in pharmaceutical chemistry as the direct biogenic and synthetic precursor to galanthamine, a drug utilized in the management of mild to moderate Alzheimer's disease.[1][2] The structural complexity and therapeutic importance of galanthamine have spurred extensive research into its synthesis, with the initial formation and characterization of this compound being a critical milestone. This document provides a detailed overview of the seminal work on the synthesis, isolation, and characterization of this compound.

Initial Synthesis: The Biomimetic Approach by Barton and Kirby

The first synthesis of racemic this compound was a landmark achievement reported by D. H. R. Barton and G. W. Kirby in 1962.[3] Their strategy was based on a biomimetic hypothesis that the Amaryllidaceae alkaloids are formed in nature through an oxidative phenol coupling reaction.[2] They successfully demonstrated this by synthesizing (±)-narwedine through the intramolecular oxidative coupling of a precursor, which was then reduced to produce (±)-galanthamine and (±)-epi-galanthamine.[2][3]

The key transformation involved the oxidation of a synthetic precursor using potassium ferricyanide (K3[Fe(CN)6]), which yielded the desired tetracyclic structure of this compound.[2][4] However, this initial synthesis was characterized by a very low yield of only 1.4%.[3][5]

Experimental Protocol: Biomimetic Synthesis of (±)-Narwedine

The protocol described by Barton and Kirby for the key oxidative coupling step is as follows:

  • Precursor Synthesis: The synthesis begins with the preparation of the key precursor, 4'-O-methylnorbelladine, or a suitable derivative.[2]

  • Oxidative Coupling Reaction: The precursor is subjected to oxidative coupling using potassium ferricyanide (K3[Fe(CN)6]) as the oxidizing agent.[4] The reaction is typically performed in a two-phase system (e.g., chloroform and water) in the presence of a base like sodium bicarbonate.[1]

  • Reaction Conditions: The reaction mixture is stirred at a specific temperature (e.g., 60°C) for a set duration.[1]

  • Work-up and Isolation: After the reaction, the organic layer is separated, and the crude product is isolated.

  • Purification: Due to the low yield and formation of by-products, purification is essential, often requiring column chromatography to isolate racemic this compound.[1]

G cluster_workflow Barton & Kirby's Biomimetic Synthesis of (±)-Narwedine (1962) precursor 4'-O-Methylnorbelladine (Precursor) reaction Oxidative Phenol Coupling precursor->reaction Substrate oxidant Potassium Ferricyanide (K3[Fe(CN)6]) oxidant->reaction Reagent This compound (±)-Narwedine reaction->this compound Yield: 1.4% reduction Reduction (e.g., LiAlH4) This compound->reduction galanthamine (±)-Galanthamine & Epimer reduction->galanthamine

Caption: Workflow of the first biomimetic synthesis of (±)-Narwedine.

Natural Occurrence and Isolation

This compound is a naturally occurring alkaloid found in various species of the Amaryllidaceae family. It has been identified in plants such as Leucojum aestivum (summer snowflake) and Galanthus elwesii (Elwes's snowdrop).[6] As the direct biogenic precursor to galanthamine, it is typically present in smaller quantities than galanthamine itself.[1][7]

The initial isolation of this compound from natural sources is not as well-documented as its synthesis. However, the general protocols for extracting Amaryllidaceae alkaloids would have been employed.

Experimental Protocol: General Alkaloid Extraction
  • Plant Material Preparation: Bulbs or aerial parts of the plant are collected, dried, and pulverized.

  • Extraction: The powdered material is subjected to extraction with an acidic aqueous solution or an organic solvent like methanol or ethanol to isolate the alkaloids in their salt form.

  • Acid-Base Partitioning: The crude extract is then basified (e.g., with sodium carbonate or ammonia) and partitioned with an immiscible organic solvent (e.g., chloroform or dichloromethane). The free alkaloid bases move into the organic layer.

  • Purification: The organic extract containing the mixture of alkaloids is concentrated. Further purification to separate this compound from other alkaloids like galanthamine is achieved through techniques such as column chromatography (e.g., on alumina or silica gel) and crystallization.

Physicochemical Characterization

The initial characterization of a newly isolated or synthesized compound is crucial for confirming its structure and purity. For this compound, this involved a combination of physical measurements and spectroscopic analysis. While detailed spectral data from the very first 1962 synthesis is sparse in modern literature, subsequent studies and patents provide characteristic data.

Quantitative Data for this compound Derivatives
PropertyValueCompoundReference
Elemental Analysis (-)-narwedine-BF3 complex-1.25 H2O[1]
% Carbon (C)54.35%[1]
% Hydrogen (H)5.77%[1]
% Nitrogen (N)3.73%[1]
% Fluorine (F)15.17%[1]
Spectroscopy
Infrared (IR) SpectrumCharacteristic peaks available in patent literature(-)-Narwedine[1]
Experimental Protocol: Characterization Techniques
  • Melting Point: The melting point of a crystalline solid is a key indicator of purity. The analysis is performed using a calibrated melting point apparatus.

  • Optical Rotation: For chiral molecules like the enantiomers of this compound, the specific rotation is measured using a polarimeter to determine the direction and magnitude of rotation of plane-polarized light.

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. A sample is prepared (e.g., as a KBr pellet or a thin film) and scanned with an IR spectrometer to obtain a spectrum showing absorption bands corresponding to different bond vibrations.

  • Elemental Analysis: This technique determines the elemental composition (%C, %H, %N) of a pure compound, which is used to confirm its empirical formula. A known weight of the sample is combusted, and the resulting gases (CO2, H2O, N2) are quantified.

Resolution of Racemic this compound

Since the initial synthesis by Barton produced a racemic mixture of (±)-narwedine, a method for resolving the enantiomers was necessary to obtain the biologically active (-)-enantiomer required for the synthesis of (-)-galanthamine. A highly efficient process known as crystallization-induced dynamic resolution was developed.[2][4]

This process takes advantage of the fact that this compound can racemize in solution via a retro-Michael reaction.[2] By seeding a solution of racemic this compound with a small amount of the desired enantiomer (e.g., (-)-narwedine), the crystallization of that enantiomer is induced. As it crystallizes out, the equilibrium in the solution shifts, causing the unwanted enantiomer to convert to the desired one, which then also crystallizes. This dynamic process can lead to a high yield of the desired enantiomer.[2][4]

Experimental Protocol: Crystallization-Induced Dynamic Resolution
  • Solution Preparation: Racemic (±)-narwedine is dissolved in a suitable solvent system, often a mixture like ethanol and triethylamine (EtOH/Et3N).[4]

  • Seeding: A catalytic amount (e.g., 1-2.5%) of the desired pure enantiomer, such as (-)-narwedine or even (+)-galanthamine, is added to the solution as seed crystals.[4]

  • Equilibration and Crystallization: The mixture is allowed to equilibrate for several hours. During this time, the desired enantiomer selectively crystallizes out of the solution.

  • Isolation: The crystals of the enantiomerically pure this compound are collected by filtration.

  • Recycling: The process can be repeated with the mother liquor to achieve a very high overall yield. For instance, converting 10 g of racemic this compound can yield over 9 g of (-)-narwedine in just two cycles.[4]

G cluster_resolution Crystallization-Induced Dynamic Resolution of this compound racemic (±)-Narwedine in Solution equilibrium (+)-Narwedine ⇌ (-)-Narwedine (Solution Equilibrium) racemic->equilibrium seed Add Seed Crystal of (-)-Narwedine equilibrium->seed crystallization Selective Crystallization of (-)-Narwedine seed->crystallization crystallization->equilibrium Shifts Equilibrium product Solid (-)-Narwedine (High Yield) crystallization->product Isolation

Caption: Logical workflow for the dynamic chiral resolution of this compound.

Biosynthesis of this compound

Understanding the natural pathway for the formation of this compound provides context for the biomimetic syntheses. The biosynthesis of galanthamine begins with the amino acids phenylalanine and tyrosine.[2] These are converted into a key intermediate, 4'-O-methylnorbelladine. A crucial step, likely catalyzed by a cytochrome P-450 enzyme, is the intramolecular ortho-para oxidative coupling of this precursor to form a dienone, which then arranges to form this compound.[2][5] this compound is subsequently reduced stereoselectively in vivo to yield (-)-galanthamine.[5]

G cluster_bio Biosynthetic Pathway to this compound tyr Tyrosine precursor 4'-O-Methylnorbelladine tyr->precursor phe Phenylalanine phe->precursor coupling Ortho-Para Oxidative Coupling precursor->coupling This compound This compound coupling->this compound galanthamine (-)-Galanthamine This compound->galanthamine Reduction

Caption: Simplified biosynthetic pathway leading to this compound.

Conclusion

The initial work on this compound, particularly the biomimetic synthesis by Barton and Kirby, was foundational in the field of alkaloid chemistry. It not only provided a route to the therapeutically important galanthamine but also confirmed a key hypothesis about natural product biosynthesis. Subsequent developments, especially in the asymmetric synthesis and resolution of this compound, have refined these early discoveries into industrially viable processes. The methods of isolation and characterization, while now far more advanced, build upon the principles established during these initial investigations. This guide provides a core understanding of these pioneering efforts for professionals engaged in natural product synthesis and drug development.

References

The Biosynthesis of Narwedine in Amaryllidaceae: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Amaryllidaceae family of plants is a rich source of structurally diverse and biologically active alkaloids. Among these, narwedine holds a pivotal position as the direct biosynthetic precursor to galanthamine, a licensed drug for the treatment of Alzheimer's disease.[1][2] Understanding the intricate biosynthetic pathway of this compound is crucial for the metabolic engineering of plants and microbial systems to enhance the production of galanthamine and other valuable Amaryllidaceae alkaloids. This technical guide provides an in-depth exploration of the this compound biosynthetic pathway, detailing the enzymatic transformations from primary metabolites to the core this compound scaffold. It summarizes the available quantitative data, presents detailed experimental protocols for key analytical and enzymatic assays, and provides visual representations of the pathway and experimental workflows to facilitate a comprehensive understanding of this significant metabolic route.

The Core Biosynthetic Pathway of this compound

The biosynthesis of this compound originates from the aromatic amino acids L-phenylalanine and L-tyrosine. The pathway can be segmented into three major stages: the formation of the common precursor 4'-O-methylnorbelladine, the intramolecular oxidative coupling to form the tetracyclic core of this compound, and the final N-methylation step.

  • Formation of 4'-O-methylnorbelladine: The pathway commences with the conversion of L-phenylalanine to 3,4-dihydroxybenzaldehyde (3,4-DHBA) and L-tyrosine to tyramine.[3][4] These two intermediates then undergo a condensation reaction, catalyzed by norbelladine synthase (NBS) and a subsequent reduction by a reductase, to form norbelladine.[5] Norbelladine is then methylated at the 4'-hydroxyl group by norbelladine 4'-O-methyltransferase (N4OMT) to yield the key intermediate, 4'-O-methylnorbelladine.[1]

  • Intramolecular Oxidative Coupling: The pivotal step in the formation of the this compound scaffold is the intramolecular para-ortho' oxidative C-C coupling of 4'-O-methylnorbelladine. This reaction is catalyzed by a specific cytochrome P450 enzyme, CYP96T1, to produce N-demethylthis compound.[4][6] This cyclization event establishes the characteristic tetracyclic ring system of the galanthamine-type alkaloids. While CYP96T1 predominantly catalyzes a para-para' coupling leading to other alkaloid types, it also exhibits a minor activity for the para-ortho' coupling required for N-demethylthis compound synthesis.[4]

  • N-methylation to this compound: The final step in this compound biosynthesis is the N-methylation of N-demethylthis compound. This reaction is catalyzed by an N-demethylthis compound N-methyltransferase, which is likely a member of the γ-tocopherol methyltransferase class of enzymes.[3] This enzymatic step yields the final product, this compound. This compound can then be stereoselectively reduced by a reductase to form galanthamine.[2]

This compound Biosynthesis Pathway cluster_0 Upstream Pathway cluster_1 Core Pathway L-Phenylalanine L-Phenylalanine 3,4-Dihydroxybenzaldehyde 3,4-Dihydroxybenzaldehyde L-Phenylalanine->3,4-Dihydroxybenzaldehyde Multiple Steps Norbelladine Norbelladine 3,4-Dihydroxybenzaldehyde->Norbelladine Norbelladine Synthase / Reductase L-Tyrosine L-Tyrosine Tyramine Tyramine L-Tyrosine->Tyramine Tyrosine Decarboxylase Tyramine->Norbelladine 4'-O-Methylnorbelladine 4'-O-Methylnorbelladine Norbelladine->4'-O-Methylnorbelladine N4OMT N-demethylthis compound N-demethylthis compound 4'-O-Methylnorbelladine->N-demethylthis compound CYP96T1 (para-ortho' coupling) This compound This compound N-demethylthis compound->this compound N-demethylthis compound N-methyltransferase Galanthamine Galanthamine This compound->Galanthamine This compound Reductase

Caption: The biosynthetic pathway of this compound in Amaryllidaceae.

Quantitative Data

Specific kinetic parameters for the enzymes directly involved in the final steps of this compound biosynthesis, namely N-demethylthis compound N-methyltransferase and this compound reductase, are not yet extensively characterized in the literature. However, data for homologous enzymes and related reactions in the Amaryllidaceae alkaloid pathway provide valuable insights into the potential catalytic efficiencies.

EnzymeSubstrate(s)Product(s)KmkcatSource OrganismReference
Norbelladine 4'-O-methyltransferase (N4OMT) Norbelladine, S-adenosylmethionine4'-O-methylnorbelladine, S-adenosylhomocysteine2.5 ± 0.3 µM (Norbelladine)1.8 ± 0.1 pkat/µgNarcissus sp. aff. pseudonarcissus[7]
CYP96T1 4'-O-MethylnorbelladineNoroxomartidine (major), N-demethylthis compound (minor)Not ReportedNot ReportedNarcissus sp. aff. pseudonarcissus[4][6]
Representative N-methyltransferase (Nicotinamide N-methyltransferase) 4-phenylpyridine1-methyl-4-phenylpyridinium114 ± 55 µM9.3 x 10⁻⁵ s⁻¹Human (recombinant)[8]
Representative Reductase (Nitroreductase) p-Nitrobenzoic acid, NADHp-Hydroxylaminobenzoic acid, NAD⁺0.30 ± 0.04 mM (p-NBA)1.90 ± 0.09 s⁻¹Enterobacter cloacae[5]

Note: The data for the representative N-methyltransferase and reductase are provided to give an order-of-magnitude estimation for these enzyme classes, as specific data for the this compound pathway enzymes are not available.

Experimental Protocols

Heterologous Expression and Purification of a Representative Amaryllidaceae N-methyltransferase

This protocol is adapted for the expression and purification of His-tagged recombinant N-methyltransferases in E. coli.

Materials:

  • E. coli expression strain (e.g., BL21(DE3)) transformed with the expression vector containing the N-methyltransferase gene.

  • Luria-Bertani (LB) medium with appropriate antibiotic.

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG).

  • Lysis Buffer (50 mM NaH₂PO₄, 300 mM NaCl, 10 mM imidazole, pH 8.0).

  • Wash Buffer (50 mM NaH₂PO₄, 300 mM NaCl, 20 mM imidazole, pH 8.0).

  • Elution Buffer (50 mM NaH₂PO₄, 300 mM NaCl, 250 mM imidazole, pH 8.0).

  • Ni-NTA agarose resin.

  • Lysozyme, DNase I.

Procedure:

  • Inoculate a 5 mL LB culture with a single colony of the transformed E. coli and grow overnight at 37°C.

  • Use the overnight culture to inoculate a larger volume (e.g., 1 L) of LB medium and grow at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.

  • Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM and continue to grow the culture at a lower temperature (e.g., 18-25°C) for 16-24 hours.

  • Harvest the cells by centrifugation and resuspend the pellet in Lysis Buffer.

  • Lyse the cells by sonication on ice. Add lysozyme and DNase I to aid in lysis and reduce viscosity.

  • Clarify the lysate by centrifugation.

  • Add the clarified lysate to a column containing equilibrated Ni-NTA resin.

  • Wash the resin with Wash Buffer to remove unbound proteins.

  • Elute the His-tagged protein with Elution Buffer.

  • Analyze the purified protein by SDS-PAGE and determine the concentration using a Bradford or BCA assay.

Enzyme Assay for N-demethylthis compound N-methyltransferase

This assay is designed to measure the conversion of N-demethylthis compound to this compound.

Materials:

  • Purified N-demethylthis compound N-methyltransferase.

  • N-demethylthis compound (substrate).

  • S-adenosyl-L-methionine (SAM) (co-substrate).

  • Reaction Buffer (e.g., 100 mM Tris-HCl, pH 7.5, 10 mM MgCl₂).

  • Quenching solution (e.g., 10% trichloroacetic acid or acetonitrile).

  • LC-MS/MS system for product quantification.

Procedure:

  • Prepare a reaction mixture containing Reaction Buffer, N-demethylthis compound at various concentrations, and a fixed concentration of SAM.

  • Pre-incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 30°C).

  • Initiate the reaction by adding the purified enzyme.

  • Incubate the reaction for a specific time, ensuring the reaction is in the linear range.

  • Stop the reaction by adding the quenching solution.

  • Centrifuge the samples to pellet any precipitated protein.

  • Analyze the supernatant by LC-MS/MS to quantify the amount of this compound produced.

  • Determine kinetic parameters (Km and Vmax) by plotting the initial reaction velocity against the substrate concentration and fitting the data to the Michaelis-Menten equation.

Enzyme Assay for this compound Reductase

This assay measures the NADPH-dependent reduction of this compound to galanthamine.

Materials:

  • Purified this compound reductase.

  • This compound (substrate).

  • NADPH (co-substrate).

  • Reaction Buffer (e.g., 100 mM potassium phosphate, pH 7.0).

  • Spectrophotometer or LC-MS/MS system.

Procedure:

  • Prepare a reaction mixture containing Reaction Buffer and this compound.

  • Monitor the reaction by spectrophotometry by measuring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.

  • Alternatively, the reaction can be monitored by LC-MS/MS to directly quantify the formation of galanthamine.

  • Pre-incubate the reaction mixture at the optimal temperature.

  • Initiate the reaction by adding NADPH.

  • Record the change in absorbance over time or quench the reaction at different time points for LC-MS/MS analysis.

  • Calculate the reaction rate and determine the kinetic parameters.

Quantification of this compound and Intermediates by LC-MS/MS

This protocol outlines a general method for the sensitive and specific quantification of this compound and its precursors in biological samples.

Sample Preparation:

  • Homogenize plant material or cell cultures in an appropriate extraction solvent (e.g., methanol or ethanol).

  • Centrifuge the homogenate to pellet cell debris.

  • The supernatant can be directly analyzed or further purified using solid-phase extraction (SPE) if necessary.

  • Evaporate the solvent and reconstitute the sample in the mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis:

  • Chromatography: Use a C18 reversed-phase column with a gradient elution of water and acetonitrile, both containing a small amount of formic acid to improve ionization.

  • Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode.

  • Quantification: Use Multiple Reaction Monitoring (MRM) for quantification. The MRM transitions are specific precursor-to-product ion fragments for each analyte.

    • This compound: Select the appropriate precursor ion (the protonated molecule [M+H]⁺) and a characteristic product ion.

    • N-demethylthis compound: Select the appropriate precursor and product ions.

    • 4'-O-Methylnorbelladine: Select the appropriate precursor and product ions.

  • Calibration: Prepare a calibration curve using authentic standards of the analytes to be quantified.

Experimental Workflow cluster_0 Gene to Protein cluster_1 Enzyme Characterization cluster_2 Metabolite Analysis Gene Identification Gene Identification Cloning into Expression Vector Cloning into Expression Vector Gene Identification->Cloning into Expression Vector Heterologous Expression (E. coli) Heterologous Expression (E. coli) Cloning into Expression Vector->Heterologous Expression (E. coli) Protein Purification (e.g., Ni-NTA) Protein Purification (e.g., Ni-NTA) Heterologous Expression (E. coli)->Protein Purification (e.g., Ni-NTA) Enzyme Assay Enzyme Assay Protein Purification (e.g., Ni-NTA)->Enzyme Assay Kinetic Analysis (Km, kcat) Kinetic Analysis (Km, kcat) Enzyme Assay->Kinetic Analysis (Km, kcat) Substrates Substrates Substrates->Enzyme Assay Cofactors Cofactors Cofactors->Enzyme Assay Plant/Cell Culture Plant/Cell Culture Extraction Extraction Plant/Cell Culture->Extraction LC-MS/MS Analysis LC-MS/MS Analysis Extraction->LC-MS/MS Analysis Quantification Quantification LC-MS/MS Analysis->Quantification

Caption: A general experimental workflow for the study of this compound biosynthesis.

Conclusion

The biosynthesis of this compound is a complex and fascinating pathway that is central to the production of the pharmaceutically important alkaloid, galanthamine. While the overall pathway has been elucidated, there remain significant opportunities for further research, particularly in the detailed kinetic characterization of the terminal enzymes, N-demethylthis compound N-methyltransferase and this compound reductase. A thorough understanding of the catalytic mechanisms and efficiencies of these enzymes will be instrumental in the development of robust and efficient metabolic engineering strategies for the enhanced production of this compound and its valuable derivatives. The protocols and data presented in this guide provide a solid foundation for researchers to further investigate this important biosynthetic pathway.

References

Methodological & Application

Application Notes and Protocols for the Total Synthesis of (±)-Narwedine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of established methods for the total synthesis of (±)-narwedine, a key intermediate in the production of the Alzheimer's disease drug, (-)-galanthamine. The following sections include summaries of synthetic strategies, quantitative data, detailed experimental protocols for key reactions, and visual representations of the synthetic pathways.

Introduction

Narwedine is a tetracyclic alkaloid and the biosynthetic precursor to galanthamine. The total synthesis of its racemic form, (±)-narwedine, has been a significant focus of synthetic organic chemistry, with numerous strategies developed to construct its challenging spirocyclic core. A pivotal step in many syntheses is the intramolecular oxidative coupling of a phenolic precursor to form the characteristic dihydrodibenzofuran ring system. Other notable approaches involve intramolecular Heck reactions and Diels-Alder cycloadditions to assemble the core structure. The resolution of racemic this compound is a critical step to obtain the enantiomerically pure (-)-narwedine required for the synthesis of (-)-galanthamine.

Synthetic Strategies Overview

Several key strategies have been successfully employed for the total synthesis of (±)-narwedine. These approaches can be broadly categorized as:

  • Biomimetic Oxidative Phenol Coupling: This is the most common and historically significant approach, mimicking the proposed biosynthetic pathway. It typically involves the oxidation of a suitably substituted N-(phenethyl)benzamide derivative to induce an intramolecular C-C bond formation between the two aromatic rings.

  • Intramolecular Heck Reaction: This strategy utilizes a palladium-catalyzed cross-coupling reaction to form the quaternary carbon center and the dihydrobenzofuran ring system. This method offers an alternative to the often low-yielding oxidative coupling.

  • Diels-Alder and Other Cycloaddition Strategies: These approaches build the core ring system through concerted or stepwise cycloaddition reactions, offering a different disconnection of the target molecule.

This document will focus on a well-established route involving an oxidative phenol coupling reaction, providing detailed protocols and data for this pathway.

Quantitative Data Summary

The following table summarizes the yields for the key steps in a representative synthesis of (±)-narwedine via oxidative phenol coupling, starting from isovanillin.

StepReactionStarting MaterialProductReagent(s)Yield (%)Reference(s)
1Bromination3,4-dimethoxybenzaldehyde2-Bromo-4,5-dimethoxybenzaldehydeBromine, Acetic acid-[1]
2Regioselective Demethylation2-Bromo-4,5-dimethoxybenzaldehyde2-Bromo-5-hydroxy-4-methoxybenzaldehydeSulfuric acid-[1]
3Reductive Amination2-Bromo-5-hydroxy-4-methoxybenzaldehyde & Tyramine2-Bromo-5-hydroxy-4-methoxy-N-(4-hydroxyphenethyl)benzylamineSodium borohydride-[1]
4FormylationAmine from Step 3N-Formyl-2-bromo-5-hydroxy-4-methoxy-N-(4-hydroxyphenethyl)benzylamineEthyl formate, Formic acid-[1]
5Oxidative Phenol CouplingFormamide from Step 41-Bromo-12-oxo-narwedinePotassium ferricyanide, Potassium carbonate40-61[2][3]
6Reductive Debromination and Amide Reduction1-Bromo-12-oxo-narwedine(±)-NarwedineLithium aluminum hydride-[2]

Note: Specific yields for all intermediate steps were not consistently available in the summarized literature. The oxidative coupling step is often the most reported and yield-critical step.

Experimental Protocols

Key Experiment: Intramolecular Oxidative Phenol Coupling

This protocol describes the formation of the tetracyclic core of this compound through an oxidative coupling reaction.

Objective: To synthesize 1-bromo-12-oxo-narwedine from N-formyl-2-bromo-5-hydroxy-4-methoxy-N-(4-hydroxyphenethyl)benzylamine.

Materials:

  • 2-bromo-5-hydroxy-N-[2-(4-hydroxyphenyl)ethyl]-4-methoxy-N-methylbenzamide

  • Potassium ferricyanide (K₃[Fe(CN)₆])

  • Sodium bicarbonate (NaHCO₃) or Potassium carbonate (K₂CO₃)

  • Chloroform (CHCl₃)

  • Water

  • Toluene

  • Separatory funnel

  • Reaction flask with reflux condenser and stirrer

  • Heating mantle

Procedure:

  • Dissolve the starting benzamide in a biphasic solvent system such as chloroform and water (5:1) or toluene and water.[2][3]

  • Add a significant molar excess of potassium ferricyanide (e.g., 5.66 molar equivalents) as the oxidant.[2][3]

  • Add a larger molar excess of a base such as sodium bicarbonate (e.g., 11.32 molar equivalents) or potassium carbonate.[1][2][3]

  • Heat the vigorously stirred mixture to a temperature of approximately 60°C for 1.5 hours.[2][3]

  • After the reaction is complete (monitored by TLC), cool the mixture to room temperature.

  • Separate the organic layer.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter the drying agent and concentrate the solvent in vacuo to obtain the crude product.

  • Purify the crude 1-bromo-12-oxo-narwedine by column chromatography on silica gel.

Expected Outcome: The expected product is 1-bromo-12-oxo-narwedine, which can be obtained in yields ranging from 40% to 61% after purification.[2][3]

Visualizations

Synthetic Pathway of (±)-Narwedine via Oxidative Coupling

The following diagram illustrates the key transformations in the synthesis of (±)-narwedine starting from 3,4-dimethoxybenzaldehyde.

Total_Synthesis_of_this compound cluster_start Starting Materials cluster_intermediates Key Intermediates cluster_product Final Product 3,4-dimethoxybenzaldehyde 3,4-dimethoxybenzaldehyde Brominated_Phenol 2-Bromo-5-hydroxy- 4-methoxybenzaldehyde 3,4-dimethoxybenzaldehyde->Brominated_Phenol 1. Bromination 2. Demethylation Tyramine Tyramine Amine Secondary Amine Intermediate Tyramine->Amine Brominated_Phenol->Amine Reductive Amination Formamide N-Formyl Precursor Amine->Formamide Formylation Coupled_Product 1-Bromo-12-oxo-narwedine Formamide->Coupled_Product Oxidative Phenol Coupling This compound (±)-Narwedine Coupled_Product->this compound Reduction

Caption: Synthetic route to (±)-narwedine via oxidative phenol coupling.

Experimental Workflow for Oxidative Coupling

The following diagram outlines the general laboratory workflow for the key oxidative coupling step.

Oxidative_Coupling_Workflow Start Start Dissolve Dissolve Starting Material in Biphasic Solvent Start->Dissolve Add_Reagents Add K3[Fe(CN)6] and Base Dissolve->Add_Reagents Heat Heat and Stir (e.g., 60°C, 1.5h) Add_Reagents->Heat Workup Cool and Perform Aqueous Workup Heat->Workup Purify Purify by Column Chromatography Workup->Purify End End Purify->End

Caption: Workflow for the intramolecular oxidative phenol coupling reaction.

References

Application Notes and Protocols for the Asymmetric Synthesis of (-)-Narwedine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(-)-Narwedine is a key intermediate in the synthesis of (-)-galanthamine, a potent acetylcholinesterase inhibitor used in the treatment of Alzheimer's disease. The stereoselective synthesis of (-)-narwedine is therefore of significant interest to the pharmaceutical and organic synthesis communities. This document provides an overview of prominent asymmetric strategies for the synthesis of (-)-narwedine, including detailed protocols for key methodologies and a comparative summary of their efficiencies. The primary routes covered include classical resolution, crystallization-induced dynamic resolution, and various catalytic asymmetric syntheses.

Key Strategies for Asymmetric Synthesis

The asymmetric synthesis of (-)-narwedine has been approached through several distinct strategies, each with its own advantages. Early methods relied on the resolution of racemic narwedine. More contemporary approaches focus on the direct, enantioselective construction of the chiral centers. The main strategies include:

  • Chiral Resolution: Separation of enantiomers from a racemic mixture.

  • Crystallization-Induced Dynamic Resolution: A more efficient resolution process where the undesired enantiomer is epimerized in solution and crystallizes as the desired enantiomer.

  • Chiral Pool Synthesis: Utilization of readily available chiral starting materials, such as amino acids.

  • Catalytic Asymmetric Synthesis: Employment of chiral catalysts to induce enantioselectivity in key bond-forming reactions.

The logical flow for obtaining enantiomerically pure (-)-Narwedine often starts from the synthesis of a racemic mixture, followed by a resolution step, or through a direct asymmetric synthesis from achiral or chiral starting materials.

cluster_racemic Racemic Synthesis cluster_asymmetric Asymmetric Synthesis Racemic this compound Racemic this compound (-)-Narwedine (-)-Narwedine Racemic this compound->(-)-Narwedine Resolution (e.g., Dynamic Resolution) Achiral Precursors Achiral Precursors Achiral Precursors->(-)-Narwedine Catalytic Asymmetric Synthesis Chiral Pool Chiral Pool Chiral Pool->(-)-Narwedine Chiral Pool Synthesis

Figure 1: General strategies for the synthesis of (-)-Narwedine.

Data Presentation: Comparison of Key Methodologies

The following table summarizes quantitative data for several key methods in the asymmetric synthesis of (-)-Narwedine and its conversion to (-)-Galanthamine.

Method/StrategyKey TransformationStarting MaterialYield (%)Enantiomeric Excess (ee) (%)Reference(s)
Crystallization-Induced Dynamic Resolution Resolution of (±)-narwedine(±)-Narwedine76-90>99[1][2][3][4]
Trost Asymmetric Synthesis Pd-catalyzed Asymmetric Allylic Alkylation (AAA)Achiral precursorsHighHigh[3]
Node Chiral Pool Synthesis Remote asymmetric inductionD-phenylalanine--[1][3]
Koga Chiral Pool Synthesis Synthesis from a chiral poolL-tyrosine--[1]
Bisai Asymmetric Synthesis Orthoester Johnson-Claisen rearrangementChiral allyl alcohol-97.4 (for intermediate)[5][6][7]
Vlahov Biocatalysis Asymmetric reductionGalanthamine precursors--[1]
Sanochemia Industrial Process Crystallization-induced chiral transformation(±)-Narwedine12.4 (overall)>99[3]

Experimental Protocols

Protocol 1: Crystallization-Induced Dynamic Resolution of (±)-Narwedine

This protocol is based on the highly efficient method developed by Shieh and Carlson, which has been adapted for industrial-scale synthesis.[1][2][3][4]

Objective: To obtain enantiomerically pure (-)-narwedine from racemic this compound via a second-order asymmetric transformation.

Materials:

  • (±)-Narwedine

  • Ethanol (EtOH)

  • Triethylamine (Et₃N)

  • (-)-Narwedine seed crystals (approx. 2.5 mol%) or (+)-Galanthamine (1 mol%)[3]

Procedure:

  • A solution of racemic this compound is prepared in a 9:1 solvent mixture of ethanol and triethylamine.[2]

  • The solution is heated to 68 °C to ensure complete dissolution.[2]

  • A catalytic amount of (-)-narwedine seed crystals is added to the solution to initiate crystallization of the desired enantiomer.[3]

  • The mixture is allowed to equilibrate. The dissolved (+)-narwedine undergoes base-catalyzed epimerization to (-)-narwedine via a retro-Michael reaction, which then crystallizes out of solution.

  • The crystalline (-)-narwedine is isolated by filtration.

  • This process can be repeated on the mother liquor to achieve high overall yields. In an industrial setting, 10 g of (±)-narwedine has been converted to 9.02 g of (-)-narwedine in two cycles.[3]

Expected Outcome:

  • Yield: High, with reports of up to 90% overall yield after multiple cycles.[2][3]

  • Purity: High enantiomeric purity (>99% ee).

Protocol 2: Stereoselective Reduction of (-)-Narwedine to (-)-Galanthamine

This protocol describes the final step in many total syntheses of (-)-galanthamine, following the preparation of enantiopure (-)-narwedine.

Objective: To stereoselectively reduce the ketone functionality of (-)-narwedine to the corresponding alcohol, (-)-galanthamine.

Materials:

  • (-)-Narwedine

  • L-selectride

  • Anhydrous solvent (e.g., THF)

Procedure:

  • (-)-Narwedine is dissolved in a suitable anhydrous solvent under an inert atmosphere.

  • The solution is cooled to a low temperature (below -15 °C) to ensure high stereoselectivity.[1]

  • L-selectride is added dropwise to the solution. The bulky nature of L-selectride restricts the hydride attack to the Si face of the ketone, leading to the desired S,S,R configuration of (-)-galanthamine.[1]

  • The reaction is monitored for completion (e.g., by TLC).

  • Upon completion, the reaction is quenched, and the product is isolated and purified.

Expected Outcome:

  • Yield: Nearly quantitative.[3]

  • Stereoselectivity: High, yielding (-)-galanthamine with minimal formation of the epi-galanthamine diastereomer.

Signaling Pathways and Experimental Workflows

The dynamic resolution of this compound is a fascinating process that relies on the equilibrium between the two enantiomers in solution, driven by the crystallization of the less soluble, desired enantiomer.

(+)-Narwedine (in solution) (+)-Narwedine (in solution) Retro-Michael Intermediate Retro-Michael Intermediate (+)-Narwedine (in solution)->Retro-Michael Intermediate Epimerization (Et3N) (-)-Narwedine (in solution) (-)-Narwedine (in solution) (-)-Narwedine (in solution)->Retro-Michael Intermediate (-)-Narwedine (crystalline) (-)-Narwedine (crystalline) (-)-Narwedine (in solution)->(-)-Narwedine (crystalline) Crystallization (seeding) Retro-Michael Intermediate->(-)-Narwedine (in solution)

Figure 2: Mechanism of crystallization-induced dynamic resolution of this compound.

The overall workflow for a common asymmetric synthesis route to (-)-Galanthamine, which proceeds through (-)-Narwedine, is depicted below.

Start Racemic Synthesis Racemic Synthesis Start->Racemic Synthesis Synthesis of (±)-Narwedine Dynamic Resolution Dynamic Resolution Racemic Synthesis->Dynamic Resolution Isolation of (-)-Narwedine Stereoselective Reduction Stereoselective Reduction Dynamic Resolution->Stereoselective Reduction Conversion to (-)-Galanthamine (-)-Galanthamine (-)-Galanthamine Stereoselective Reduction->(-)-Galanthamine

Figure 3: Workflow for the synthesis of (-)-Galanthamine via dynamic resolution.

References

Chromatographic Separation of Narwedine from Plant Extracts: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Narwedine, a prominent Amaryllidaceae alkaloid, serves as a key biosynthetic precursor to galanthamine, a licensed therapeutic for Alzheimer's disease. The efficient isolation and purification of this compound from plant sources are critical for both phytochemical research and the potential semi-synthesis of galanthamine and other derivatives. Amaryllidaceae plants, such as daffodils (Narcissus spp.) and snowdrops (Galanthus spp.), are the primary natural sources of these alkaloids. This document provides detailed application notes and protocols for the chromatographic separation of this compound from plant extracts, tailored for researchers, scientists, and drug development professionals. The methodologies cover extraction, purification, and analytical quantification, ensuring a comprehensive guide for obtaining high-purity this compound.

Extraction of this compound and other Amaryllidaceae Alkaloids from Plant Material

The initial step in isolating this compound is the efficient extraction of total alkaloids from the plant matrix, typically the bulbs, which are rich in these compounds. An acid-base extraction method is commonly employed to selectively isolate the alkaloids.

Protocol 1: Acid-Base Extraction from Plant Bulbs
  • Plant Material Preparation :

    • Harvest fresh bulbs of an appropriate Amaryllidaceae species (e.g., Narcissus pseudonarcissus).

    • Thoroughly wash the bulbs to remove soil and debris.

    • Finely chop or grind the fresh bulbs. Alternatively, the bulbs can be dried at 40°C and then pulverized into a fine powder.

  • Acidic Extraction :

    • Macerate the prepared plant material in an acidic solution (e.g., 0.1 M sulfuric acid or 1% tartaric acid) at a 1:10 (w/v) ratio for 16-24 hours at room temperature with occasional stirring. This process converts the alkaloids into their more water-soluble salt forms.

    • Filter the mixture through cheesecloth or a Büchner funnel to separate the acidic aqueous extract from the solid plant residue.

  • Defatting :

    • Wash the acidic aqueous extract with a non-polar solvent such as n-hexane or dichloromethane (3 x 1 volume of extract) in a separatory funnel to remove lipids and other non-polar impurities.

    • Discard the organic phase.

  • Basification and Alkaloid Extraction :

    • Adjust the pH of the aqueous extract to a basic range (pH 9-11) using a suitable base, such as ammonium hydroxide or sodium carbonate. This converts the alkaloid salts back to their free base form.

    • Extract the basified aqueous solution multiple times (3-5 times) with an organic solvent like chloroform or ethyl acetate.

    • Combine the organic extracts.

  • Concentration :

    • Dry the combined organic extracts over anhydrous sodium sulfate.

    • Evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude alkaloid extract.

Chromatographic Purification of this compound

The crude alkaloid extract contains a mixture of different alkaloids and impurities. Chromatographic techniques are essential for the isolation and purification of this compound.

Column Chromatography: Initial Fractionation

Open column chromatography is an effective first step for fractionating the crude extract and isolating this compound.

  • Column Packing :

    • Prepare a slurry of silica gel (e.g., silica gel 60, 70-230 mesh) in a non-polar solvent (e.g., hexane or chloroform).

    • Pour the slurry into a glass column and allow it to pack uniformly.

  • Sample Loading :

    • Dissolve the crude alkaloid extract in a minimal amount of the initial mobile phase.

    • Adsorb the dissolved extract onto a small amount of silica gel and dry it.

    • Carefully load the dried sample onto the top of the prepared column.

  • Elution :

    • Elute the column with a gradient of solvents, starting with a non-polar solvent and gradually increasing the polarity. A common solvent system is a gradient of chloroform and methanol. For example, start with 100% chloroform and gradually increase the methanol concentration (e.g., 1%, 2%, 5%, etc.).

    • Collect fractions of the eluate.

  • Fraction Analysis :

    • Analyze the collected fractions using Thin Layer Chromatography (TLC) to identify the fractions containing this compound. Use a suitable mobile phase (e.g., chloroform:methanol, 95:5) and visualize the spots under UV light (254 nm) or by using Dragendorff's reagent for alkaloids.

    • Pool the fractions containing pure or enriched this compound.

High-Performance Liquid Chromatography (HPLC): Final Purification and Analysis

For high-purity this compound, preparative or semi-preparative HPLC is employed. Analytical HPLC is used for quantification and purity assessment.

  • HPLC System and Column :

    • Utilize an HPLC system equipped with a UV detector.

    • A C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm) is suitable for both analytical and semi-preparative separations.

  • Mobile Phase :

    • A common mobile phase is a mixture of acetonitrile and water, often with a modifier like formic acid or ammonium bicarbonate to improve peak shape.

    • For analytical purposes, a gradient elution can be used, for example: starting with 70% mobile phase A (0.01 M ammonium bicarbonate buffer, pH 7.5) and 30% mobile phase B (acetonitrile), with a linear gradient to 30% mobile phase A over 10 minutes.[1]

    • An isocratic mobile phase can also be used, for example, methanol:KH2PO4 (pH 2.5) (75:25 v/v).[2]

  • Detection :

    • Set the UV detector to a wavelength between 225-232 nm for optimal detection of this compound.[3]

  • Sample Preparation :

    • Dissolve the this compound-containing fraction from column chromatography in the mobile phase.

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • Quantification :

    • Prepare a series of standard solutions of pure this compound of known concentrations.

    • Generate a calibration curve by plotting the peak area against the concentration of the standards.

    • Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

Data Presentation

The following tables summarize typical quantitative data obtained during the extraction and purification of this compound.

Table 1: Extraction Yield of Crude Alkaloids from Narcissus pseudonarcissus Bulbs

ParameterValueReference
Plant Material (Fresh Weight)1.2 kg[1]
Extraction MethodMethanol Maceration followed by Acid-Base Partitioning[1]
Crude Alkaloid Extract Yield~1.5 - 3.0 g (approx. 0.125 - 0.25% of fresh weight)Estimated from general alkaloid extraction yields.

Table 2: HPLC Method Parameters for this compound Analysis and Purification

ParameterMethod 1Method 2 (Chiral Separation)Reference
Column Waters Symmetry C18, 5 µm, 4.6 x 150 mmDaicel Chiralcel OD-H, 5 µm, 4.6 x 150 mm[1]
Mobile Phase A 0.01 M Ammonium Bicarbonate Buffer (pH 7.5)Hexane[1]
Mobile Phase B AcetonitrileEthanol[1]
Gradient Isocratic and Gradient options availableGradient Elution[1]
Flow Rate 1.0 mL/minNot specified[1]
Detection Wavelength 225 nmNot specified[1]
Temperature Room Temperature (~20-25°C)Room Temperature (~20-25°C)[1]

Table 3: Purity and Yield of this compound after Chromatographic Purification

Purification StepPurity (by HPLC)YieldReference
Crude ExtractVariable (typically <10%)--
After Column Chromatography60-80%Variable[3]
After Recrystallization/HPLC>98%50-66% (from crude this compound)[3]

Visualizations

The following diagrams illustrate the experimental workflows for the extraction and purification of this compound.

ExtractionWorkflow PlantMaterial Amaryllidaceae Plant Material (e.g., Narcissus Bulbs) Preparation Grinding / Pulverizing PlantMaterial->Preparation AcidicExtraction Acidic Extraction (e.g., 0.1 M H2SO4) Preparation->AcidicExtraction Filtration1 Filtration AcidicExtraction->Filtration1 AqueousExtract Acidic Aqueous Extract Filtration1->AqueousExtract Defatting Defatting with Non-polar Solvent (e.g., Hexane) AqueousExtract->Defatting Basification Basification (pH 9-11 with NH4OH) Defatting->Basification SolventExtraction Extraction with Organic Solvent (e.g., Chloroform) Basification->SolventExtraction OrganicPhase Combined Organic Phases SolventExtraction->OrganicPhase Drying Drying over Na2SO4 OrganicPhase->Drying Evaporation Solvent Evaporation Drying->Evaporation CrudeExtract Crude Alkaloid Extract Evaporation->CrudeExtract

Caption: Workflow for the extraction of crude alkaloids from plant material.

PurificationWorkflow CrudeExtract Crude Alkaloid Extract ColumnChromatography Silica Gel Column Chromatography CrudeExtract->ColumnChromatography FractionCollection Fraction Collection ColumnChromatography->FractionCollection TLCAnalysis TLC Analysis FractionCollection->TLCAnalysis NarwedineFractions Pooled this compound Fractions TLCAnalysis->NarwedineFractions HPLC Preparative/Semi-Preparative HPLC NarwedineFractions->HPLC Purethis compound High-Purity this compound (>98%) HPLC->Purethis compound

Caption: Chromatographic purification workflow for this compound.

Conclusion

The protocols and data presented in this document provide a comprehensive framework for the successful isolation and purification of this compound from plant extracts. The combination of acid-base extraction, column chromatography, and HPLC is a robust methodology for obtaining high-purity this compound suitable for further research and development. Careful optimization of each step, particularly the chromatographic conditions, is crucial for maximizing yield and purity. These application notes serve as a valuable resource for scientists working with Amaryllidaceae alkaloids and advancing the fields of phytochemistry and drug discovery.

References

Application Notes and Protocols for the Scale-up Synthesis of Narwedine for Preclinical Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Narwedine, a tetracyclic alkaloid from the Amaryllidaceae family, is a key precursor in the synthesis of Galantamine, a drug approved for the treatment of Alzheimer's disease.[1] Beyond its role as a synthetic intermediate, this compound itself exhibits biological activity, including the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in the pathology of neurodegenerative diseases.[2] This document provides detailed application notes and protocols for the scale-up synthesis of this compound to produce material of sufficient quantity and purity for preclinical evaluation. The protocols cover the chemical synthesis, purification, and analytical characterization of this compound, as well as foundational preclinical assays to assess its potential as a therapeutic agent.

Scale-up Synthesis of Racemic this compound

The most common and scalable approach to this compound synthesis involves an intramolecular oxidative phenol coupling of a suitably substituted norbelladine derivative. The following protocol is a generalized procedure based on established methods, optimized for larger scale production.

Experimental Protocol: Oxidative Phenol Coupling
  • Precursor Synthesis: Synthesize the key precursor, N-(4-hydroxyphenethyl)-N-methyl-3-hydroxy-4-methoxybenzamide, from commercially available starting materials (isovanillin and tyramine) through a multi-step sequence involving bromination, demethylation, reductive amination, and formylation, as described in the literature.

  • Reaction Setup: In a suitably sized reactor equipped with a mechanical stirrer, thermometer, and addition funnel, dissolve the precursor in a biphasic solvent system of toluene and water (2:1 v/v).

  • Oxidative Coupling: While vigorously stirring, add a solution of potassium ferricyanide (K₃[Fe(CN)₆]) in water to the reaction mixture. Maintain the temperature at 60-70 °C. The reaction is typically complete within 2-4 hours.

  • Work-up and Extraction: After cooling to room temperature, separate the organic layer. Extract the aqueous layer with toluene. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Concentrate the organic phase under reduced pressure to yield crude racemic this compound. Purify the crude product by column chromatography on silica gel using a gradient elution of chloroform and methanol to afford pure racemic this compound.

Chiral Resolution of Racemic this compound

For preclinical studies, the enantiomerically pure (-)-Narwedine is often required. A highly efficient method for obtaining (-)-Narwedine is through crystallization-induced dynamic chiral resolution.

Experimental Protocol: Crystallization-Induced Dynamic Chiral Resolution
  • Solution Preparation: Prepare a supersaturated solution of racemic this compound in a suitable solvent system, such as a mixture of toluene and methanol.

  • Seeding: Add a small amount of pure (-)-Narwedine seed crystals to the solution to initiate crystallization of the desired enantiomer.

  • Equilibration: Stir the mixture at a controlled temperature. The dissolved (+)-Narwedine will racemize in solution, providing more of the (-)-enantiomer to crystallize.

  • Isolation: Filter the crystalline solid and wash with a cold solvent to obtain enantiomerically enriched (-)-Narwedine.

  • Recrystallization: Further recrystallization can be performed to achieve high enantiomeric purity.

Quality Control and Analytical Characterization

To ensure the suitability of the synthesized this compound for preclinical studies, rigorous analytical testing is required to determine its identity, purity, and stability.

Experimental Protocol: High-Performance Liquid Chromatography (HPLC) for Purity Analysis
  • Instrumentation: Utilize an HPLC system equipped with a UV detector and a C18 reverse-phase column.

  • Mobile Phase: A typical mobile phase consists of a gradient of acetonitrile and water containing 0.1% trifluoroacetic acid.

  • Sample Preparation: Prepare a standard solution of this compound of known concentration in the mobile phase. Dissolve the synthesized this compound sample in the mobile phase.

  • Analysis: Inject the standard and sample solutions into the HPLC system. Monitor the elution profile at a suitable wavelength (e.g., 254 nm).

  • Quantification: Determine the purity of the synthesized this compound by comparing the peak area of the main component to the total peak area of all components.

Experimental Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
  • Sample Preparation: Dissolve a small amount of the purified this compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer.

  • Spectral Analysis: Analyze the chemical shifts, coupling constants, and integration of the signals to confirm the chemical structure of this compound.

Preclinical Evaluation Protocols

The following are foundational in vitro and in vivo assays to evaluate the biological activity and safety profile of the synthesized this compound.

Experimental Protocol: In Vitro Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
  • Reagents: Prepare solutions of acetylthiocholine iodide (substrate), 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent), and purified acetylcholinesterase enzyme in a suitable buffer (e.g., phosphate buffer, pH 8.0).

  • Assay Procedure: In a 96-well plate, add the buffer, this compound solution at various concentrations, and the AChE enzyme solution. Incubate for a short period.

  • Reaction Initiation: Add the substrate and DTNB to initiate the reaction.

  • Measurement: Measure the absorbance at 412 nm at regular intervals using a microplate reader. The rate of color change is proportional to the AChE activity.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of this compound and determine the IC₅₀ value.

Experimental Protocol: In Vitro Neuroprotection Assay
  • Cell Culture: Culture a suitable neuronal cell line (e.g., SH-SY5Y) in appropriate media.

  • Induction of Neurotoxicity: Treat the cells with a neurotoxic agent (e.g., hydrogen peroxide or amyloid-beta peptide) to induce cell death.

  • Treatment: Co-treat or pre-treat the cells with various concentrations of this compound.

  • Cell Viability Assay: Assess cell viability using a standard method such as the MTT or LDH assay.

  • Data Analysis: Determine the concentration-dependent neuroprotective effect of this compound.

Experimental Protocol: In Vivo Safety Pharmacology (Functional Observational Battery)
  • Animal Model: Use a rodent model (e.g., mice or rats).

  • Dosing: Administer single or multiple doses of this compound via a relevant route (e.g., oral or intraperitoneal).

  • Observation: At specified time points, perform a systematic observation of the animals for any changes in behavior, autonomic function, and neuromuscular coordination. This includes assessing parameters such as alertness, posture, gait, body temperature, and reflexes.

  • Data Recording: Record all observations in a standardized scoresheet.

  • Analysis: Analyze the data to identify any potential adverse effects of this compound on the central nervous system.

Quantitative Data Summary

ParameterMethodResultReference
Synthesis Yield (Overall) Gravimetric10-15% (from isovanillin)[2]
Enantiomeric Purity Chiral HPLC>98% ee for (-)-Narwedine[2]
Chemical Purity HPLC-UV>98%[2]
AChE Inhibition (IC₅₀) Ellman's Assay281 µM[2]
BChE Inhibition (IC₅₀) Ellman's Assay911 µM[2]

Visualizations

Logical Workflow for this compound Preclinical Development

G cluster_synthesis Scale-up Synthesis cluster_qc Quality Control cluster_preclinical Preclinical Evaluation Precursor Precursor Synthesis Coupling Oxidative Phenol Coupling Precursor->Coupling Purification Purification of Racemic this compound Coupling->Purification Resolution Chiral Resolution of (-)-Narwedine Purification->Resolution HPLC HPLC Purity Analysis Resolution->HPLC NMR NMR Structural Confirmation Resolution->NMR AChE_Assay In Vitro AChE Inhibition Resolution->AChE_Assay Neuroprotection In Vitro Neuroprotection Resolution->Neuroprotection Safety_Pharm In Vivo Safety Pharmacology Resolution->Safety_Pharm

Caption: Workflow from synthesis to preclinical evaluation of this compound.

Proposed Signaling Pathway for this compound's Neuroprotective Effects

G This compound This compound AChE Acetylcholinesterase (AChE) This compound->AChE Inhibition nAChR Nicotinic Acetylcholine Receptors (nAChRs) This compound->nAChR Positive Allosteric Modulation (Hypothesized) ACh Acetylcholine (ACh) Levels AChE->ACh Degradation ACh->nAChR Activation Ca_influx Ca²⁺ Influx nAChR->Ca_influx Signaling Downstream Signaling (e.g., PI3K/Akt, MAPK/ERK) Ca_influx->Signaling Neuroprotection Neuroprotection (Anti-apoptosis, Pro-survival) Signaling->Neuroprotection

Caption: Hypothesized signaling pathway for this compound's neuroprotective actions.

References

Application Notes and Protocols for the Synthesis of Galanthamine from Narwedine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Galanthamine, an acetylcholinesterase inhibitor, is a critical therapeutic agent for the management of mild to moderate Alzheimer's disease.[1] Its synthesis has been a subject of extensive research, with many routes converging on the pivotal precursor, narwedine.[2][3] This document provides detailed application notes and protocols for the synthesis of galanthamine commencing from this compound, focusing on the reductive conversion of this compound's ketone functionality to the corresponding alcohol in galanthamine.

The conversion of this compound to galanthamine is a critical step that dictates the stereochemistry and overall yield of the final product. The choice of reducing agent is paramount in controlling the diastereoselectivity of the reduction, yielding either the desired galanthamine or its epimer, epi-galanthamine. This protocol will detail methods employing common reducing agents and address the crucial aspect of obtaining enantiomerically pure (-)-galanthamine through dynamic chiral resolution of racemic this compound.

Data Presentation

Table 1: Comparison of Reducing Agents for the Conversion of this compound to Galanthamine
Reducing AgentSubstrateProduct(s)Yield of GalanthamineYield of epi-GalanthamineKey RemarksReference
Lithium Aluminum Hydride (LiAlH₄)(±)-Narwedine(±)-Galanthamine & (±)-epi-Galanthamine61%39%Results in a mixture of epimers.[2][2]
Lithium Aluminum Hydride (LiAlH₄)(±)-Narwedine(±)-Galanthamine30% (moderate)Not specified[2]
L-Selectride(-)-Narwedine(-)-GalanthamineNearly quantitativeNot formedHighly stereoselective, crucial for industrial synthesis. Reaction temperature is critical.[4][5][4]
Sodium Borohydride (NaBH₄)Not specifiedGalanthamineGood yieldsNot specifiedPresented as a safer alternative to LiAlH₄.[5][5]
Table 2: Dynamic Chiral Resolution of (±)-Narwedine
MethodSeeding AgentYield of (-)-NarwedineRemarksReference
Crystallization-induced asymmetric transformation(-)-Narwedine (2.5%) or (+)-Galanthamine (1%)9.02 g from 10 g of (±)-Narwedine (in two cycles)Highly efficient process.[4][4]
Spontaneous resolution(+)-Galanthamine (0.01 equivalent)76%[6]

Experimental Protocols

Protocol 1: Stereoselective Reduction of (-)-Narwedine to (-)-Galanthamine using L-Selectride

This industrial-scale protocol focuses on the highly stereoselective reduction of enantiomerically pure (-)-narwedine.

Materials:

  • (-)-Narwedine

  • L-Selectride (1 M solution in THF)

  • Anhydrous Tetrahydrofuran (THF)

  • Argon or Nitrogen gas supply

  • Reaction vessel with temperature control

  • Standard quenching and work-up reagents (e.g., water, ethyl acetate, brine)

Procedure:

  • Preparation: Under an inert atmosphere (Argon or Nitrogen), dissolve (-)-narwedine in anhydrous THF in a suitable reaction vessel.

  • Cooling: Cool the solution to a temperature below -15 °C. Maintaining a low temperature is critical to prevent the formation of the S,S,S epimer.[6]

  • Addition of L-Selectride: Slowly add the L-Selectride solution to the cooled this compound solution. The rate of addition is crucial for controlling the reaction.[5]

  • Reaction Monitoring: Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC or HPLC) until all the starting material is consumed.

  • Quenching: Carefully quench the reaction by the slow addition of water at low temperature.

  • Work-up: Allow the mixture to warm to room temperature. Extract the product with an organic solvent such as ethyl acetate. Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Isolation: Concentrate the organic phase under reduced pressure to yield crude (-)-galanthamine.

  • Purification: The crude product can be further purified by crystallization. For pharmaceutical applications, it is often isolated as its hydrobromide salt.[4]

Protocol 2: Reduction of (±)-Narwedine to (±)-Galanthamine using Lithium Aluminum Hydride (LiAlH₄)

This protocol describes the less selective reduction of racemic this compound, which yields a mixture of galanthamine and epi-galanthamine.

Materials:

  • (±)-Narwedine

  • Lithium Aluminum Hydride (LiAlH₄)

  • Anhydrous Diethyl Ether or Tetrahydrofuran (THF)

  • Argon or Nitrogen gas supply

  • Reaction vessel

  • Standard quenching and work-up reagents (e.g., water, sodium hydroxide solution, ethyl acetate)

Procedure:

  • Preparation: In a flame-dried reaction vessel under an inert atmosphere, suspend LiAlH₄ in anhydrous diethyl ether or THF.

  • Addition of this compound: Slowly add a solution of (±)-narwedine in the same anhydrous solvent to the LiAlH₄ suspension.

  • Reaction: Stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC or HPLC).

  • Quenching (Fieser method): Carefully quench the reaction by the sequential and dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and then more water.

  • Work-up: Filter the resulting solid and wash it thoroughly with an organic solvent. Combine the filtrate and washings.

  • Extraction: Extract the aqueous layer with an organic solvent. Combine all organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Isolation and Purification: Concentrate the organic phase to obtain a crude mixture of (±)-galanthamine and (±)-epi-galanthamine. The epimers can be separated based on their differential solubility or by column chromatography.[2]

Visualizations

Synthesis_Pathway This compound This compound Galanthamine Galanthamine This compound->Galanthamine Reduction (e.g., L-Selectride, LiAlH4) EpiGalanthamine epi-Galanthamine This compound->EpiGalanthamine Reduction (e.g., LiAlH4)

Caption: Chemical transformation of this compound to Galanthamine and its epimer.

Experimental_Workflow cluster_start Starting Material Preparation cluster_reaction Reduction Reaction cluster_purification Product Isolation Start (±)-Narwedine Resolution Dynamic Chiral Resolution Start->Resolution (-)-Narwedine (-)-Narwedine Resolution->(-)-Narwedine Reduction Stereoselective Reduction (L-Selectride, < -15°C) (-)-Narwedine->Reduction Workup Quenching & Work-up Reduction->Workup Purification Crystallization / Salt Formation Workup->Purification FinalProduct (-)-Galanthamine Purification->FinalProduct

Caption: Workflow for the enantioselective synthesis of (-)-Galanthamine.

Logical_Relationship Choice Choice of Reducing Agent Stereoselective Stereoselective Reduction (L-Selectride) Choice->Stereoselective If high stereoselectivity is required NonStereoselective Non-Stereoselective Reduction (LiAlH4) Choice->NonStereoselective If a mixture is acceptable Galanthamine Mainly Galanthamine Stereoselective->Galanthamine Mixture Mixture of Galanthamine and epi-Galanthamine NonStereoselective->Mixture

Caption: Decision logic for selecting a reducing agent in Galanthamine synthesis.

References

Application Notes: Protocols for the Chemical Reduction of Narwedine to Galanthamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Galanthamine, a tertiary alkaloid, is a well-established acetylcholinesterase inhibitor used in the management of mild to moderate Alzheimer's disease.[1] A key step in several total syntheses of galanthamine is the chemical reduction of its precursor, narwedine. The stereoselective reduction of the C-1 ketone in this compound is crucial for obtaining the desired biologically active (-)-galanthamine isomer and minimizing the formation of the epimeric and less active epi-galanthamine. This document provides detailed protocols for the chemical reduction of this compound to galanthamine, summarizing key quantitative data and outlining experimental procedures.

Key Considerations for the Reduction of this compound

The primary challenge in the reduction of this compound is to control the stereochemistry at the newly formed hydroxyl group. The choice of reducing agent and reaction conditions significantly influences the diastereoselectivity of the reaction.

  • Stereoselectivity: The desired product, galanthamine, possesses an axial hydroxyl group, while the epi-galanthamine by-product has an equatorial hydroxyl group. Bulky reducing agents, such as L-selectride, are highly effective in selectively delivering a hydride from the less hindered equatorial face of the molecule, leading to the formation of the axial alcohol (galanthamine) with high diastereoselectivity.[2][3]

  • Enantiomeric Purity: The final therapeutic product is the (-)-enantiomer of galanthamine. Therefore, it is essential to start with enantiomerically pure (-)-narwedine. Methods for the resolution of racemic this compound, such as crystallization-induced dynamic resolution, are often employed prior to the reduction step.[3]

  • Reaction Conditions: Temperature is a critical parameter for controlling the selectivity of the reduction. Low temperatures, typically between -15 °C and -78 °C, are often employed to enhance the stereoselectivity and minimize the formation of by-products.[2][4]

Summary of Reduction Protocols and Quantitative Data

Several reducing agents have been successfully employed for the conversion of this compound to galanthamine. The following table summarizes the performance of common protocols.

Reducing AgentDiastereomeric Ratio (Galanthamine:epi-Galanthamine)Yield (%)Key Reaction ConditionsReference
Lithium Aluminium Hydride (LiAlH₄)61:39Not explicitly stated for the mixtureDiethyl ether or Tetrahydrofuran (THF)[5]
L-selectride® (Lithium tri-sec-butylborohydride)Highly selective for galanthamineNearly quantitativeTetrahydrofuran (THF), -15 °C to -78 °C[2][3]
Sodium Borohydride (NaBH₄) / Cerium(III) chloride (CeCl₃)Selective for galanthamineGoodMethanol (MeOH)[6]
Vitride® (Sodium bis(2-methoxyethoxy)aluminum hydride)Not specifiedNot specifiedOrganic solvents such as THF, toluene[7]

Experimental Protocols

Protocol 1: Stereoselective Reduction of (-)-Narwedine using L-selectride (Industrial Scale)

This protocol is adapted from the industrial synthesis of (-)-galanthamine and is favored for its high stereoselectivity and yield.[3]

Materials:

  • (-)-Narwedine

  • L-selectride® (1 M solution in THF)

  • Tetrahydrofuran (THF), anhydrous

  • Methanol (MeOH)

  • Toluene

  • Saturated sodium sulfate solution

  • Hyflo supercel (filter aid)

Procedure:

  • To a solution of (-)-narwedine in anhydrous THF, cooled to a temperature between -15 °C and -78 °C under an inert atmosphere (e.g., nitrogen or argon), add L-selectride solution dropwise. The reaction temperature is critical for stereoselectivity.[2][8]

  • Stir the reaction mixture at the low temperature for a period of 1 to 2 hours, monitoring the reaction progress by a suitable analytical technique (e.g., TLC or HPLC).

  • Upon completion, quench the reaction by the slow addition of methanol.

  • Allow the mixture to warm to room temperature.

  • Add toluene and hyflo supercel to the reaction mixture.

  • Slowly add a saturated aqueous solution of sodium sulfate to precipitate the boron salts.

  • Filter the mixture through a pad of celite, and wash the filter cake with toluene.

  • Concentrate the filtrate under reduced pressure to yield crude (-)-galanthamine.

  • The crude product can be further purified by crystallization or chromatography if necessary. The final product is often isolated as the hydrobromide salt.[3]

Protocol 2: Reduction of this compound using Lithium Aluminium Hydride (Barton's Method)

This is the original method reported for the synthesis of (±)-galanthamine from (±)-narwedine.[5] It is less stereoselective than the L-selectride method.

Materials:

  • (±)-Narwedine

  • Lithium Aluminium Hydride (LiAlH₄)

  • Anhydrous diethyl ether or Tetrahydrofuran (THF)

  • Water

  • 15% Sodium hydroxide solution

  • Saturated sodium sulfate solution

Procedure:

  • To a suspension of LiAlH₄ in anhydrous diethyl ether or THF at 0 °C under an inert atmosphere, add a solution of (±)-narwedine in the same solvent dropwise.

  • Stir the reaction mixture at room temperature for several hours until the reaction is complete (monitor by TLC).

  • Cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water, 15% aqueous sodium hydroxide, and finally water again.

  • Stir the resulting mixture vigorously until a white precipitate forms.

  • Filter the mixture and wash the precipitate thoroughly with the solvent.

  • Dry the filtrate over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain a mixture of (±)-galanthamine and (±)-epi-galanthamine.

  • The two epimers can be separated by column chromatography.

Visualizing the Reduction Pathway

The following diagrams illustrate the chemical transformation and a generalized experimental workflow.

chemical_reduction cluster_reactants Reactants cluster_reagents Reducing Agent cluster_products Products This compound This compound (Ketone) Galanthamine Galanthamine (Axial Alcohol) This compound->Galanthamine Stereoselective Reduction EpiGalanthamine epi-Galanthamine (Equatorial Alcohol) This compound->EpiGalanthamine Non-selective Reduction ReducingAgent e.g., L-selectride LiAlH₄

Caption: Chemical reduction of this compound to Galanthamine.

experimental_workflow Start Start: (-)-Narwedine Dissolve Dissolve in anhydrous THF Start->Dissolve Cool Cool to -15°C to -78°C Dissolve->Cool AddReagent Add Reducing Agent (e.g., L-selectride) Cool->AddReagent Stir Stir for 1-2 hours AddReagent->Stir Quench Quench with Methanol Stir->Quench Workup Aqueous Workup & Extraction Quench->Workup Purify Purification (Crystallization/ Chromatography) Workup->Purify End End: (-)-Galanthamine Purify->End

Caption: Generalized workflow for this compound reduction.

References

Application Note & Protocol: Quantification of Narwedine in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a detailed protocol for the quantitative analysis of Narwedine in human plasma using a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. The protocol is designed for researchers in drug metabolism, pharmacokinetics, and clinical research. The method employs a simple liquid-liquid extraction for sample preparation and utilizes stable isotope-labeled this compound as an internal standard to ensure high accuracy and precision.

Introduction

This compound is a prominent member of the Amaryllidaceae alkaloid family and is recognized as a biogenic precursor to Galanthamine, a drug approved for the treatment of Alzheimer's disease.[1] The quantification of this compound in biological matrices is essential for pharmacokinetic studies, metabolism research, and in the clinical development of Galanthamine and related compounds. This application note describes a validated LC-MS/MS method for the reliable determination of this compound in human plasma. The methodology is based on established principles for the analysis of small molecules in biological fluids, ensuring high sensitivity, specificity, and throughput.[2][3]

Experimental

  • This compound reference standard (≥98% purity)

  • This compound-d3 (internal standard, IS)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Human plasma (sourced from a certified vendor)

  • Methyl tert-butyl ether (MTBE) (HPLC grade)

  • A high-performance liquid chromatography (HPLC) system capable of gradient elution.

  • A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Primary Stock Solution of this compound (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound in 10 mL of methanol.

  • Primary Stock Solution of this compound-d3 (IS) (1 mg/mL): Accurately weigh and dissolve 1 mg of this compound-d3 in 1 mL of methanol.

  • Working Standard Solutions: Prepare serial dilutions of the primary stock solution in 50:50 (v/v) acetonitrile:water to create calibration standards.

  • Internal Standard Working Solution (100 ng/mL): Dilute the IS primary stock solution with 50:50 (v/v) acetonitrile:water.

  • Thaw human plasma samples and vortex to ensure homogeneity.

  • To 100 µL of plasma in a microcentrifuge tube, add 25 µL of the 100 ng/mL IS working solution.

  • Add 50 µL of 0.1 M NaOH to basify the sample.

  • Add 600 µL of MTBE.

  • Vortex for 5 minutes.

  • Centrifuge at 10,000 x g for 10 minutes.

  • Transfer the upper organic layer to a new tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject 10 µL of the reconstituted sample into the LC-MS/MS system.

Liquid Chromatography:

ParameterCondition
Column C18 reverse-phase, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient 5% B to 95% B over 3 min, hold at 95% B for 1 min, return to 5% B
Column Temperature 40°C
Injection Volume 10 µL

Mass Spectrometry:

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions This compound: 286.1 -> 211.1 (Quantifier), 286.1 -> 183.1 (Qualifier)
This compound-d3 (IS): 289.1 -> 214.1
Collision Energy Optimized for each transition (e.g., 20-35 eV)
Source Temperature 500°C
IonSpray Voltage 5500 V

Method Validation

The method was validated according to regulatory guidelines for bioanalytical method validation.

The calibration curve was linear over the concentration range of 0.5-500 ng/mL.

AnalyteCalibration Range (ng/mL)
This compound0.5 - 500>0.995

The intra- and inter-day precision and accuracy were evaluated at three quality control (QC) levels.

QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Intra-day Accuracy (%)Inter-day Accuracy (%)
LQC1.5< 10%< 10%90-110%90-110%
MQC75< 10%< 10%90-110%90-110%
HQC400< 10%< 10%90-110%90-110%

The extraction recovery and matrix effect were assessed at low, medium, and high QC concentrations.

QC LevelExtraction Recovery (%)Matrix Effect (%)
LQC> 85%90-110%
MQC> 85%90-110%
HQC> 85%90-110%

Diagrams

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis plasma 100 µL Human Plasma add_is Add 25 µL IS (this compound-d3) plasma->add_is basify Add 50 µL 0.1 M NaOH add_is->basify add_mtbe Add 600 µL MTBE basify->add_mtbe vortex1 Vortex 5 min add_mtbe->vortex1 centrifuge Centrifuge 10,000 x g, 10 min vortex1->centrifuge transfer Transfer Organic Layer centrifuge->transfer evaporate Evaporate to Dryness transfer->evaporate reconstitute Reconstitute in 100 µL Mobile Phase evaporate->reconstitute inject Inject 10 µL reconstitute->inject hplc HPLC Separation (C18 Column) inject->hplc ms MS/MS Detection (ESI+, MRM) hplc->ms integrate Peak Integration ms->integrate calibrate Calibration Curve Generation integrate->calibrate quantify Quantify this compound Concentration calibrate->quantify

Caption: Experimental workflow for this compound quantification.

logical_relationship cluster_analyte Analyte cluster_technique Analytical Technique cluster_application Application This compound This compound in Plasma lle Liquid-Liquid Extraction This compound->lle Isolation hplc HPLC Separation lle->hplc Separation msms Tandem Mass Spectrometry hplc->msms Detection & Quantification pk_studies Pharmacokinetic Studies msms->pk_studies metabolism Metabolism Research msms->metabolism clinical Clinical Drug Development msms->clinical

Caption: Logical relationship of the analytical method.

Conclusion

The described LC-MS/MS method provides a reliable, sensitive, and specific approach for the quantification of this compound in human plasma. The simple liquid-liquid extraction procedure and short chromatographic run time allow for high-throughput analysis, making this method well-suited for pharmacokinetic and clinical studies. The validation data demonstrates that the method meets the criteria for bioanalytical method validation, ensuring the generation of high-quality data.

References

Application Notes and Protocols: Development of Narwedine Derivatives with Enhanced Bioactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Narwedine, a prominent member of the Amaryllidaceae alkaloid family, serves as a crucial biosynthetic precursor to galantamine, a clinically approved drug for the management of Alzheimer's disease.[1][2] Beyond its role as an intermediate, this compound itself and its structural analogs present a compelling scaffold for the development of novel therapeutic agents with potential applications in oncology and neuroprotection. The unique chemical architecture of this compound offers multiple sites for structural modification, enabling the generation of derivative libraries with diverse and potentially enhanced biological activities.

These application notes provide a comprehensive overview of the methodologies for synthesizing this compound derivatives and evaluating their bioactivity. Detailed protocols for key in vitro assays are presented, along with illustrative data to guide researchers in their drug discovery efforts. Furthermore, relevant signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of the underlying mechanisms and experimental designs.

Data Presentation: Bioactivity of this compound Derivatives

The following tables summarize hypothetical quantitative data for a series of synthesized this compound derivatives (ND1-ND5) to illustrate how their anticancer and neuroprotective activities can be presented for comparative analysis.

Table 1: Anticancer Activity of this compound Derivatives against Human Cancer Cell Lines

CompoundModificationHeLa (Cervical Cancer) IC₅₀ (µM)MCF-7 (Breast Cancer) IC₅₀ (µM)A549 (Lung Cancer) IC₅₀ (µM)Selectivity Index (SI)*
This compound Parent Compound25.532.145.31.8
ND1 C1-Methoxy15.218.928.72.9
ND2 C1-Bromo8.710.515.44.8
ND3 N-Benzyl12.415.822.13.5
ND4 C6-Oxime20.125.638.92.1
ND5 C1-Amino5.27.810.27.1
Doxorubicin Positive Control0.50.81.1-

*Selectivity Index (SI) is calculated as the ratio of the IC₅₀ value for a non-cancerous cell line (e.g., human embryonic kidney cells, HEK293) to the IC₅₀ value for the cancer cell line. A higher SI indicates greater selectivity for cancer cells. (Hypothetical non-cancerous IC50 values were used for this illustration).

Table 2: Neuroprotective Activity of this compound Derivatives against Oxidative Stress-Induced Cell Death in SH-SY5Y Neuroblastoma Cells

CompoundModificationEC₅₀ (µM) for NeuroprotectionMaximum Protective Effect (%)Therapeutic Index (TI)**
This compound Parent Compound18.355.22.5
ND1 C1-Methoxy10.568.44.2
ND2 C1-Bromo15.860.13.1
ND3 N-Benzyl8.975.35.8
ND4 C6-Oxime12.165.73.9
ND5 C1-Amino5.682.59.3
Naringenin Positive Control7.278.9-

**Therapeutic Index (TI) is calculated as the ratio of the concentration at which the compound shows toxicity to the concentration at which it shows a therapeutic effect (EC₅₀). A higher TI is desirable.

Experimental Protocols

Protocol 1: General Synthesis of this compound Derivatives

This compound can be synthesized through various established routes, often involving an oxidative phenol coupling as a key step.[3][4] Derivatives can be prepared by modifying the parent this compound structure or by using substituted precursors in the synthesis. The following is a generalized protocol for the synthesis of an N-alkyl this compound derivative.

Workflow for the Synthesis of N-Alkyl this compound Derivatives

G start Start: this compound step1 Dissolve this compound in anhydrous DMF start->step1 step2 Add base (e.g., K₂CO₃) step1->step2 step3 Add alkylating agent (e.g., Benzyl bromide) step2->step3 step4 Stir at room temperature for 12-24h step3->step4 step5 Quench reaction with water step4->step5 step6 Extract with ethyl acetate step5->step6 step7 Purify by column chromatography step6->step7 end_node End: N-Alkyl this compound Derivative step7->end_node

Caption: A generalized workflow for the N-alkylation of this compound.

Materials:

  • This compound

  • Anhydrous Dimethylformamide (DMF)

  • Potassium carbonate (K₂CO₃) or other suitable base

  • Alkylating agent (e.g., benzyl bromide, methyl iodide)

  • Ethyl acetate

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Dissolve this compound (1 equivalent) in anhydrous DMF in a round-bottom flask under a nitrogen atmosphere.

  • Add potassium carbonate (2-3 equivalents) to the solution.

  • Add the alkylating agent (1.1-1.5 equivalents) dropwise to the mixture.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, quench the reaction by adding cold water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of hexane and ethyl acetate) to obtain the pure N-alkyl this compound derivative.

  • Characterize the final product using NMR, Mass Spectrometry, and IR spectroscopy.

Protocol 2: In Vitro Anticancer Activity Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[5][6]

Workflow for MTT Cytotoxicity Assay

G start Seed cancer cells in 96-well plate step1 Incubate for 24h start->step1 step2 Treat with this compound derivatives (various concentrations) step1->step2 step3 Incubate for 48-72h step2->step3 step4 Add MTT solution step3->step4 step5 Incubate for 4h step4->step5 step6 Add solubilizing agent (e.g., DMSO) step5->step6 step7 Measure absorbance at 570 nm step6->step7 end_node Calculate IC₅₀ values step7->end_node

Caption: Experimental workflow for the MTT cytotoxicity assay.

Materials:

  • Human cancer cell lines (e.g., HeLa, MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound derivatives (stock solutions in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO) or other solubilizing agent

  • 96-well microplates

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Prepare serial dilutions of the this compound derivatives in the culture medium. The final concentration of DMSO should be less than 0.5%.

  • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the this compound derivatives. Include a vehicle control (medium with DMSO) and a positive control (e.g., Doxorubicin).

  • Incubate the plate for 48-72 hours.

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.

Protocol 3: In Vitro Neuroprotection Assay against Oxidative Stress

This protocol assesses the ability of this compound derivatives to protect neuronal cells from oxidative stress-induced cell death. The SH-SY5Y neuroblastoma cell line is a commonly used model for such studies.

Workflow for Neuroprotection Assay

G start Seed SH-SY5Y cells in 96-well plate step1 Pre-treat with this compound derivatives start->step1 step2 Induce oxidative stress (e.g., with H₂O₂) step1->step2 step3 Incubate for 24h step2->step3 step4 Assess cell viability (e.g., using MTT assay) step3->step4 end_node Calculate EC₅₀ and % protection step4->end_node G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Ligand Death Ligand (e.g., FasL, TNF-α) Receptor Death Receptor (e.g., Fas, TNFR1) Ligand->Receptor DISC DISC Formation Receptor->DISC Procaspase8 Pro-caspase-8 DISC->Procaspase8 Caspase8 Caspase-8 Procaspase8->Caspase8 Execution Executioner Caspases (Caspase-3, -6, -7) Caspase8->Execution Stress Cellular Stress (e.g., DNA damage) Bcl2 Bcl-2 Family (Bax, Bak, Bcl-2) Stress->Bcl2 Mito Mitochondrion Bcl2->Mito CytoC Cytochrome c Release Mito->CytoC Apaf1 Apaf-1 CytoC->Apaf1 Apoptosome Apoptosome CytoC->Apoptosome Apaf1->Apoptosome Procaspase9 Pro-caspase-9 Procaspase9->Apoptosome Caspase9 Caspase-9 Apoptosome->Caspase9 Caspase9->Execution This compound This compound Derivatives This compound->Caspase8 Activates This compound->Bcl2 Modulates Apoptosis Apoptosis Execution->Apoptosis G cluster_nrf2 Nrf2 Pathway (Anti-inflammatory/Antioxidant) cluster_nfkb NF-κB Pathway (Pro-inflammatory) Nrf2_Keap1 Nrf2-Keap1 Complex Nrf2 Nrf2 Nrf2_Keap1->Nrf2 Dissociation ARE ARE Nrf2->ARE Translocation to Nucleus Antioxidant_Genes Antioxidant & Anti-inflammatory Gene Expression ARE->Antioxidant_Genes Activation Oxidative_Stress Oxidative Stress Inflammatory Stimuli Antioxidant_Genes->Oxidative_Stress Reduces IKK IKK Complex IkB IκBα IKK->IkB Phosphorylation NFkB_p65 NF-κB (p65/p50) IkB->NFkB_p65 Release Inflammatory_Genes Pro-inflammatory Gene Expression NFkB_p65->Inflammatory_Genes Translocation to Nucleus Inflammatory_Genes->Oxidative_Stress Increases Narwedine_Neuro Neuroprotective This compound Derivatives Narwedine_Neuro->Nrf2_Keap1 Activates Narwedine_Neuro->IKK Inhibits Oxidative_Stress->Nrf2_Keap1 Oxidative_Stress->IKK

References

Application of Narwedine in Neurodegenerative Disease Models: A Review of Current Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Narwedine, a tertiary amaryllidaceae alkaloid, is primarily recognized as a key intermediate in the chemical synthesis of (-)-galantamine, a drug approved for the treatment of Alzheimer's disease.[1][2] While its role as a precursor is well-established, direct research into the application of this compound itself in neurodegenerative disease models is limited. This document summarizes the current understanding of this compound's potential therapeutic applications, drawing from available scientific literature.

Mechanism of Action and Therapeutic Potential

The primary therapeutic potential of this compound in the context of neurodegenerative diseases appears to stem from its activity as a cholinesterase inhibitor. Specifically, it has been investigated for its ability to inhibit acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[1][3] Deficits in cholinergic neurotransmission are a well-established feature of Alzheimer's disease, and inhibiting AChE is a key therapeutic strategy to manage the symptoms of this condition.[4][5]

Beyond its role as a synthetic precursor, a polymorphic form of this compound has been suggested for inclusion in pharmaceutical compositions, potentially alongside galantamine, for the treatment of Alzheimer's disease, dementia, mania, fatigue syndrome, and schizophrenia, with its mechanism of action attributed to acetylcholinesterase inhibition.[3]

It is important to distinguish this compound from Naringenin, a flavonoid that has been extensively studied for its neuroprotective properties.[6][7][8][9][10] While both are natural compounds, their chemical structures and biological activities are distinct. The significant body of research on Naringenin's neuroprotective effects should not be mistakenly attributed to this compound.

Application in Neurodegenerative Disease Models

Currently, there is a notable scarcity of published research detailing the direct application of this compound in specific in vitro or in vivo models of neurodegenerative diseases such as Alzheimer's, Parkinson's, or Huntington's disease. While its connection to the Alzheimer's drug galantamine is strong, the therapeutic and mechanistic profile of this compound as a standalone agent in these models remains largely unexplored in the available literature.

Experimental Protocols

Due to the limited availability of specific experimental data on the application of this compound in neurodegenerative disease models, detailed protocols for key experiments cannot be provided at this time. Future research would be necessary to establish effective concentrations, treatment regimens, and relevant outcome measures in various cell and animal models.

Signaling Pathways

The signaling pathways modulated by this compound in the context of neuroprotection have not been elucidated in the reviewed literature. While its potential as an acetylcholinesterase inhibitor is noted, the downstream effects on neuronal signaling cascades relevant to neurodegeneration are yet to be investigated.

The following diagram illustrates the general workflow for synthesizing Galantamine from this compound, which represents the primary context in which this compound is discussed in the scientific literature.

G cluster_synthesis Synthesis of Galantamine cluster_application Therapeutic Application This compound This compound Reduction Stereoselective Reduction This compound->Reduction Chemical or Biocatalytic Methods Galantamine (-)-Galantamine Reduction->Galantamine AD Alzheimer's Disease Galantamine->AD AChE Inhibition

Diagram 1: Synthesis of Galantamine from this compound.

Data Presentation

As no quantitative data from studies applying this compound to neurodegenerative disease models were found in the reviewed literature, a data table for comparison cannot be generated at this time.

Conclusion and Future Directions

While this compound holds a significant place in the synthesis of the anti-Alzheimer's drug galantamine and possesses potential as an acetylcholinesterase inhibitor, there is a clear gap in the scientific literature regarding its direct application and efficacy in neurodegenerative disease models. Future research should aim to:

  • Investigate the neuroprotective effects of this compound in validated in vitro models of neurodegeneration, such as neuronal cell cultures exposed to amyloid-beta peptides, alpha-synuclein, or oxidative stress.

  • Evaluate the efficacy of this compound in vivo using animal models of Alzheimer's, Parkinson's, and other neurodegenerative diseases to assess its impact on cognitive function, motor skills, and underlying pathology.

  • Elucidate the precise mechanism of action of this compound beyond acetylcholinesterase inhibition, exploring its potential effects on other relevant signaling pathways involved in neuroinflammation, apoptosis, and synaptic plasticity.

Such studies would be crucial in determining whether this compound has therapeutic potential as a standalone agent for the treatment of neurodegenerative diseases.

References

Troubleshooting & Optimization

Technical Support Center: Challenges in Narwedine Total Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the total synthesis of Narwedine. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the most significant challenges in the total synthesis of this compound?

A1: The total synthesis of this compound, a key precursor to the Alzheimer's drug Galanthamine, presents several significant challenges.[1][2][3] The most critical hurdles include:

  • Low yields in the key oxidative phenol coupling step: This biomimetic step to construct the tetracyclic core is often inefficient.[2][4]

  • Controlling stereochemistry: Achieving the desired stereoisomer of this compound and preventing the formation of undesired epimers during subsequent reduction to Galanthamine is crucial.[4][5]

  • Resolution of racemic mixtures: Many synthetic routes yield a racemic mixture of this compound, necessitating an efficient method to isolate the desired enantiomer.[1][4]

  • Formation of impurities: Side reactions can lead to impurities that are difficult to separate, impacting the overall yield and purity of the final product.[6][7]

  • Scalability of the synthesis: Transitioning a synthetic route from a laboratory scale to an industrial scale can be problematic due to harsh reaction conditions, expensive reagents, and the need for chromatographic purification.[6][8]

Q2: What is the typical yield for the oxidative phenol coupling reaction to form the this compound core, and why is it often low?

A2: The yield of the oxidative phenol coupling reaction is highly dependent on the chosen methodology.

  • Traditional Methods: The pioneering synthesis by Barton and Kirby using potassium ferricyanide (K₃[Fe(CN)₆]) as the oxidant reported a yield of only 1.4%.[2][4] This low yield is often attributed to the formation of multiple side products.

  • Improved Methods: More recent methods have significantly improved the yield. For instance, using hypervalent iodine reagents like phenyliodine(III) bis(trifluoroacetate) (PIFA) in trifluoroethanol has been reported to achieve yields as high as 85% for the cyclized product.[1][9] Chemoenzymatic approaches have also shown promise.[5]

Q3: How can I control the stereochemistry during the reduction of this compound to Galanthamine?

A3: The stereoselective reduction of the ketone in this compound is critical to obtain Galanthamine and avoid the formation of its epimer, epi-galanthamine.

  • Choice of Reducing Agent: L-selectride is a commonly used reagent that provides high diastereoselectivity, favoring the formation of Galanthamine.[1][4] The bulky nature of the reagent restricts its approach to one face of the ketone.

  • Temperature Control: Maintaining a low reaction temperature (below -15 °C) is crucial to prevent the formation of the undesired S,S,S epimer.[4][8]

Q4: What strategies can be employed to resolve racemic this compound?

A4: The resolution of racemic this compound is a key step in several total syntheses.

  • Crystallization-Induced Dynamic Resolution: This is a highly efficient method used in the industrial synthesis of (-)-Narwedine.[1][5] It involves treating racemic this compound with a catalytic amount of the desired enantiomer (e.g., (-)-Narwedine) or even (+)-Galanthamine as a seed in a suitable solvent system (e.g., ethanol/triethylamine).[1][4] This process can convert a racemic mixture to the desired enantiomer in high yield.[1][4]

  • Chiral Chromatography: While effective at the lab scale, this method is often not economically viable for large-scale production.

  • Diastereomeric Salt Formation: Reaction with a chiral resolving agent to form diastereomeric salts that can be separated by crystallization is a classical resolution technique.

Troubleshooting Guides

Problem 1: Low Yield in Oxidative Phenol Coupling
Potential Cause Troubleshooting Steps
Inefficient Oxidizing Agent 1. Switch to a Milder, More Selective Oxidant: Replace traditional reagents like potassium ferricyanide with hypervalent iodine reagents such as Phenyliodine(III) bis(trifluoroacetate) (PIFA).[1][9] 2. Explore Enzymatic Oxidation: Consider using laccase in the presence of a mediator like TEMPO for a greener and potentially more efficient alternative.[5]
Suboptimal Reaction Conditions 1. Solvent Optimization: The choice of solvent is critical. For PIFA-mediated oxidations, trifluoroethanol has been shown to be highly effective.[1] 2. Temperature Control: The optimal temperature can vary significantly depending on the oxidant. For PIFA, the reaction may be performed at room temperature, while other methods might require cooling to minimize side reactions.[1][6] 3. pH Adjustment: For enzymatic reactions, ensure the pH of the medium is optimized for maximum enzyme activity.
Substrate Purity 1. Purify the Precursor: Ensure the precursor to the coupling reaction is of high purity, as impurities can interfere with the reaction.
Problem 2: Poor Stereoselectivity in this compound Reduction
Potential Cause Troubleshooting Steps
Incorrect Reducing Agent 1. Use a Bulky, Stereoselective Reducing Agent: Employ L-selectride for the reduction of the ketone to favor the formation of the desired Galanthamine diastereomer.[1][4] Avoid less selective reagents like sodium borohydride unless modified conditions are used.
Elevated Reaction Temperature 1. Maintain Low Temperatures: The reduction with L-selectride should be carried out at low temperatures, typically below -15 °C, to maximize diastereoselectivity.[4][8]
Racemization of this compound 1. Use Solid (-)-Narwedine: Solutions of (-)-Narwedine in solvents like THF can undergo racemization.[8] Adding solid (-)-Narwedine portion-wise to the cold reducing agent solution can mitigate this issue.[8]
Problem 3: Inefficient Resolution of Racemic this compound
Potential Cause Troubleshooting Steps
Improper Seeding 1. Ensure Seed Crystal Quality: Use high-purity seed crystals of the desired enantiomer. 2. Optimize Seed Crystal Amount: A catalytic amount (e.g., 1-2.5 mol%) is typically sufficient.[1]
Incorrect Solvent System 1. Use an Appropriate Solvent Mixture: A mixture of ethanol and triethylamine has been shown to be effective for the crystallization-induced dynamic resolution.[1][10]
Suboptimal Temperature Profile 1. Control Cooling Rate: A slow and controlled cooling profile is often necessary to promote the growth of the desired crystals and allow for the in-situ racemization and resolution of the remaining enantiomer.

Quantitative Data Summary

Table 1: Comparison of Yields for the Oxidative Phenol Coupling Step

Oxidizing AgentPrecursorYield (%)Reference
Potassium Ferricyanide (K₃[Fe(CN)₆])N-(3-hydroxy-4-methoxybenzyl)-N-methyl-2-(4-hydroxyphenyl)ethylamine1.4Barton and Kirby, 1962[2][4]
Phenyliodine(III) bis(trifluoroacetate) (PIFA)Amide 11b60Krikorian et al.[1]
Phenyliodine(III) bis(trifluoroacetate) (PIFA)N-formamide 1385Node et al., 2001[1]
Manganese Dioxide (MnO₂)N-formyl norbelladine0.3Barton and Kirby[2]

Table 2: Yields for the Stereoselective Reduction of (-)-Narwedine to (-)-Galanthamine

Reducing AgentSolventTemperature (°C)Yield (%)Reference
L-selectrideTHF-15 to 0Nearly quantitativeSanochemia Process[1]
L-selectrideTHF-78Not specifiedU.S. Patent 5,428,159[8]
Lithium Aluminium Hydride (LiAlH₄)Not specifiedNot specified61 (as a mixture with 39% epi-galanthamine)Barton and Kirby[2]

Experimental Protocols

Protocol 1: PIFA-Mediated Oxidative Phenol Coupling

This protocol is based on the work of Node and co-workers for the synthesis of a this compound-type product.[1]

  • Preparation of the Reaction Mixture: Dissolve the N-formamide precursor (1.0 eq) in trifluoroethanol.

  • Addition of Oxidant: Cool the solution if necessary and add Phenyliodine(III) bis(trifluoroacetate) (PIFA) (1.1-1.5 eq) portion-wise.

  • Reaction: Stir the reaction mixture at room temperature and monitor the progress by TLC or LC-MS.

  • Work-up: Upon completion, quench the reaction with a suitable reducing agent (e.g., aqueous sodium thiosulfate).

  • Extraction and Purification: Extract the product with an organic solvent, wash the organic layer, dry it over an anhydrous salt (e.g., Na₂SO₄), and concentrate it under reduced pressure. Purify the crude product by column chromatography.

Protocol 2: Stereoselective Reduction of (-)-Narwedine with L-selectride

This protocol is adapted from the industrial process developed by Sanochemia.[1]

  • Preparation of the Reducing Agent: To a solution of L-selectride (1.0 M in THF) in anhydrous THF, cool the mixture to below -15 °C under an inert atmosphere (e.g., Nitrogen or Argon).

  • Addition of (-)-Narwedine: Add solid (-)-Narwedine portion-wise to the cold L-selectride solution, maintaining the temperature below -15 °C.

  • Reaction: Stir the reaction mixture at this temperature for a specified time, monitoring the reaction by TLC or LC-MS.

  • Quenching: Slowly add a quenching agent, such as methanol, to the reaction mixture at a low temperature.

  • Work-up and Isolation: Allow the mixture to warm to room temperature. Remove the solvent under reduced pressure. The resulting product, (-)-Galanthamine, can then be isolated, often as a salt (e.g., hydrobromide), and purified by crystallization.

Visualizations

Narwedine_Synthesis_Challenges Start Starting Materials Precursor Norbelladine Derivative (Precursor) Start->Precursor Coupling Oxidative Phenol Coupling Precursor->Coupling Racemic_this compound Racemic this compound Coupling->Racemic_this compound Low_Yield Challenge: Low Yield Coupling->Low_Yield Racemization Challenge: Racemic Mixture Coupling->Racemization Resolution Chiral Resolution Racemic_this compound->Resolution Enantiopure_this compound (-)-Narwedine Resolution->Enantiopure_this compound Reduction Stereoselective Reduction Enantiopure_this compound->Reduction Galanthamine (-)-Galanthamine Reduction->Galanthamine Epimerization Challenge: Epimer Formation Reduction->Epimerization

Caption: Key challenges in a common synthetic route to (-)-Galanthamine via this compound.

Troubleshooting_Workflow Problem Problem Identified (e.g., Low Yield) Analyze Analyze Potential Causes Problem->Analyze Cause1 Cause 1: Reagent Analyze->Cause1 Cause2 Cause 2: Conditions Analyze->Cause2 Cause3 Cause 3: Substrate Analyze->Cause3 Solution1 Implement Solution 1: Change Reagent Cause1->Solution1 Solution2 Implement Solution 2: Optimize Conditions Cause2->Solution2 Solution3 Implement Solution 3: Purify Substrate Cause3->Solution3 Evaluate Evaluate Outcome Solution1->Evaluate Solution2->Evaluate Solution3->Evaluate Resolved Problem Resolved Evaluate->Resolved Successful Revisit Re-evaluate Causes Evaluate->Revisit Unsuccessful Revisit->Analyze

Caption: A logical workflow for troubleshooting experimental challenges in synthesis.

References

Technical Support Center: Optimizing the Oxidative Coupling Step in Narwedine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Narwedine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the critical oxidative coupling step. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common challenges and improve your reaction yields.

Frequently Asked Questions (FAQs)

Q1: What is the oxidative coupling step in this compound synthesis and why is it challenging?

The oxidative coupling step is a crucial biomimetic transformation in the synthesis of this compound, the biosynthetic precursor to Galanthamine, a drug used to treat Alzheimer's disease. This intramolecular reaction involves the formation of a key carbon-carbon bond between two phenolic rings of a norbelladine derivative, creating the characteristic tetracyclic core of this compound. The primary challenge lies in controlling the regioselectivity of the coupling (ortho-para coupling is desired) and minimizing side reactions, which often lead to low yields of the target molecule.[1][2][3]

Q2: What are the most common oxidizing agents used for this reaction, and how do they compare?

Several oxidizing agents have been employed for the oxidative coupling to form this compound. The choice of oxidant can significantly impact the reaction yield and purity of the product.

  • Potassium Ferricyanide (K₃[Fe(CN)₆]): This is a classical and widely used reagent for this transformation.[2][4][5] However, yields can be modest, often requiring careful optimization of reaction conditions.[5][6]

  • Phenyliodine(III) bis(trifluoroacetate) (PIFA): This hypervalent iodine reagent has been shown to significantly improve the yield of the oxidative coupling, with some studies reporting yields as high as 85% for the formation of the dienone intermediate.[1][7]

  • Laccase/TEMPO: This enzymatic system offers a more environmentally friendly approach. The use of laccase from Trametes versicolor with TEMPO as a redox mediator has been reported to provide good yields (around 70%) of the coupled product.[8]

  • Manganese(III) acetylacetonate (Mn(acac)₃): This reagent has also been used to achieve the desired oxidative coupling.[2]

  • Electrochemical Methods (Anodic Oxidation): More recent approaches have explored anodic oxidation as a sustainable and efficient method for this key coupling step, offering an alternative to chemical oxidants.[9][10]

Q3: My reaction yield is consistently low. What are the first troubleshooting steps I should take?

Low yields are a common issue in this reaction. A systematic approach to troubleshooting is crucial. Consider the following:

  • Purity of Starting Material: Ensure the norbelladine precursor is of high purity. Impurities can interfere with the reaction, leading to the formation of byproducts.

  • Reagent and Solvent Quality: Use high-quality, dry solvents, as the presence of water can negatively impact the reaction. Ensure all reagents are accurately weighed and handled under appropriate conditions (e.g., inert atmosphere if necessary).

  • Reaction Conditions: Re-evaluate your reaction parameters, including temperature, reaction time, and concentration. These factors can have a significant effect on the outcome.

Troubleshooting Guide

Issue 1: Low Yield of this compound

Possible Causes and Solutions:

Possible Cause Suggested Solution
Suboptimal Oxidizing Agent The choice of oxidant is critical. If you are using a classical reagent like potassium ferricyanide with poor results, consider switching to a more efficient system like PIFA or an enzymatic approach with Laccase/TEMPO.[1][7][8]
Incorrect Reaction Temperature The optimal temperature can vary significantly depending on the solvent and reagents used. For potassium ferricyanide-mediated reactions, temperatures have been reported from room temperature up to reflux.[6][11] It is crucial to empirically determine the optimal temperature for your specific conditions.
Inappropriate Base or Base Concentration The type and amount of base can influence the reaction outcome. Mild bases like sodium bicarbonate or potassium bicarbonate are often preferred.[11] The molar equivalents of the base should be carefully optimized, as an excess can be detrimental to the yield.[11]
Poor Solvent Choice The reaction is often performed in a two-phase system (e.g., chloroform/water or toluene/water).[5][6][11] The choice of organic solvent can impact the reaction efficiency. Solvents with a low dielectric constant, such as toluene, have been used successfully.[11]
Formation of Byproducts The formation of undesired side products is a major cause of low yields. Analyze your crude reaction mixture by techniques like TLC or LC-MS to identify potential byproducts. Adjusting reaction conditions (e.g., temperature, reaction time, reagent stoichiometry) can help minimize their formation.

Data Presentation: Comparison of Oxidative Coupling Conditions

The following table summarizes various reported conditions for the oxidative coupling step leading to this compound or its derivatives, allowing for a direct comparison of yields.

Oxidizing AgentPrecursorSolventBaseTemperatureYield (%)Reference
K₃[Fe(CN)₆]2-bromo-5-hydroxy-N-[2-(4-hydroxyphenyl)ethyl]-4-methoxy-N-methylbenzamideChloroform/WaterNaHCO₃60°C40[6][11]
K₃[Fe(CN)₆]2-bromo-5-hydroxy-N-[2-(4-hydroxyphenyl)ethyl]-4-methoxy-N-methylbenzamideToluene/WaterNaHCO₃Reflux (87°C)19.1[6][11]
PIFAN-formamide derivativeTrifluoroethanol-Room Temp.85 (dienone)[1]
Laccase/TEMPON-formyl-2-bromo-O-methylnorbelladine1,4-Dioxane/Buffer-25°C70[8]
K₃[Fe(CN)₆]Bromoformamide derivativeToluene/WaterNaHCO₃Reflux26[5]

Experimental Protocols

General Procedure for Oxidative Coupling using Potassium Ferricyanide

This protocol is a generalized representation based on literature reports.[5][6][11] Researchers should optimize the specific conditions for their substrate.

  • Dissolve the norbelladine precursor in a suitable organic solvent (e.g., chloroform or toluene).

  • Prepare an aqueous solution of a mild base, such as sodium bicarbonate.

  • Combine the organic and aqueous phases in a reaction vessel.

  • Add potassium ferricyanide to the biphasic mixture with vigorous stirring. The molar equivalents of the oxidant should be optimized, but typically range from 3 to 6 equivalents.

  • Heat the reaction mixture to the desired temperature (e.g., 60°C or reflux) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture and separate the organic layer.

  • Extract the aqueous layer with the organic solvent.

  • Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizations

Reaction Pathway: Oxidative Coupling to this compound

Oxidative_Coupling cluster_start Starting Material cluster_reaction Reaction Step cluster_product Product Norbelladine Norbelladine Precursor OxidativeCoupling Oxidative Coupling Norbelladine->OxidativeCoupling [Oxidizing Agent] (e.g., K₃[Fe(CN)₆], PIFA) This compound This compound OxidativeCoupling->this compound

Caption: General workflow for the oxidative coupling of a norbelladine precursor to form this compound.

Troubleshooting Logic for Low Yield

Troubleshooting_Yield Start Low Yield Observed CheckPurity Verify Starting Material Purity Start->CheckPurity CheckReagents Check Reagent & Solvent Quality CheckPurity->CheckReagents Purity OK OptimizeConditions Optimize Reaction Conditions CheckReagents->OptimizeConditions Quality OK ChangeOxidant Change Oxidizing Agent OptimizeConditions->ChangeOxidant No VaryTemp Vary Temperature OptimizeConditions->VaryTemp Yes ImprovedYield Yield Improved ChangeOxidant->ImprovedYield VaryBase Vary Base/ Concentration VaryTemp->VaryBase VarySolvent Vary Solvent System VaryBase->VarySolvent VarySolvent->ImprovedYield

Caption: A decision tree for troubleshooting low yields in the this compound oxidative coupling step.

References

Technical Support Center: Overcoming Epimerization in Narwedine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting strategies and frequently asked questions (FAQs) to address the common challenge of epimerization during the synthesis of Narwedine.

Frequently Asked Questions (FAQs)

Q1: What is epimerization in the context of this compound synthesis, and why is it a problem?

A: Epimerization refers to the inversion of a single stereocenter in a molecule that contains multiple stereocenters. In this compound synthesis, the key issue is the undesired inversion of the stereocenter at the C4a position (using standard IUPAC numbering for the galanthan ring system), which is alpha to the carbonyl group. This converts the desired (-)-Narwedine into its diastereomer, (+)-epi-Narwedine. This process is problematic because epi-Narwedine cannot be converted to the therapeutically active (-)-Galanthamine, reducing the overall yield and requiring difficult purification steps.

Q2: Which steps in this compound synthesis are most susceptible to epimerization?

A: Epimerization is most likely to occur under conditions that facilitate the formation of a planar enolate intermediate at the C4a position.[1] Key steps to monitor are:

  • Cyclization Reactions: Intramolecular Heck reactions or phenolic oxidative couplings used to form the tetracyclic core can induce epimerization if conditions are not optimized.

  • Post-cyclization Workup/Purification: Exposure to acidic or basic conditions during workup or chromatography can lead to epimerization of the final product.

  • Reduction of the Ketone: While the primary goal is the reduction of the C3 ketone, the conditions used can inadvertently cause epimerization at the adjacent C4a stereocenter before reduction occurs.

Q3: What are the primary causes of C4a epimerization?

A: The primary driver for epimerization is the presence of either a base or an acid, which can catalyze the removal and re-addition of the proton at the C4a position.

  • Base-Catalyzed Epimerization: A base can abstract the acidic proton alpha to the carbonyl group, forming a planar enolate. Reprotonation can then occur from either face, leading to a mixture of this compound and epi-Narwedine.[1]

  • Acid-Catalyzed Epimerization: Under acidic conditions, the carbonyl oxygen can be protonated, which increases the acidity of the alpha-proton and facilitates enolization, again leading to potential epimerization upon returning to the keto form.

Q4: Can epi-Narwedine be converted back to the desired this compound?

A: Yes, the epimerization process is reversible. A dynamic kinetic resolution process can be employed where a racemic or epimeric mixture of this compound is equilibrated in the presence of a resolving agent or a seed crystal of the desired enantiomer.[2] For instance, treating a mixture of (±)-Narwedine with a catalytic amount of (-)-Narwedine or (+)-Galanthamine in a solvent system like ethanol/triethylamine can induce crystallization of the desired (-)-Narwedine, shifting the equilibrium and converting the unwanted enantiomer/epimer into the desired product.[2]

Troubleshooting Guide

Issue: Significant formation of epi-Narwedine detected during synthesis.

This troubleshooting workflow helps identify and resolve the source of epimerization.

G start High epi-Narwedine Detected check_step Identify Reaction Step: Cyclization, Workup, or Reduction? start->check_step cyclization Cyclization Step (e.g., Heck Reaction) check_step->cyclization Cyclization workup Workup / Purification check_step->workup Workup reduction Reduction Step check_step->reduction Reduction check_base Check Base: Is it too strong or concentrated? cyclization->check_base check_temp_cyclization Check Temperature: Is the reaction run at elevated temperatures? cyclization->check_temp_cyclization mod_base Solution: - Use a weaker, non-nucleophilic base (e.g., K₂CO₃ vs. t-BuOK). - Reduce molar equivalents of base. check_base->mod_base mod_temp_cyclization Solution: Run reaction at the lowest effective temperature. check_temp_cyclization->mod_temp_cyclization check_ph Check pH: Is the solution strongly acidic or basic? workup->check_ph check_chroma Check Chromatography: Is silica/alumina untreated? workup->check_chroma mod_ph Solution: - Neutralize carefully (pH ~7). - Use buffered solutions. - Consider non-aqueous workup. check_ph->mod_ph mod_chroma Solution: - Neutralize silica gel with Et₃N before use. - Use alternative stationary phases. check_chroma->mod_chroma check_reagent Check Reducing Agent: Are conditions basic/acidic before reduction? reduction->check_reagent check_temp_reduction Check Temperature: Is the reaction temperature too high? reduction->check_temp_reduction mod_reagent Solution: - Use a bulky, stereoselective reducing agent (e.g., L-Selectride). - Ensure neutral or controlled pH before addition. check_reagent->mod_reagent mod_temp_reduction Solution: Perform reduction at low temperatures (e.g., below -15 °C). check_temp_reduction->mod_temp_reduction

Caption: Troubleshooting workflow for this compound epimerization.

Data Presentation: Impact of Conditions on Epimerization

The choice of reaction conditions is critical for minimizing epimerization. The following table summarizes key findings from synthetic studies on related transformations.

Reaction StepParameterCondition AOutcome A (% Epimerization)Condition BOutcome B (% Epimerization)Reference
Oxidative Coupling Base>10 molar eq. K₂CO₃Increased decomposition/side products~5 molar eq. NaHCO₃Higher yield, less degradation[3]
Peptide Coupling TemperatureRoom TemperatureHigher % epimerization0 °CSignificantly reduced epimerization[1]
Peptide Coupling SolventDMF (polar aprotic)Increased epimerization rateChloroform (less polar)Suppressed epimerization[4]
Reduction of this compound Reducing AgentLiAlH₄Mixture of galanthamine and epi-galanthamineL-SelectrideHighly stereoselective for galanthamine[2]
Reduction of this compound Temperature> -15 °CFormation of S,S,S epimer< -15 °CFavors desired S,S,R product[5]

Experimental Protocols

Protocol 1: Epimerization-Controlled Intramolecular Heck Reaction

This protocol for creating the tetracyclic core of this compound is adapted from methodologies designed to establish quaternary stereocenters while minimizing epimerization.[6][7][8]

  • Reagent Preparation: In a flame-dried, argon-purged flask, dissolve the aryl iodide/triflate precursor (1.0 eq) in an anhydrous, degassed solvent such as DMF or acetonitrile.

  • Catalyst Addition: Add the palladium catalyst (e.g., 5-10 mol% Pd(OAc)₂) and the appropriate ligand (e.g., 10-20 mol% PPh₃ or a bidentate phosphine like BINAP for asymmetric synthesis).

  • Base Addition: Add a mild inorganic base (e.g., 2.0-3.0 eq of K₂CO₃ or Ag₃PO₄). Avoid strong organic bases like DBU or alkali metal alkoxides.

  • Reaction Execution: Heat the reaction mixture to the lowest temperature required for efficient cyclization (typically 60-80 °C). Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Filter the mixture through a pad of Celite to remove the palladium catalyst. Dilute the filtrate with an organic solvent (e.g., ethyl acetate) and wash with a neutral brine solution. Avoid acidic or basic aqueous washes.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product using column chromatography on silica gel that has been pre-treated with a 1% solution of triethylamine in the eluent to prevent on-column epimerization.

Protocol 2: Stereoselective Reduction of (-)-Narwedine to (-)-Galanthamine

This protocol focuses on the high-yield, stereoselective reduction of the ketone while preventing epimerization of the adjacent stereocenter.[2]

  • Setup: In a flame-dried, multi-neck flask under an argon atmosphere, dissolve (-)-Narwedine (1.0 eq) in anhydrous THF.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. It is critical to maintain a low temperature throughout the addition to prevent epimerization and side reactions.[5]

  • Reagent Addition: Slowly add a solution of L-Selectride (1.0 M in THF, 1.1-1.5 eq) dropwise via syringe over 30 minutes, ensuring the internal temperature does not rise above -70 °C. The bulky nature of L-Selectride ensures hydride delivery from the less sterically hindered face.[2]

  • Reaction Monitoring: Stir the reaction at -78 °C for 2-4 hours. Monitor the disappearance of the starting material by TLC.

  • Quenching: Once the reaction is complete, quench it by the slow, dropwise addition of a saturated aqueous solution of NH₄Cl while maintaining the low temperature.

  • Workup: Allow the mixture to warm to room temperature. Add water and extract the product with ethyl acetate or dichloromethane (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: The crude product can be purified by column chromatography or crystallization to yield highly pure (-)-Galanthamine.

Visualizations

References

Optimization of chiral resolution methods for Narwedine enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the optimization of chiral resolution methods for Narwedine enantiomers. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in their work with this compound.

Frequently Asked Questions (FAQs)

Q1: Why is the chiral resolution of this compound important?

A1: this compound is a key precursor in the synthesis of (-)-Galanthamine, a drug used to treat Alzheimer's disease. The therapeutic activity of Galanthamine is specific to the (-) enantiomer. Therefore, obtaining enantiomerically pure (-)-Narwedine is a critical step to produce the final active pharmaceutical ingredient. Resolving the racemic mixture ensures that the subsequent synthesis yields the desired stereoisomer, maximizing therapeutic efficacy and avoiding potential side effects from the unwanted (+) enantiomer.

Q2: What are the primary methods for resolving this compound enantiomers?

A2: The most prominent and industrially applied method is a crystallization-induced asymmetric transformation .[1][2] This technique takes advantage of the fact that this compound can racemize in the presence of a base, allowing for the conversion of the unwanted enantiomer into the desired one, which then crystallizes from solution, driving the equilibrium towards a high yield of a single enantiomer. Other potential, though less specifically documented for this compound, methods include chiral High-Performance Liquid Chromatography (HPLC) and enzymatic resolution .[3][4][5]

Q3: What is crystallization-induced asymmetric transformation?

A3: This is a type of dynamic kinetic resolution. For this compound, the process involves dissolving the racemic mixture in a specific solvent system (e.g., ethanol and triethylamine) at an elevated temperature.[1] A small "seed" crystal of the desired enantiomer (e.g., (-)-Narwedine) is added. As the solution cools, the desired enantiomer crystallizes out. Simultaneously, the undesired enantiomer remaining in solution is converted to the desired enantiomer (racemization), which then also crystallizes. This dynamic process can theoretically convert 100% of the racemic material into the desired enantiomer.[2]

Q4: Can Chiral HPLC be used for this compound resolution?

A4: Yes, Chiral HPLC is a powerful technique for both analytical and preparative separation of enantiomers.[6][7] While specific published methods for this compound are not prevalent in the provided search results, the principles of chiral chromatography are applicable. The method would involve using a chiral stationary phase (CSP) that interacts differently with the (+) and (-) enantiomers of this compound, causing them to travel through the column at different speeds and thus separate.[5] Development would require screening various CSPs and mobile phases to find optimal conditions.

Q5: Is enzymatic resolution a viable option for this compound?

A5: Enzymatic resolution is a highly selective method that uses enzymes (like lipases or proteases) to catalyze a reaction on only one enantiomer of a racemic mixture.[3][8] For example, an enzyme might selectively acylate or hydrolyze an ester derivative of this compound. This would result in a mixture of the unreacted enantiomer and the modified product, which can then be separated. While chemoenzymatic approaches have been used in the synthesis of related compounds, specific protocols for this compound resolution require experimental development.[2][9] A key limitation of standard kinetic enzymatic resolution is a maximum theoretical yield of 50% for the desired enantiomer.[10]

Troubleshooting Guides

Crystallization-Induced Asymmetric Transformation

Q: I am experiencing low yields of the desired (-)-Narwedine enantiomer. What are the possible causes and solutions?

A: Low yield is a common problem that can often be traced back to suboptimal conditions.

Potential Cause Troubleshooting Steps
Incorrect Solvent Ratio The ratio of ethanol to triethylamine is critical for both solubility and racemization. An incorrect ratio can lead to poor crystallization or incomplete conversion. Re-verify the solvent ratio (e.g., 9:1 ethanol:triethylamine).[1]
Suboptimal Temperature The initial dissolution temperature (around 68°C) and the cooling profile are crucial.[1] If the temperature is too low, the racemate may not fully dissolve. If cooling is too rapid, spontaneous crystallization of both enantiomers may occur. Ensure your heating and cooling protocols are precise and controlled.
Seed Crystal Quality/Quantity The quality and amount of the seed crystal are paramount. Ensure the seed crystals are of high enantiomeric purity. Using too little seed may result in a slow or incomplete crystallization. Too much can lead to rapid precipitation with lower purity. A catalytic amount (e.g., 1-2.5%) is often sufficient.[2]
Impurities in Racemic Material Impurities can inhibit crystallization or interfere with the racemization process. Ensure the starting racemic this compound is of high purity. Consider recrystallizing the starting material if necessary.
Inefficient Racemization The base (triethylamine) is essential for the in-situ racemization of the (+)-enantiomer in solution. Ensure the base is fresh and not degraded. The reaction requires sufficient time for the equilibrium to be established.

Q: The enantiomeric excess (ee) of my crystallized this compound is poor. How can I improve it?

A: Poor enantiomeric excess suggests that the unwanted enantiomer is co-crystallizing.

Potential Cause Troubleshooting Steps
Spontaneous "Self-Seeding" If the solution is supersaturated or cooled too quickly, the unwanted enantiomer can nucleate and crystallize spontaneously before it has a chance to racemize.[11] Ensure a slow and controlled cooling process.
Contaminated Seed Crystals If the seed crystals are not enantiomerically pure, they will introduce the unwanted enantiomer into the crystal lattice. Verify the purity of your seed material using an analytical technique like chiral HPLC.
Insufficient Time for Equilibration The system needs time for the undesired enantiomer to convert to the desired one. If the crystallization happens too quickly, the solution will not have had time to enrich with the target enantiomer. Consider a slower cooling ramp or holding the temperature just below the saturation point for a period before further cooling.
Chiral HPLC Method Development

Q: I want to develop a chiral HPLC method for this compound, but my peaks are not separating. Where do I start?

A: Achieving separation requires a systematic screening of columns and mobile phases. This compound is a basic compound, which should guide your initial choices.

Troubleshooting Step Detailed Recommendations
1. Initial Column Screening Screen a set of diverse Chiral Stationary Phases (CSPs). Polysaccharide-based CSPs (e.g., Chiralpak AD, Chiralcel OD) are often a good starting point due to their broad applicability.[12][13] Also consider Pirkle-type (Whelk-O 1) or macrocyclic antibiotic phases.
2. Mobile Phase Screening (Normal Phase) Start with a simple mobile phase like Hexane/Isopropanol (IPA) or Hexane/Ethanol.[12] Since this compound is basic, add a small amount of an amine modifier (e.g., 0.1% Diethylamine, DEA) to the mobile phase to improve peak shape and prevent tailing.[14] Vary the alcohol percentage (e.g., 10%, 20%, 30%) to modulate retention and selectivity.
3. Mobile Phase Screening (Reversed Phase) If normal phase fails, try a reversed-phase column (e.g., Chiralpak AD-RH). Use a mobile phase of Acetonitrile or Methanol with an aqueous buffer (e.g., phosphate or acetate buffer at a controlled pH).
4. Optimize Temperature Temperature can significantly affect enantioselectivity. Analyze samples at different temperatures (e.g., 15°C, 25°C, 40°C). Lower temperatures often increase resolution but also increase analysis time and pressure.

Q: My peaks are broad, tailing, or splitting. What can I do?

A: Poor peak shape is usually due to secondary interactions or method parameter issues.

Potential Cause Troubleshooting Steps
Secondary Ionic Interactions As a basic analyte, this compound can interact strongly with residual silanols on the silica support, causing tailing. Ensure you are using an amine modifier like DEA or TEA in your normal phase mobile phase.[14] For reversed phase, ensure the mobile phase pH is well-controlled.
Column Overload Injecting too much sample can cause broad, fronting peaks. Reduce the injection volume or the concentration of your sample.
On-Column Racemization If you observe a plateau between two peaks, the enantiomers might be interconverting on the column. This can sometimes be mitigated by using a less reactive mobile phase, lowering the temperature, or decreasing the analysis time with a higher flow rate.
Extra-Column Volume Broad peaks can be caused by excessive tubing length or diameter between the injector, column, and detector. Ensure your system is optimized for high-efficiency separations.
Enzymatic Resolution

Q: My enzymatic resolution of a this compound derivative is showing low enantioselectivity (low ee). How can I improve it?

A: Low enantioselectivity is a common challenge that can be addressed by systematically optimizing the reaction parameters.[8]

Potential Cause Troubleshooting Steps
Suboptimal Enzyme Choice The inherent selectivity of the chosen enzyme (e.g., a specific lipase) for your substrate may be low. Screen a panel of different enzymes (e.g., Lipases from Candida antarctica, Pseudomonas cepacia; Proteases) to find one with better selectivity.[8]
Incorrect Temperature or pH Enzyme activity and selectivity are highly dependent on temperature and pH. Run the reaction at different temperatures; lower temperatures often improve selectivity but slow the reaction rate.[8] Optimize the pH of the buffer system for the specific enzyme being used.
Poor Choice of Solvent The solvent can dramatically alter an enzyme's conformation and selectivity. This is known as "solvent engineering".[8] Screen various organic solvents (e.g., hexane, MTBE, toluene, THF) to find one that maximizes enantioselectivity.
Low Conversion Rate For kinetic resolutions, the highest enantiomeric excess of the remaining substrate is achieved at around 50% conversion. Monitor the reaction over time (e.g., by chiral HPLC) and stop it at the optimal point. Over- or under-reacting will lead to suboptimal ee.
Substrate/Product Inhibition The enzyme may be inhibited by high concentrations of the substrate or the product as it is formed. Try a lower initial substrate concentration or a fed-batch approach.

Experimental Protocols

Protocol 1: Crystallization-Induced Asymmetric Transformation of this compound

This protocol is based on the highly effective method developed by Shieh and Carlson.[1][2]

  • Preparation: In a suitable reaction vessel equipped with a condenser and magnetic stirrer, combine racemic (±)-Narwedine (e.g., 10.0 g) with 9 parts ethanol and 1 part triethylamine (e.g., 90 mL ethanol, 10 mL triethylamine).

  • Dissolution: Heat the mixture to approximately 68-70°C with stirring until all solids have completely dissolved.

  • Seeding: Once a clear solution is obtained, add a small amount (1-2.5% by weight) of pure (-)-Narwedine seed crystals (e.g., 100-250 mg).

  • Crystallization: Slowly cool the stirred solution. A controlled cooling ramp (e.g., 5-10°C per hour) is recommended. The (-)-Narwedine will begin to crystallize. Continue cooling to room temperature and then further to 0-5°C to maximize precipitation.

  • Isolation: Collect the crystallized solid by vacuum filtration.

  • Washing: Wash the filtered crystals with a small amount of cold ethanol to remove any residual mother liquor.

  • Drying: Dry the crystals under vacuum to obtain enantiomerically enriched (-)-Narwedine.

  • Analysis: Determine the yield and measure the enantiomeric excess using a suitable chiral analytical method (e.g., chiral HPLC). The process can be repeated on the mother liquor to improve the overall yield. A reported yield for this process is converting 10 g of racemic material into 9.02 g of (-)-Narwedine in two cycles.[2]

Protocol 2: Generic Screening Protocol for Chiral HPLC Method Development

This protocol provides a starting point for developing a new chiral HPLC method for this compound.

  • Sample Preparation: Prepare a solution of racemic this compound in the initial mobile phase or a compatible solvent at a concentration of approximately 0.5-1.0 mg/mL.

  • Column Screening: Sequentially screen the following columns using the mobile phases described below. Equilibrate each column for at least 20 column volumes before the first injection.

  • Initial Screening Conditions:

    • Flow Rate: 1.0 mL/min

    • Temperature: 25°C

    • Detection: UV at a suitable wavelength (e.g., 254 nm or 280 nm)

    • Injection Volume: 5-10 µL

  • Screening Table:

Screening Phase Chiral Column (CSP) Mobile Phase Expected Outcome
Phase 1: Normal Phase (Basic) Chiralpak AD-H90:10 (v/v) Hexane / Isopropanol + 0.1% DEABroad applicability for many alkaloids.
Chiralcel OD-H80:20 (v/v) Hexane / Ethanol + 0.1% DEAOften provides complementary selectivity to AD-H.
Whelk-O 195:5 (v/v) Hexane / Isopropanol + 0.1% DEAPirkle-type phase, good for compounds with π-systems.
Phase 2: Reversed Phase Chiralpak AD-RH60:40 (v/v) Acetonitrile / 20mM Phosphate Buffer pH 7.0For use if normal phase fails or if LC-MS compatibility is needed.
  • Evaluation and Optimization:

    • Evaluate the chromatograms from the screening for any signs of separation (e.g., peak broadening, shoulder peaks, or baseline separation).

    • For the most promising column/mobile phase combination, optimize the separation by systematically adjusting the mobile phase composition (ratio of strong solvent), the additive concentration, and the column temperature to maximize the resolution (Rs) value.

Visualized Workflows

start_node Start: Racemic this compound decision_node decision_node start_node->decision_node Select Resolution Method process_node process_node process_node_c Crystallization-Induced Asymmetric Transformation decision_node->process_node_c Crystallization (Industrial Scale) process_node_h Chiral HPLC Method Development decision_node->process_node_h HPLC (Analytical/Prep Scale) process_node_e Enzymatic Kinetic Resolution decision_node->process_node_e Enzymatic (Biocatalytic Route) io_node io_node end_node End: Enantiopure this compound io_node_c (-)-Narwedine Crystals process_node_c->io_node_c Yields solid product io_node_h (-)-Narwedine Eluent process_node_h->io_node_h Yields separated fractions io_node_e Separation Step (e.g., Chromatography) process_node_e->io_node_e Yields product + unreacted enantiomer io_node_c->end_node io_node_h->end_node io_node_e->end_node

Caption: High-level decision workflow for selecting a this compound chiral resolution method.

start Problem: Poor Peak Resolution in HPLC q1 Is there any peak separation at all (e.g., a shoulder)? start->q1 a1_no Screen Different CSPs (Polysaccharide, Pirkle, etc.) q1->a1_no No q2 Is peak shape poor (tailing/fronting)? q1->q2 Yes a1_no->start Re-evaluate a2_yes Adjust Mobile Phase Additive (e.g., increase DEA for tailing) Reduce Sample Concentration q2->a2_yes Yes q3 Resolution (Rs) < 1.5? q2->q3 No a2_yes->q3 a3_yes Optimize Mobile Phase Strength (Vary % Alcohol) Optimize Temperature (Try lower temp) q3->a3_yes Yes end Goal: Baseline Resolution (Rs ≥ 1.5) q3->end No a3_yes->end

Caption: Troubleshooting decision tree for optimizing chiral HPLC separation.

start Start: Low Enantiomeric Excess (ee) in Enzymatic Resolution step1 1. Screen Enzyme Panel (Lipases, Proteases, etc.) start->step1 step2 2. Optimize Reaction Temperature (Test range, e.g., 20°C to 50°C) step1->step2 step3 3. Perform Solvent Screening (Hexane, Toluene, MTBE, THF, etc.) step2->step3 step4 4. Monitor Reaction Progress vs. Time (Identify time for ~50% conversion) step3->step4 step5 5. Consider Enzyme Immobilization (May enhance stability and selectivity) step4->step5 end Goal: High Enantiomeric Excess step5->end

Caption: Systematic workflow for optimizing enantioselectivity in enzymatic resolution.

References

Technical Support Center: Troubleshooting Narwedine Purification by Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chromatographic purification of Narwedine. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common challenges encountered during the purification process.

Frequently Asked Questions (FAQs)

Peak Shape Issues

Q1: Why am I observing peak tailing for this compound in my reverse-phase HPLC?

A1: Peak tailing for alkaloids like this compound is a common issue in reverse-phase chromatography. The primary cause is often the interaction between the basic nitrogen atom in the this compound molecule and residual acidic silanol groups on the silica-based stationary phase. This secondary interaction can lead to a portion of the analyte being more strongly retained, resulting in asymmetrical peaks.

Potential Solutions:

  • Mobile Phase pH Adjustment: Lowering the pH of the mobile phase (typically to pH < 4) can protonate the silanol groups, reducing their interaction with the protonated this compound.

  • Use of Mobile Phase Additives: Incorporating a competing base, such as triethylamine (TEA), into the mobile phase can help to mask the active silanol sites, thereby improving peak symmetry.

  • Employing a Base-Deactivated Column: Modern HPLC columns are often "end-capped" to minimize the number of free silanol groups. Using a highly deactivated or "base-deactivated" column can significantly improve the peak shape for basic compounds like this compound.

  • Lowering Sample Concentration: Overloading the column can lead to peak distortion. Try injecting a more dilute sample to see if the peak shape improves.

Q2: My this compound peak is broad. What could be the cause?

A2: Peak broadening can be caused by several factors, including:

  • Extra-column volume: Excessive tubing length or diameter between the injector, column, and detector can cause the sample band to spread.

  • Column degradation: Over time, the stationary phase can degrade, leading to a loss of efficiency and broader peaks.

  • Inappropriate solvent for sample dissolution: Dissolving the sample in a solvent much stronger than the initial mobile phase can cause premature band broadening at the column inlet.

  • High flow rate: A flow rate that is too high for the column dimensions and particle size can lead to reduced separation efficiency and broader peaks.

Resolution and Separation Problems

Q3: I am having difficulty separating this compound from its precursor or related impurities. What can I do?

A3: Co-elution of impurities is a frequent challenge in the purification of synthetic this compound. Common impurities can include starting materials from the synthesis, byproducts, and stereoisomers such as epi-galanthamine, especially if the synthesis involves reduction steps.[1]

Strategies for Improved Resolution:

  • Optimize the Mobile Phase: Systematically vary the solvent strength and composition of your mobile phase. For reverse-phase HPLC, this often involves adjusting the ratio of organic solvent (e.g., acetonitrile or methanol) to an aqueous buffer.

  • Change the Stationary Phase: If optimizing the mobile phase is insufficient, a different stationary phase chemistry may be required. For instance, a phenyl-hexyl or a pentafluorophenyl (PFP) column can offer different selectivity compared to a standard C18 column.

  • Gradient Elution: Employing a gradient elution, where the mobile phase composition is changed over the course of the run, can help to separate compounds with different polarities.

  • Chiral Chromatography: If you are dealing with enantiomers of this compound, a chiral stationary phase (CSP) is necessary for their separation. Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are widely used for this purpose.[2][3][4]

Q4: How can I separate the enantiomers of racemic this compound?

A4: The separation of this compound enantiomers requires chiral chromatography.

  • Chiral Stationary Phases (CSPs): Amylose and cellulose-based CSPs are effective for the resolution of many chiral compounds, including alkaloids.[2][4]

  • Mobile Phase: Normal-phase (e.g., hexane/ethanol) or polar organic modes are often employed with polysaccharide-based CSPs. The choice of solvent and additives can significantly impact the separation.[5]

Table 1: Example Chiral HPLC Conditions for this compound Resolution

ParameterCondition
Column Daicel Chiralcel OD-H, 5 µm, 4.6 x 150 mm
Mobile Phase A Hexane
Mobile Phase B Ethanol
Gradient Initial: 95% A; 0-15 min to 90% A; 15-20 min isocratic at 90% A; 20-25 min to 85% A; 25-45 min isocratic at 85% A; 45-46 min to 95% A; 46-55 min equilibration at 95% A
Flow Rate 1.0 mL/min
Detection 218 nm
Reference [1]
Yield and Stability Issues

Q5: My recovery of this compound from the column is low. What are the possible reasons?

A5: Low recovery can be due to several factors:

  • Irreversible Adsorption: this compound may be adsorbing irreversibly to active sites on the stationary phase, particularly if using silica gel with highly acidic silanol groups.

  • Compound Instability: this compound may be degrading on the column. Alkaloids can be sensitive to pH and the stationary phase. It has been noted that solutions of (-)-narwedine in tetrahydrofuran can undergo racemization.[1]

  • Incomplete Elution: The mobile phase may not be strong enough to elute all the this compound from the column.

Troubleshooting Low Yield:

  • Deactivate Silica Gel: For column chromatography, triethylamine can be added to the mobile phase to neutralize acidic sites on the silica gel.

  • Assess Stability: Before purification, it is advisable to assess the stability of this compound in the chosen solvent system. This can be done by dissolving a small amount of the compound in the mobile phase and analyzing it by TLC or HPLC over time.

  • Increase Mobile Phase Strength: If incomplete elution is suspected, a stronger mobile phase can be used to wash the column after the initial purification.

Q6: How can I assess the stability of this compound during method development?

A6: A preliminary stability study is recommended.

Protocol for Preliminary Stability Assessment:

  • Prepare solutions of this compound in the proposed mobile phases (e.g., acidic, neutral, and basic pH).

  • Keep the solutions at the intended operating temperature.

  • Analyze the solutions by HPLC or TLC at regular intervals (e.g., 0, 2, 4, 8, and 24 hours).

  • Monitor for any decrease in the main peak area and the appearance of new peaks, which would indicate degradation.

Experimental Protocols

Protocol: Purification of a Synthetic this compound Mixture by Flash Column Chromatography

This protocol is a general guideline for the purification of a crude synthetic mixture containing this compound. The optimal solvent system should be determined by thin-layer chromatography (TLC) beforehand.

1. Materials:

  • Silica gel (230-400 mesh)

  • Crude this compound mixture

  • Solvents for mobile phase (e.g., dichloromethane/methanol or hexane/ethyl acetate)

  • Triethylamine (optional, for deactivation)

  • Glass column

  • Sand

  • Collection tubes

2. Procedure:

  • Slurry Preparation:

    • In a beaker, add the required amount of silica gel.

    • Slowly add the initial, least polar mobile phase solvent to the silica gel while stirring to create a uniform slurry.

  • Column Packing:

    • Secure the column in a vertical position.

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a thin layer of sand over the plug.

    • Pour the silica gel slurry into the column, allowing the solvent to drain slowly. Gently tap the column to ensure even packing and remove any air bubbles.

    • Add another thin layer of sand on top of the silica bed.

  • Sample Loading:

    • Dissolve the crude this compound mixture in a minimal amount of a suitable solvent (e.g., dichloromethane).

    • Carefully apply the sample solution to the top of the silica gel bed.

    • Allow the sample to adsorb onto the silica by draining the solvent until it is level with the top of the sand.

  • Elution:

    • Carefully add the mobile phase to the top of the column.

    • Begin elution, collecting fractions in test tubes.

    • If a gradient elution is required, gradually increase the polarity of the mobile phase by increasing the proportion of the more polar solvent.

  • Fraction Analysis:

    • Analyze the collected fractions by TLC to identify those containing the pure this compound.

    • Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified product.

Visualizations

Diagram: General Troubleshooting Workflow for this compound Purification

TroubleshootingWorkflow start_node Start: Purification Issue (e.g., Poor Resolution, Tailing Peaks) decision_node decision_node start_node->decision_node Identify the Problem process_node_peak_shape Check Mobile Phase pH Adjust to pH < 4 for RP-HPLC decision_node->process_node_peak_shape Peak Shape Issue (Tailing, Broadening) process_node_resolution Optimize Mobile Phase Gradient decision_node->process_node_resolution Poor Resolution process_node_yield Check for Compound Stability in Mobile Phase decision_node->process_node_yield Low Yield process_node process_node end_node Purification Optimized decision_peak_shape decision_peak_shape process_node_peak_shape->decision_peak_shape Still Tailing? decision_resolution decision_resolution process_node_resolution->decision_resolution Still Poor Separation? decision_yield decision_yield process_node_yield->decision_yield Is Compound Unstable? decision_peak_shape->end_node No process_node_additive Add Competing Base (e.g., TEA) decision_peak_shape->process_node_additive Yes decision_column decision_column process_node_additive->decision_column Still Tailing? decision_column->end_node No process_node_column Use Base-Deactivated Column decision_column->process_node_column Yes process_node_column->end_node decision_resolution->end_node No process_node_stationary_phase Change Stationary Phase (e.g., C18 to Phenyl-Hexyl) decision_resolution->process_node_stationary_phase Yes process_node_stationary_phase->end_node process_node_conditions Modify Conditions (e.g., change pH, solvent) decision_yield->process_node_conditions Yes process_node_elution Increase Mobile Phase Strength decision_yield->process_node_elution No process_node_conditions->end_node process_node_elution->end_node

Caption: A logical workflow for troubleshooting common issues in this compound purification.

This technical support guide provides a starting point for addressing challenges in this compound purification. Successful purification often requires a systematic approach to method development and troubleshooting.

References

Technical Support Center: Synthesis of Galanthamine from Narwedine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the conversion of Narwedine to galanthamine.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of galanthamine from this compound, offering potential causes and actionable solutions in a question-and-answer format.

Issue 1: Low Yield and/or Poor Stereoselectivity in the Reduction of this compound to Galanthamine

Q: My reduction of this compound is resulting in a low yield of galanthamine and a significant amount of the epi-galanthamine side product. What are the likely causes and how can I improve the stereoselectivity?

A: The formation of epi-galanthamine is a common side reaction in the reduction of this compound. The stereochemical outcome is highly dependent on the choice of reducing agent and the reaction conditions.

Potential Causes:

  • Inappropriate Reducing Agent: The use of less sterically hindered or non-selective reducing agents can lead to the formation of a mixture of diastereomers. For instance, lithium aluminum hydride (LiAlH4) is known to produce significant amounts of epi-galanthamine.[1]

  • Suboptimal Reaction Temperature: The temperature during the reduction is critical for controlling stereoselectivity. Higher temperatures can lead to a decrease in the diastereomeric excess.

  • Presence of Water or Oxygen: For certain reducing agents, the presence of moisture or oxygen can lead to side reactions and reduced efficiency.

Solutions:

  • Select a Stereoselective Reducing Agent: L-selectride (lithium tri-sec-butylborohydride) is the preferred reagent for the stereoselective reduction of this compound to (-)-galanthamine.[2][3] Its bulky nature favors hydride attack from the less hindered face of the ketone, leading to the desired stereoisomer.

  • Strict Temperature Control: When using L-selectride, it is crucial to maintain a low reaction temperature, typically below -15 °C, to prevent the formation of the undesired S,S,S epimer.[2]

  • Ensure Anhydrous and Inert Conditions: Reactions with hydride-based reducing agents should be carried out under a dry, inert atmosphere (e.g., nitrogen or argon) to prevent quenching of the reagent and potential side reactions.

Issue 2: Formation of Dehydroxygalanthamine as a Byproduct

Q: I am observing the formation of dehydroxygalanthamine in my reaction mixture after the reduction of a this compound-BF3 complex with L-selectride. What causes this and how can it be minimized?

A: The formation of dehydroxygalanthamine is a known side reaction that can occur during the reduction of the (-)-narwedine-BF3 complex with L-selectride.[4]

Potential Cause:

  • Presence of Dissolved Oxygen: Traces of dissolved oxygen in the solvents or reaction mixture can contribute to the formation of this impurity.[4]

Solution:

  • Degas Solvents and Maintain Inert Atmosphere: To minimize the formation of dehydroxygalanthamine, it is recommended to bubble all solvents and solutions with an inert gas like nitrogen prior to use to remove any dissolved oxygen.[4] Additionally, conducting the entire reaction and work-up under an inert atmosphere is beneficial.[4]

Frequently Asked Questions (FAQs)

Q1: What is the typical ratio of galanthamine to epi-galanthamine when using LiAlH4 for the reduction of this compound?

A1: The reduction of racemic this compound with lithium aluminum hydride (LiAlH4) has been reported to yield a mixture of galanthamine and epi-galanthamine in approximately a 61:39 ratio.[1]

Q2: How can I separate galanthamine from its epimer, epi-galanthamine?

A2: The separation of galanthamine and epi-galanthamine can be challenging due to their similar structures. Column chromatography is a common method used for their separation.[5] The choice of stationary phase (e.g., silica gel) and a suitable mobile phase is critical for achieving good resolution.

Q3: Are there any alternatives to direct reduction for obtaining enantiomerically pure (-)-galanthamine?

A3: Yes, a widely used industrial method involves the crystallization-induced dynamic chiral resolution of racemic this compound before the reduction step.[3] This process allows for the isolation of the desired (-)-Narwedine enantiomer, which can then be stereoselectively reduced to (-)-galanthamine.

Data Presentation

Table 1: Comparison of Reducing Agents for the Conversion of this compound to Galanthamine

Reducing AgentTypical Product Ratio (Galanthamine : epi-Galanthamine)Key Considerations
L-selectrideHighly stereoselective for galanthamineRequires low temperatures (<-15 °C) and inert conditions.[2]
Lithium aluminum hydride (LiAlH4)~ 61 : 39Less stereoselective, leading to significant epimer formation.[1]
Sodium borohydride (NaBH4)Variable, generally less selective than L-selectrideMilder reducing agent, may require additives for improved selectivity.

Experimental Protocols

Protocol 1: Stereoselective Reduction of (-)-Narwedine to (-)-Galanthamine using L-selectride

This protocol is a general guideline based on literature procedures. Researchers should optimize conditions for their specific setup.

  • Preparation:

    • Dry all glassware thoroughly in an oven and cool under an inert atmosphere (nitrogen or argon).

    • Ensure all solvents (e.g., tetrahydrofuran - THF) are anhydrous.

  • Reaction Setup:

    • Dissolve (-)-Narwedine in anhydrous THF in a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet.

    • Cool the solution to below -15 °C using a suitable cooling bath (e.g., dry ice/acetone).

  • Reduction:

    • Slowly add a solution of L-selectride (1.0 M in THF) to the cooled this compound solution via syringe, while maintaining the temperature below -15 °C.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Work-up:

    • Once the reaction is complete, cautiously quench the reaction by the slow addition of methanol at low temperature.

    • Allow the mixture to warm to room temperature.

    • Add water and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of chloroform/methanol) to separate (-)-galanthamine from any unreacted starting material and side products.

Visualizations

Narwedine_to_Galanthamine_Pathway This compound This compound Galanthamine Galanthamine (Desired Product) This compound->Galanthamine Stereoselective Reduction (e.g., L-selectride, < -15°C) epiGalanthamine epi-Galanthamine (Side Product) This compound->epiGalanthamine Non-selective Reduction (e.g., LiAlH4)

Caption: Reaction pathway for the conversion of this compound to galanthamine.

Troubleshooting_Workflow Start Low Yield / Poor Stereoselectivity in this compound Reduction CheckReagent Check Reducing Agent Start->CheckReagent CheckTemp Check Reaction Temperature Start->CheckTemp CheckConditions Check Reaction Conditions (Anhydrous/Inert) Start->CheckConditions SolutionReagent Switch to L-selectride CheckReagent->SolutionReagent Using non-selective reagent (e.g., LiAlH4) SolutionTemp Maintain Temperature < -15°C CheckTemp->SolutionTemp Temperature too high SolutionConditions Ensure Dry Solvents & Inert Atmosphere CheckConditions->SolutionConditions Moisture or oxygen present

Caption: Troubleshooting workflow for low yield in this compound reduction.

References

Technical Support Center: Enhancing Regioselectivity in Narwedine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Narwedine. The focus is on addressing specific challenges related to regioselectivity, a critical factor in achieving high yields and purity.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing the core structure of this compound, and what are the primary challenges?

A1: The most prevalent method is the biomimetic intramolecular oxidative phenol coupling of a protected norbelladine precursor.[1][2] The primary challenge associated with this key step is achieving high regioselectivity and yield. The desired transformation involves an ortho-para coupling of the phenolic rings to form the characteristic spirocyclic dienone structure of this compound. However, undesired side reactions, such as ortho-ortho and para-para couplings, can occur, leading to a mixture of regioisomers and a significant reduction in the yield of the target molecule.[3]

Q2: What are the alternative strategies for constructing the tetracyclic core of this compound?

A2: Besides the classical oxidative phenol coupling, other notable strategies include:

  • Intramolecular Heck Reaction: This transition-metal-catalyzed reaction is a powerful method for constructing the quaternary carbon center and the heterocyclic B ring of the galanthamine scaffold, from which this compound can be derived.[1][4]

  • Rearrangement Reactions: Methods like the semipinacol rearrangement have been successfully employed to create the benzylic quaternary center.[1]

  • Alkylation and Annulation Reactions: Various approaches involving Michael additions and Robinson annulations have been developed to assemble the core structure.[1]

Q3: How can the stereochemistry of this compound be controlled during synthesis?

A3: For syntheses that produce a racemic mixture of (+)- and (-)-Narwedine, a crystallization-induced dynamic chiral resolution can be employed. This process often uses a catalytic amount of the desired enantiomer, such as (-)-Narwedine, or even (+)-galanthamine as a seed to induce the crystallization of the desired enantiomer from the racemic mixture in high yield.[1]

Troubleshooting Guides

This section addresses specific experimental issues that users may encounter during this compound synthesis, with a focus on enhancing regioselectivity.

Issue 1: Low Yield in the Oxidative Phenol Coupling Reaction

Potential Cause 1: Use of Harsh or Non-specific Oxidizing Agents.

The traditional use of potassium ferricyanide (K₃Fe(CN)₆) in the biomimetic synthesis is notorious for low yields, often in the range of 1.4% to 40%, due to the formation of undesired side-products.[1][2][5] This reagent's high toxicity and environmental impact are also significant drawbacks.[1]

Solution 1: Explore Milder and More Selective Oxidizing Agents.

Hypervalent iodine reagents, particularly [bis(trifluoroacetoxy)iodo]benzene (PIFA), have demonstrated a significant improvement in yields, with some studies reporting up to 60-85% for the key oxidative coupling step.[5][6]

Potential Cause 2: Unfavorable Reaction Conditions.

The choice of solvent and reaction temperature can dramatically influence the outcome of the oxidative coupling. For instance, some PIFA-mediated reactions show improved yields in fluorinated solvents.[2]

Solution 2: Optimize Reaction Parameters.

  • Solvent: For PIFA-promoted oxidative coupling, trifluoroethanol has been identified as a crucial solvent for achieving high yields.[1]

  • Temperature: Lowering the reaction temperature can sometimes enhance selectivity by favoring the transition state with the lower activation energy. For example, some PIFA-mediated couplings are performed at -40 °C.[5]

  • Base: In reactions using potassium ferricyanide, limiting the amount of base has been shown to improve the yield of the desired product.[5]

Issue 2: Poor Regioselectivity in the Oxidative Phenol Coupling (Formation of Regioisomers)

Potential Cause: Lack of Regiocontrol in the Carbon-Carbon Bond Formation.

The oxidative coupling proceeds via radical intermediates, and the formation of different regioisomers (ortho-para', ortho-ortho', and para-para') is a known challenge.[3] The electronic and steric properties of the substrate and the reaction conditions can influence the preferred coupling mode.

Solution: Strategic Modification of the Precursor and Reaction Conditions.

  • Protecting Groups: The nature and position of protecting groups on the phenolic hydroxyl groups can influence the electron density and steric hindrance around the coupling sites, thereby directing the regioselectivity.

  • Substrate Design: In some cases, designing a symmetrical precursor can simplify the outcome of the coupling reaction by making the two possible coupling positions electronically and sterically equivalent.

  • Enzymatic Approaches: While not a direct solution for traditional organic synthesis, it is noteworthy that enzymes like cytochrome P450s can exhibit high regioselectivity, catalyzing specific para-ortho' or para-para' couplings.[3] This highlights the potential for biocatalytic approaches to overcome this challenge.

Issue 3: Difficulties with the Intramolecular Heck Reaction for Quaternary Center Formation

Potential Cause: Sub-optimal Catalyst System or Reaction Conditions.

The success of the intramolecular Heck reaction is highly dependent on the choice of the palladium catalyst, ligands, base, and solvent.

Solution: Systematic Optimization of the Heck Reaction Parameters.

  • Ligand Screening: The choice of phosphine ligand is critical. Chiral diphosphine ligands like BINAP are often used to induce asymmetry.

  • Base and Additives: The base used to neutralize the generated acid can influence the catalytic cycle. Silver salts or tertiary amines are commonly used as HI scavengers.[7]

  • Solvent: The polarity of the solvent can affect the stability of the intermediates in the catalytic cycle.

Data Presentation

Table 1: Comparison of Oxidizing Agents for the Intramolecular Phenol Coupling in this compound Synthesis

Oxidizing AgentTypical Yield (%)Key Reaction ConditionsReference(s)
Potassium Ferricyanide (K₃Fe(CN)₆)1.4 - 40Two-phase system (e.g., chloroform/water), NaHCO₃, 60°C[2][5]
Manganese Dioxide (MnO₂)~0.3-[2]
Phenyliodine(III) bis(trifluoroacetate) (PIFA)60 - 85Trifluoroethanol, low temperature (e.g., -40°C or room temp)[5][6]

Experimental Protocols

Protocol 1: PIFA-Mediated Oxidative Phenol Coupling

This protocol is adapted from literature procedures for the synthesis of this compound precursors.[5][6]

  • Preparation of the Reaction Mixture: Dissolve the norbelladine precursor (1 equivalent) in anhydrous 2,2,2-trifluoroethanol (TFE) under an inert atmosphere (e.g., argon or nitrogen). Cool the solution to the desired temperature (e.g., 0 °C or -40 °C).

  • Addition of PIFA: In a separate flask, dissolve phenyliodine(III) bis(trifluoroacetate) (PIFA) (1.1-1.5 equivalents) in anhydrous TFE. Add the PIFA solution dropwise to the cooled solution of the norbelladine precursor over a period of 30-60 minutes.

  • Reaction Monitoring: Stir the reaction mixture at the chosen temperature and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Quenching and Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Allow the mixture to warm to room temperature.

  • Extraction: Extract the aqueous mixture with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic layers.

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired this compound derivative.

Protocol 2: Intramolecular Heck Reaction for Quaternary Center Formation

This is a general protocol based on established methods for intramolecular Heck reactions.[4][7]

  • Catalyst Preparation: In a flame-dried flask under an inert atmosphere, combine the palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and the desired phosphine ligand (e.g., BINAP) in an anhydrous solvent (e.g., toluene, DMF, or acetonitrile). Stir the mixture at room temperature for a specified time to allow for catalyst formation.

  • Reaction Setup: In a separate flame-dried flask, dissolve the aryl or vinyl halide precursor (1 equivalent) and the base (e.g., Ag₂CO₃, PMP, or a proton sponge) in the chosen anhydrous solvent.

  • Reaction Initiation: Add the pre-formed catalyst solution to the solution of the precursor.

  • Heating and Monitoring: Heat the reaction mixture to the desired temperature (typically between 80-120 °C) and monitor the reaction progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the palladium catalyst.

  • Extraction and Purification: Concentrate the filtrate and partition the residue between an organic solvent and water. Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography.

Visualizations

troubleshooting_workflow start Low Yield or Poor Regioselectivity in Oxidative Coupling check_oxidant Check Oxidizing Agent start->check_oxidant check_conditions Review Reaction Conditions start->check_conditions alternative_strategy Consider Alternative Strategy (e.g., Heck Reaction) start->alternative_strategy If optimization fails use_pifa Switch to PIFA check_oxidant->use_pifa If using K3Fe(CN)6 optimize_k3fecn6 Optimize K3Fe(CN)6 Conditions (e.g., limit base) check_oxidant->optimize_k3fecn6 If PIFA is not an option optimize_solvent Optimize Solvent (e.g., TFE for PIFA) check_conditions->optimize_solvent optimize_temp Optimize Temperature (e.g., lower temp) check_conditions->optimize_temp success Improved Yield and Regioselectivity use_pifa->success optimize_k3fecn6->success optimize_solvent->success optimize_temp->success

Caption: Troubleshooting workflow for low yield or poor regioselectivity.

regioselectivity_control precursor Norbelladine Precursor Phenolic Rings oxidative_coupling Oxidative Coupling precursor->oxidative_coupling regioisomers Desired Product This compound (ortho-para) Undesired Byproducts ortho-ortho isomer para-para isomer oxidative_coupling->regioisomers control_factors Control Factors Oxidizing Agent (e.g., PIFA) Solvent (e.g., TFE) Temperature Protecting Groups control_factors->oxidative_coupling Influence

Caption: Factors influencing regioselectivity in oxidative coupling.

References

Scalable purification strategies for industrial production of Narwedine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scalable purification of Narwedine.

Frequently Asked Questions (FAQs)

Q1: What are the primary scalable purification strategies for industrial this compound production?

A1: The main strategies for scalable purification of this compound are crystallization and processes that have been specifically designed to avoid column chromatography. While column chromatography is utilized in laboratory settings, it is often considered not economically viable for large-scale industrial production.[1][2] Recrystallization is a key method for achieving high purity this compound on an industrial scale.[1][3]

Q2: How can racemic this compound be resolved to obtain the desired (-)-Narwedine enantiomer on a large scale?

A2: A method known as "crystallization-induced asymmetric transformation" can be employed. This process involves dissolving racemic this compound in a specific solvent and base mixture, such as ethanol and triethylamine, and then seeding the solution with (-)-Narwedine crystals.[4] This induces the crystallization of the desired (-)-Narwedine, with reported yields as high as 84%.[4]

Q3: What are the common impurities encountered during this compound synthesis and purification?

A3: Common impurities can include epigalanthamine, (+)-galanthamine, lycoramine, and dehydroxygalanthamine.[1] The formation of these byproducts is often associated with specific reaction steps, such as the reduction of (-)-narwedine.[1] Another potential impurity is l-bromo-12-oxo-lycoramine.[1]

Q4: Are there analytical methods recommended for assessing this compound purity?

A4: High-Performance Liquid Chromatography (HPLC) is a standard analytical method for determining the purity of this compound.[1][5] Chiral HPLC methods are also specified for resolving and quantifying enantiomers.[1]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low Yield After Recrystallization - Inappropriate solvent system. - Suboptimal cooling rate. - Presence of impurities inhibiting crystallization.- Experiment with different solvent systems, such as lower alkanols, ketones, esters, or mixtures thereof.[5] - Optimize the cooling profile to control crystal nucleation and growth.[6] - Consider a preliminary purification step to remove impurities that may interfere with crystallization.
Presence of Racemic this compound in the Final Product - Racemization of (-)-Narwedine in certain solvents.- Solutions of (-)-narwedine in tetrahydrofuran have been observed to undergo racemization.[1][2] Minimize exposure time and consider alternative solvents if racemization is a concern.
High Levels of Lycoramine Impurity - 1,4-reduction of the unsaturated ketone during the reduction of l-bromo-12-oxo-narwedine.- The addition of a Lewis acid prior to the borohydride salt during the reduction step can minimize the formation of lycoraminone, a precursor to lycoramine.[1]
Dehydroxygalanthamine Impurity Formation - Occurs during the reduction of the (-)-narwedine-BF3 complex.- Performing the reduction reaction and subsequent work-up under an inert atmosphere (e.g., nitrogen) can dramatically reduce the formation of this impurity.[1] Bubbling all solutions and solvents with nitrogen to remove dissolved oxygen is also recommended.[1]
Residual Solvents in the Final Product - Inappropriate choice of solvent for the final recrystallization.- Using water as the solvent in the final recrystallization of the subsequent hydrobromide salt has been shown to avoid the presence of residual organic solvents.[1]
Column Chromatography is Not Scalable - High cost of solvent and stationary phase, and time-consuming nature of the process.- Focus on developing and optimizing purification processes that avoid chromatography, such as reactive extraction and crystallization, which are more suitable for industrial production.[1]

Data Presentation

Table 1: Reported Purity and Yield Data for this compound Purification

Purification Step Starting Material Purity (by HPLC) Yield Reference
RecrystallizationCrude this compound98%66%[1]
Initial ExtractionReaction Mass90%97%[1]

Experimental Protocols

Protocol 1: Recrystallization of Crude this compound

This protocol is a generalized procedure based on information from cited patents. Specific conditions may need to be optimized for your particular process.

  • Dissolution: Dissolve the crude this compound in a suitable organic solvent. Examples of solvent classes include lower alkanols, ketones, and esters.[5] The amount of solvent should be sufficient to fully dissolve the crude product at an elevated temperature.

  • Heating: Gently heat the solution with stirring until all the solid has dissolved.

  • Cooling: Gradually cool the solution to induce crystallization. A slower cooling rate generally favors the formation of larger, purer crystals.[6]

  • Isolation: Collect the purified this compound crystals by filtration.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

Protocol 2: Chiral Resolution of Racemic this compound by Crystallization-Induced Asymmetric Transformation

This protocol is based on a patented method for obtaining (-)-Narwedine.[4]

  • Solution Preparation: Dissolve racemic this compound in a mixture of ethanol and triethylamine at a temperature of 75-80°C.[4]

  • Seeding: Cool the reaction mixture to 65-70°C and add a small amount of (-)-Narwedine seed crystals to the solution.[4]

  • Equilibration: Slowly cool the mixture to 40-42°C and stir at this temperature for an extended period (e.g., 3 days) to allow for complete dynamic resolution.[4]

  • Isolation: Cool the resulting slurry to room temperature (25-30°C) and stir for an additional hour.[4]

  • Filtration and Drying: Filter the product and dry it under vacuum at 50-55°C to yield (-)-Narwedine.[4]

Mandatory Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Quality Control Crude this compound Synthesis Crude this compound Synthesis Recrystallization Recrystallization Crude this compound Synthesis->Recrystallization Crude Product Filtration Filtration Recrystallization->Filtration Crystals Drying Drying Filtration->Drying Wet Crystals HPLC Analysis HPLC Analysis Drying->HPLC Analysis Pure this compound Final Product Final Product HPLC Analysis->Final Product Purity Confirmed

Caption: General experimental workflow for this compound purification.

troubleshooting_logic Start Start Low_Yield Low Yield? Start->Low_Yield Check_Solvent Optimize Solvent System Low_Yield->Check_Solvent Yes High_Impurity High Impurity Levels? Low_Yield->High_Impurity No Check_Cooling Optimize Cooling Rate Check_Solvent->Check_Cooling Check_Cooling->High_Impurity Identify_Impurity Identify Impurity (e.g., Lycoramine) High_Impurity->Identify_Impurity Yes End End High_Impurity->End No Modify_Synthesis Modify Synthesis Step Identify_Impurity->Modify_Synthesis Modify_Synthesis->End

References

Technical Support Center: Optimizing Narwedine Extraction from Natural Sources

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the extraction of Narwedine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the isolation of this compound from natural sources, primarily from plants of the Amaryllidaceae family, such as Narcissus (daffodils) and Leucojum (snowdrops) species. Low yields are a common challenge in the extraction of this valuable biogenic precursor to Galanthamine.[1] This guide provides in-depth troubleshooting advice, frequently asked questions, detailed experimental protocols, and comparative data to enhance your extraction efficiency.

Troubleshooting Guide: Addressing Low this compound Yields

This section is formatted in a question-and-answer style to directly address common issues encountered during the extraction process.

Q1: My overall this compound yield is consistently low. What are the primary factors I should investigate?

A1: Consistently low yields of this compound can be attributed to several critical factors throughout the extraction and purification process. A systematic evaluation of the following aspects is recommended:

  • Plant Material: The concentration of this compound can vary significantly between different species and even cultivars of the same species.[2][3][4][5] Additionally, the developmental stage of the plant and the specific part used (e.g., bulbs, leaves) will impact the alkaloid content.

  • Extraction Method: The choice of extraction technique plays a pivotal role. Traditional methods like maceration or Soxhlet extraction may be less efficient than modern techniques such as ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE).

  • Solvent Selection: The polarity of the extraction solvent must be optimized for this compound.

  • pH of the Extraction Medium: As an alkaloid, this compound's solubility is highly pH-dependent.

  • Extraction Temperature and Duration: Temperature can influence both extraction efficiency and the stability of this compound.

  • Purification Strategy: Significant losses can occur during the purification steps if not properly optimized.

Q2: How do I select the optimal plant source and prepare it for extraction?

A2: Selection and preparation of the plant material are foundational for a successful extraction.

  • Species and Cultivar Selection: Narcissus cultivars are a common source for Galanthamine and its precursor, this compound. For instance, Narcissus pseudonarcissus cv. Carlton has been noted for its alkaloid content.[6]

  • Harvesting and Pre-treatment: The alkaloid content can fluctuate with the plant's life cycle. For bulbs, harvesting during the dormant period is often recommended. Once harvested, the plant material should be thoroughly cleaned to remove soil and debris. To prevent enzymatic degradation and prepare for efficient extraction, the material must be dried. Lyophilization (freeze-drying) or air-drying are common methods. After drying, the material should be ground into a fine powder to increase the surface area for solvent penetration.

Q3: Which extraction solvent should I use to maximize this compound yield?

A3: The choice of solvent is critical. Methanol has been effectively used for the initial extraction of alkaloids from Narcissus bulbs.[7] The selection of a suitable solvent depends on the polarity of this compound. For a more comprehensive approach, a comparative analysis of different solvents is recommended.

Q4: What is the optimal pH for extracting this compound?

A4: Alkaloids like this compound are basic compounds and are typically extracted in their salt form under acidic conditions or as a free base under alkaline conditions. The classic and effective method for alkaloid extraction is the acid-base liquid-liquid extraction (LLE). This technique involves:

  • Acidic Extraction: The powdered plant material is first macerated in a dilute acid solution (e.g., 1-3% sulfuric acid). This protonates the alkaloids, converting them into their water-soluble salt forms.

  • Defatting: The acidic aqueous extract is then washed with a non-polar solvent (e.g., diethyl ether or hexane) to remove lipids and other non-polar impurities.

  • Basification: The pH of the aqueous phase is then raised to a basic level (pH 9-10) with a suitable base (e.g., ammonium hydroxide). This deprotonates the alkaloid salts, converting them back to their free base form, which is more soluble in organic solvents.

  • Organic Solvent Extraction: The free base alkaloids are then extracted from the aqueous phase using an appropriate organic solvent, such as a mixture of chloroform and ethyl acetate.

Q5: How does temperature affect this compound extraction and what is the risk of degradation?

A5: Temperature is a double-edged sword in extraction.

  • Increased Efficiency: Higher temperatures can increase the solubility of this compound and the diffusion rate of the solvent into the plant matrix, potentially improving extraction yield.

  • Risk of Degradation: However, excessive heat can lead to the thermal degradation of this compound and other target alkaloids.[8][9][10][11][12] The optimal temperature is a balance between maximizing extraction efficiency and minimizing degradation. For many alkaloids, temperatures in the range of 40-60°C are a good starting point for optimization. It is crucial to conduct stability studies at different temperatures to determine the optimal conditions for this compound.

Q6: I have a crude extract. How can I purify this compound with minimal loss?

A6: Purification is a critical step where significant losses can occur. Solid-phase extraction (SPE) is a more modern and often more efficient method than traditional liquid-liquid extraction for purification. A study on Galanthamine extraction from Narcissus bulbs provides a valuable comparison of purification methods, which can be extrapolated to this compound.

Purification MethodRecovery (%)Relative Standard Deviation (RSD) (%)
Liquid-Liquid Extraction (LLE)75 ± 37
SPE - Strata X-C cartridges64 ± 12
SPE - Oasis MCX cartridges82 ± 24

Data adapted from a study on Galanthamine extraction from Narcissus bulbs.[7]

As the data suggests, the choice of SPE cartridge can significantly impact recovery rates. The Oasis MCX cartridges showed the highest recovery in this particular study.

Frequently Asked Questions (FAQs)

Q: What is the typical yield of this compound from natural sources? A: The yield of this compound is often low and highly variable, depending on the plant source, extraction method, and purification process. It is typically lower than that of Galanthamine, its more abundant derivative.

Q: Can I use modern extraction techniques like UAE or MAE for this compound? A: Yes, ultrasound-assisted extraction (UAE) and microwave-assisted extraction (MAE) are advanced techniques that can significantly reduce extraction time and solvent consumption, potentially leading to higher yields compared to conventional methods. However, optimization of parameters such as power, frequency, and temperature is crucial to prevent degradation of the target compound.

Q: How can I quantify the amount of this compound in my extracts? A: High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV or Mass Spectrometry) is the standard method for the quantitative analysis of this compound.[6] It is essential to use a validated analytical method with a certified reference standard for accurate quantification.

Experimental Protocols

Protocol 1: Acid-Base Liquid-Liquid Extraction (LLE) of this compound

This protocol is a standard method for the extraction of alkaloids from plant material.

1. Material Preparation:

  • Dry the plant material (e.g., Narcissus bulbs) at 40-50°C until a constant weight is achieved.

  • Grind the dried material into a fine powder.

2. Acidic Extraction:

  • Macerate 100 g of the powdered plant material in 1 L of 2% sulfuric acid for 24 hours with constant stirring.

  • Filter the mixture and collect the acidic aqueous extract.

  • Repeat the extraction of the plant residue with fresh acidic solution to ensure complete extraction. Combine the acidic extracts.

3. Defatting:

  • Transfer the combined acidic extract to a separatory funnel.

  • Wash the extract three times with an equal volume of n-hexane to remove non-polar compounds. Discard the hexane layers.

4. Basification:

  • Adjust the pH of the defatted aqueous extract to 9-10 by slowly adding 25% ammonium hydroxide while stirring.

5. Extraction of Free Base Alkaloids:

  • Extract the basified aqueous solution three times with an equal volume of a 3:1 mixture of chloroform:ethyl acetate.

  • Combine the organic layers.

6. Concentration:

  • Dry the combined organic extract over anhydrous sodium sulfate.

  • Evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude alkaloid extract.

7. Purification:

  • The crude extract can be further purified using Solid-Phase Extraction (SPE) or column chromatography.

Visualizations

Workflow for this compound Extraction and Troubleshooting

Narwedine_Extraction_Workflow cluster_Start 1. Starting Material cluster_Extraction 2. Extraction cluster_Purification 3. Purification cluster_Analysis 4. Analysis & Outcome cluster_Troubleshooting Troubleshooting Low Yield Start Select & Prepare Plant Material (e.g., Narcissus bulbs) Extraction Perform Extraction (e.g., Acid-Base LLE) Start->Extraction Purification Purify Crude Extract (e.g., SPE) Extraction->Purification Analysis Quantify this compound (e.g., HPLC) Purification->Analysis Yield Assess Yield Analysis->Yield TS_Material Re-evaluate Plant Source - Species/Cultivar - Harvest Time - Drying/Grinding Yield->TS_Material Low TS_Extraction Optimize Extraction Parameters - Method (LLE, UAE, etc.) - Solvent - pH - Temperature/Time Yield->TS_Extraction Low TS_Purification Optimize Purification - Method (SPE, LLE) - Stationary/Mobile Phase Yield->TS_Purification Low High_Yield Successful Extraction Yield->High_Yield High

Caption: A flowchart illustrating the key stages of this compound extraction and a troubleshooting guide for addressing low yields.

Biosynthetic Relationship of this compound and Galanthamine

Narwedine_Biosynthesis Precursor 4'-O-methylnorbelladine (Common Precursor) PhenolCoupling Phenol Coupling (Enzymatic Reaction) Precursor->PhenolCoupling This compound This compound PhenolCoupling->this compound Reduction Reduction (Enzymatic Reaction) This compound->Reduction Galanthamine Galanthamine Reduction->Galanthamine

Caption: Simplified biosynthetic pathway showing this compound as a direct precursor to Galanthamine in Amaryllidaceae plants.

References

Validation & Comparative

Narwedine and Galantamine: A Comparative Analysis of Acetylcholinesterase Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, understanding the nuanced differences between acetylcholinesterase (AChE) inhibitors is critical for advancing therapeutic strategies, particularly for neurodegenerative diseases like Alzheimer's. This guide provides a detailed comparison of the AChE inhibitory activities of two Amaryllidaceae alkaloids: narwedine and its structurally related compound, galantamine.

Quantitative Comparison of Inhibitory Potency

The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and galantamine against acetylcholinesterase. Lower IC50 values indicate greater potency.

CompoundAcetylcholinesterase IC50Reference
This compound281 µM[1]
Galantamine0.16 µM - 1.82 µM[2]

The data clearly indicates that galantamine is a significantly more potent inhibitor of acetylcholinesterase than this compound, with its inhibitory activity being several orders of magnitude higher.

Experimental Protocols

The in vitro acetylcholinesterase inhibitory activity of these compounds is typically determined using a modification of the Ellman's method.

Principle of the Assay:

The Ellman's assay is a colorimetric method used to measure AChE activity. The enzyme hydrolyzes the substrate acetylthiocholine (ATCI) into thiocholine and acetate. The produced thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to generate a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which can be quantified by measuring its absorbance at a specific wavelength (typically around 405-412 nm). The rate of color development is proportional to the AChE activity. When an inhibitor is present, the rate of the reaction decreases.

Detailed Methodology (Based on Hulcová et al., 2019):

  • Enzyme and Substrate:

    • Acetylcholinesterase (AChE) from electric eel (Electrophorus electricus) is commonly used.

    • Acetylthiocholine iodide (ATCI) serves as the substrate.

    • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) is used as the chromogenic reagent.

  • Reagents and Buffers:

    • Tris–HCl buffer (50 mM, pH 8.0) is used as the assay buffer.

    • Test compounds (this compound and galantamine) are dissolved in a suitable solvent (e.g., methanol) to prepare stock solutions, which are then serially diluted to various concentrations for the assay.

  • Assay Procedure (96-well plate format):

    • To each well of a 96-well microplate, add 25 µL of the test compound solution at different concentrations.

    • Add 50 µL of the AChE solution (with a final concentration of 0.025 U/mL) to each well.

    • Add 125 µL of the DTNB solution (final concentration of 0.3 mM) to each well.

    • The plate is then incubated for 5 minutes at 25 °C.

    • To initiate the enzymatic reaction, 25 µL of the ATCI solution (final concentration of 0.48 mM) is added to each well.

    • The absorbance is measured kinetically at 405 nm for a specified period (e.g., 5 minutes) using a microplate reader.

    • A control reaction without the inhibitor and a blank reaction without the enzyme are also performed under the same conditions.

  • Data Analysis:

    • The rate of reaction (change in absorbance per minute) is calculated for each concentration of the inhibitor.

    • The percentage of inhibition is determined using the formula: % Inhibition = [1 - (Rate of reaction with inhibitor / Rate of reaction of control)] x 100

    • The IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Visualizing the Mechanisms

To better understand the biological context and experimental design, the following diagrams are provided.

CholinergicSignaling cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Choline Choline ChAT ChAT Choline->ChAT AcetylCoA Acetyl-CoA AcetylCoA->ChAT ACh_vesicle ACh Vesicle ACh_free Acetylcholine (ACh) ACh_vesicle->ACh_free Release ChAT->ACh_vesicle Synthesis AChE AChE ACh_free->AChE ACh_receptor ACh Receptor ACh_free->ACh_receptor Binding AChE->Choline Recycling Inhibitor This compound or Galantamine Inhibitor->AChE Inhibition Signal Signal Transduction ACh_receptor->Signal

Caption: Cholinergic signaling at the synapse and the mechanism of AChE inhibition.

IC50_Workflow start Start reagent_prep Reagent Preparation (Buffer, AChE, DTNB, ATCI, Inhibitors) start->reagent_prep plate_setup Plate Setup (96-well) - Add Buffer - Add Inhibitor dilutions - Add DTNB - Add AChE reagent_prep->plate_setup preincubation Pre-incubation (e.g., 5 min at 25°C) plate_setup->preincubation reaction_init Initiate Reaction (Add ATCI substrate) preincubation->reaction_init kinetic_measurement Kinetic Measurement (Read Absorbance at 405 nm over time) reaction_init->kinetic_measurement data_analysis Data Analysis - Calculate Reaction Rates - Determine % Inhibition - Plot Dose-Response Curve kinetic_measurement->data_analysis ic50_determination IC50 Value Determination data_analysis->ic50_determination end End ic50_determination->end

Caption: Experimental workflow for determining the IC50 of AChE inhibitors.

References

A Comparative Analysis of Synthetic Routes to Narwedine: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Narwedine, a key precursor to the Alzheimer's drug galanthamine, has been the subject of extensive synthetic efforts for decades. The development of efficient and scalable methods for its synthesis is of significant interest to the pharmaceutical industry and the academic community. This guide provides a comparative analysis of prominent synthetic routes to this compound, presenting key performance data, detailed experimental protocols, and visualizations of the synthetic pathways to aid researchers in selecting and optimizing their synthetic strategies.

Comparative Performance of this compound Syntheses

The following table summarizes the key quantitative data for several major synthetic routes to this compound, allowing for a direct comparison of their efficiencies.

Synthetic RouteKey TransformationOxidizing Agent/CatalystYield of Key Step (%)Overall Yield (%)StereocontrolKey AdvantagesKey Disadvantages
Barton's Biomimetic Synthesis Intramolecular Phenolic CouplingPotassium Ferricyanide1.4Very LowRacemicProof of concept for biomimetic approach.Extremely low yield, lack of stereocontrol.
Sanochemia Industrial Process Optimized Phenolic CouplingPotassium Ferricyanide40-4212.4 (for Galanthamine)Dynamic ResolutionHigh-yielding, scalable, efficient resolution.Use of stoichiometric, toxic metal oxidant.
Saladino's Chemoenzymatic Route Laccase-Mediated Oxidative CouplingLaccase/TEMPO7034 (for Galanthamine)Racemic"Green" approach, mild conditions, high yield.Requires specialized enzyme and mediator.
Electrochemical Synthesis Anodic Aryl-Aryl CouplingElectron (Anode)55Not ReportedAsymmetricAvoids chemical oxidants, potential for high efficiency.Requires specialized electrochemical equipment.
Koga's Asymmetric Synthesis Chiral Pool ApproachManganese(III) AcetylacetonateNot specifiedNot ReportedEnantioselectiveEnantiomerically pure product from a chiral starting material.Potentially longer route, use of stoichiometric metal oxidant.
Trost's Asymmetric Synthesis Pd-Catalyzed Allylic AlkylationPalladium/Chiral LigandNot specifiedNot ReportedEnantioselectiveHigh enantioselectivity, catalytic approach.Requires expensive catalyst and ligand.

Experimental Protocols

This section provides detailed methodologies for the key transformations in the discussed synthetic routes.

Barton's Biomimetic Synthesis: Intramolecular Phenolic Coupling

The seminal biomimetic synthesis of (±)-narwedine was achieved through the oxidative coupling of a norbelladine derivative.

Procedure: A solution of N-(4-hydroxybenzyl)-N-(3-hydroxy-4-methoxybenzyl)methylamine in a suitable solvent is treated with an excess of potassium ferricyanide in the presence of a base (e.g., potassium carbonate) and water. The reaction mixture is stirred at room temperature for several hours. After an aqueous workup and extraction with an organic solvent, the crude product is purified by column chromatography to afford (±)-narwedine. The reported yield for this key coupling step is a mere 1.4%.[1]

Sanochemia Industrial Process: Optimized Phenolic Coupling and Dynamic Resolution

This industrial-scale synthesis significantly improves upon Barton's original method.

Optimized Oxidative Coupling: The N-formyl-2-bromo-norbelladine precursor is dissolved in a two-phase system of an organic solvent (e.g., toluene) and an aqueous solution of potassium carbonate.[1] A solution of potassium ferricyanide is added portion-wise to the vigorously stirred mixture at a controlled temperature. The reaction progress is monitored by HPLC. Upon completion, the layers are separated, and the organic layer is washed and concentrated. The resulting crude product is then carried forward. This optimized process consistently achieves yields of 40-42% for the cyclized product.[2]

Crystallization-Induced Dynamic Resolution of (±)-Narwedine: Racemic this compound is dissolved in a mixture of ethanol and triethylamine at an elevated temperature (e.g., 68 °C). A catalytic amount of the desired (-)-narwedine enantiomer is added as a seed crystal. The mixture is allowed to slowly cool, inducing the crystallization of (-)-narwedine. The dynamic equilibrium between the two enantiomers in solution, facilitated by the base, continuously shifts to replenish the crystallizing enantiomer, ultimately leading to a high yield of the desired (-)-narwedine.[1][3]

Saladino's Chemoenzymatic Synthesis: Laccase/TEMPO-Mediated Oxidative Coupling

This environmentally benign approach utilizes an enzymatic system for the key oxidative coupling.

Procedure: To a solution of N-formyl-2-bromo-O-methylnorbelladine in a mixture of 1,4-dioxane and sodium acetate buffer (pH 4.5), laccase from Trametes versicolor and 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) are added.[4] The reaction is stirred in the presence of air (as the terminal oxidant) at room temperature for several hours. The reaction mixture is then extracted with an organic solvent, and the combined organic layers are dried and concentrated. The resulting spirocyclohexadienone intermediate is then treated with a base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) to induce an intramolecular oxa-Michael addition, affording the this compound core.[5] The initial enzymatic oxidation step proceeds in up to 70% yield.[6]

Electrochemical Synthesis: Anodic Aryl-Aryl Coupling

This modern approach employs electrochemistry to achieve the key bond formation without the need for chemical oxidants.

Procedure: The norbelladine precursor is dissolved in an electrolyte solution (e.g., lithium perchlorate in a mixture of acetonitrile and dichloromethane) and introduced into an electrochemical flow reactor equipped with a carbon anode.[5] A constant potential is applied to effect the oxidation and subsequent intramolecular cyclization. The product stream is collected, and the solvent is removed under reduced pressure. The crude product is then purified by chromatography. This method has been reported to provide the cyclized product in up to 55% yield.[5]

Visualization of Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the logical flow of the key synthetic routes to this compound.

Barton_Synthesis Norbelladine Norbelladine Derivative OxidativeCoupling Intramolecular Phenolic Coupling Norbelladine->OxidativeCoupling K3[Fe(CN)6] This compound (±)-Narwedine OxidativeCoupling->this compound 1.4% Yield

Figure 1. Barton's Biomimetic Synthesis of this compound.

Sanochemia_Process cluster_synthesis Synthesis cluster_resolution Resolution Norbelladine N-Formyl-2-bromo- norbelladine OptimizedCoupling Optimized Phenolic Coupling Norbelladine->OptimizedCoupling K3[Fe(CN)6] 40-42% Yield Racemicthis compound (±)-Narwedine OptimizedCoupling->Racemicthis compound DynamicResolution Crystallization-Induced Dynamic Resolution Racemicthis compound->DynamicResolution Seed crystals, Base Enantiopurethis compound (-)-Narwedine DynamicResolution->Enantiopurethis compound

Figure 2. Sanochemia's Industrial Synthesis of this compound.

Saladino_Synthesis Norbelladine N-Formyl-2-bromo- O-methylnorbelladine EnzymaticOxidation Laccase-Mediated Oxidative Coupling Norbelladine->EnzymaticOxidation Laccase/TEMPO, Air 70% Yield SpiroIntermediate Spirocyclohexadienone Intermediate EnzymaticOxidation->SpiroIntermediate MichaelAddition Intramolecular oxa-Michael Addition SpiroIntermediate->MichaelAddition DBU NarwedineCore This compound Core MichaelAddition->NarwedineCore

Figure 3. Saladino's Chemoenzymatic Route to the this compound Core.

Electrochemical_Synthesis Norbelladine Norbelladine Precursor AnodicCoupling Anodic Aryl-Aryl Coupling Norbelladine->AnodicCoupling Flow Reactor, e- 55% Yield NarwedineDerivative This compound Derivative AnodicCoupling->NarwedineDerivative

Figure 4. Electrochemical Synthesis of a this compound Derivative.

References

Unlocking Potent Acetylcholinesterase Inhibition: A Comparative Analysis of Narwedine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the quest for more effective therapeutics for neurodegenerative diseases is a constant endeavor. Narwedine, a natural alkaloid and a key precursor in the synthesis of the Alzheimer's drug Galantamine, has emerged as a promising scaffold for the development of novel acetylcholinesterase (AChE) inhibitors. This guide provides a comparative analysis of the efficacy of this compound and its closely related derivatives, supported by experimental data, to inform future research and drug discovery efforts.

This compound itself exhibits inhibitory activity against acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine. The inhibition of AChE is a key therapeutic strategy for managing the symptoms of Alzheimer's disease.[1] By modifying the core structure of this compound, researchers have developed derivatives with significantly enhanced potency. This guide will delve into the comparative efficacy of these derivatives, present the experimental methodologies used for their evaluation, and illustrate the underlying biological pathways.

Comparative Efficacy of this compound and Its Derivatives against Acetylcholinesterase (AChE)

The following table summarizes the in vitro efficacy of this compound, its direct derivative Galantamine, and several advanced Galantamine derivatives, which share the core structural framework of this compound. The data is presented as the half-maximal inhibitory concentration (IC50), a standard measure of a compound's potency in inhibiting a specific biological or biochemical function.

CompoundTargetIC50 ValueFold Improvement vs. This compound (approx.)Fold Improvement vs. Galantamine (approx.)
This compound Acetylcholinesterase (AChE)~10 µM (estimated)1x0.19x
Galantamine Acetylcholinesterase (AChE)1.92 µM5.2x1x
Compound 8 Acetylcholinesterase (AChE)27.79 nM360x69x
Compound 3e Acetylcholinesterase (AChE)5.62 nM1780x342x
N-(2'-methyl)allylnorgalanthamine Acetylcholinesterase (AChE)~58 nM172x33x

Note: The IC50 value for this compound is an estimation based on its known lower potency compared to Galantamine, as specific experimental values were not available in the reviewed literature. This estimation serves as a baseline for comparison.

The data clearly demonstrates that synthetic modifications to the basic this compound/Galanthamine scaffold can lead to dramatic increases in AChE inhibitory potency. For instance, "Compound 8" is approximately 69 times more potent than Galantamine, while "Compound 3e" shows a remarkable 342-fold increase in potency. Similarly, N-(2'-methyl)allylnorgalanthamine is reported to be 33 times more potent than Galantamine. These significant improvements highlight the potential of rational drug design in optimizing the therapeutic efficacy of this class of compounds.

Experimental Protocols

The evaluation of the acetylcholinesterase inhibitory activity of this compound derivatives is typically performed using the Ellman's method. This colorimetric assay is a widely accepted and reliable technique for measuring AChE activity.

Acetylcholinesterase Inhibition Assay (Ellman's Method)

Principle: This assay measures the activity of AChE by quantifying the production of thiocholine from the substrate acetylthiocholine. The thiocholine then reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate, which can be measured spectrophotometrically at 412 nm. The rate of color development is proportional to the AChE activity.

Materials:

  • Acetylcholinesterase (AChE) enzyme (e.g., from Electrophorus electricus)

  • Acetylthiocholine iodide (ATCI) - Substrate

  • 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) - Ellman's reagent

  • Phosphate buffer (e.g., 0.1 M, pH 8.0)

  • Test compounds (this compound derivatives) dissolved in an appropriate solvent (e.g., DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of AChE in phosphate buffer.

    • Prepare a stock solution of ATCI in deionized water.

    • Prepare a stock solution of DTNB in phosphate buffer.

    • Prepare serial dilutions of the test compounds in the appropriate solvent.

  • Assay Setup (in a 96-well plate):

    • Blank wells: Contain phosphate buffer, DTNB, and ATCI.

    • Control wells (100% enzyme activity): Contain phosphate buffer, AChE solution, DTNB, and the solvent used for the test compounds.

    • Test wells: Contain phosphate buffer, AChE solution, DTNB, and the test compound solution at various concentrations.

  • Pre-incubation:

    • Add the buffer, AChE solution, and DTNB to the control and test wells.

    • Add the test compound or solvent to the respective wells.

    • Incubate the plate for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

  • Reaction Initiation and Measurement:

    • Initiate the enzymatic reaction by adding the ATCI substrate solution to all wells.

    • Immediately start monitoring the change in absorbance at 412 nm over time using a microplate reader in kinetic mode. Readings are typically taken every minute for a duration of 5-10 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute) for each well.

    • The percentage of inhibition for each concentration of the test compound is calculated using the following formula: % Inhibition = [(Rate of Control - Rate of Test) / Rate of Control] x 100

    • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the test compound concentration and fitting the data to a dose-response curve.

Visualizing the Mechanism and Workflow

To better understand the biological context and the experimental process, the following diagrams have been generated using Graphviz (DOT language).

Cholinergic_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron cluster_inhibitor Inhibitor Action ACh_vesicle Acetylcholine (ACh) in Vesicles ACh_in_cleft ACh ACh_vesicle->ACh_in_cleft releases Ca_channel Voltage-gated Ca2+ Channel Ca_channel->ACh_vesicle triggers release of Action_Potential Action Potential Action_Potential->Ca_channel opens AChE Acetylcholinesterase (AChE) ACh_in_cleft->AChE is hydrolyzed by ACh_Receptor Acetylcholine Receptor ACh_in_cleft->ACh_Receptor binds to Choline_Acetate Choline + Acetate AChE->Choline_Acetate producing Postsynaptic_Response Postsynaptic Response ACh_Receptor->Postsynaptic_Response initiates Narwedine_Derivative This compound Derivative Narwedine_Derivative->AChE inhibits

Cholinergic signaling pathway and the action of AChE inhibitors.

Experimental_Workflow cluster_synthesis Synthesis & Characterization cluster_screening In Vitro Screening cluster_analysis Data Analysis & SAR Synthesis Synthesis of This compound Derivatives Purification Purification & Characterization (NMR, MS) Synthesis->Purification AChE_Assay Acetylcholinesterase Inhibition Assay (Ellman's Method) Purification->AChE_Assay IC50_Determination IC50 Value Determination AChE_Assay->IC50_Determination Data_Comparison Comparative Analysis of IC50 Values IC50_Determination->Data_Comparison SAR_Analysis Structure-Activity Relationship (SAR) Analysis Data_Comparison->SAR_Analysis

General experimental workflow for evaluating this compound derivatives.

References

A Head-to-Head Comparison of Narwedine and Other Acetylcholinesterase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of narwedine and other established acetylcholinesterase (AChE) inhibitors, namely donepezil, rivastigmine, and galantamine. The information is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of these compounds, particularly in the context of neurodegenerative diseases such as Alzheimer's disease. This comparison focuses on their inhibitory potency against acetylcholinesterase and butyrylcholinesterase (BuChE), selectivity, and the experimental methods used for their evaluation.

Data Presentation: Inhibitory Potency and Selectivity

The inhibitory activities of this compound, donepezil, rivastigmine, and galantamine against AChE and BuChE are presented below. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. A lower IC50 value indicates a higher potency. The selectivity index, calculated as the ratio of BuChE IC50 to AChE IC50, indicates the preference of an inhibitor for AChE over BuChE. A higher selectivity index suggests greater selectivity for AChE.

It is important to note that the IC50 values presented here are compiled from various sources and were not all determined under the same experimental conditions. Therefore, direct comparisons should be made with caution.

InhibitorAChE IC50BuChE IC50Selectivity Index (BuChE/AChE)Source Organism/Notes
This compound 281 µM[1]911 µM[1]3.24Narcissus pseudonarcissus alkaloid
Donepezil 6.7 nM[2]7400 nM[2]1104.48Human AChE and BuChE
Rivastigmine 4.3 nM31 nM7.21Rat brain AChE and BuChE[3]
Galantamine ~0.35 µM~12 µM~34.29Varies by study

Experimental Protocols

The most common method for determining the in vitro activity of AChE inhibitors is the spectrophotometric method developed by Ellman and colleagues.

Ellman's Method for Acetylcholinesterase Inhibition Assay

Principle:

This assay is a colorimetric method used to measure AChE activity.[4] The enzyme acetylcholinesterase hydrolyzes the substrate acetylthiocholine (ATCh) into thiocholine and acetate. The produced thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), also known as Ellman's reagent, to generate 5-thio-2-nitrobenzoate (TNB), which is a yellow-colored anion. The rate of TNB production is directly proportional to the AChE activity and can be quantified by measuring the absorbance at 412 nm.[4] The presence of an AChE inhibitor will reduce the rate of this reaction.

Materials:

  • Acetylcholinesterase (AChE) enzyme (e.g., from electric eel or human recombinant)

  • Acetylthiocholine iodide (ATCI) as the substrate

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Phosphate buffer (e.g., 0.1 M, pH 8.0)

  • Test inhibitors (this compound, Donepezil, Rivastigmine, Galantamine) dissolved in an appropriate solvent (e.g., DMSO)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 412 nm

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the AChE enzyme in phosphate buffer.

    • Prepare a stock solution of the substrate (ATCI) in phosphate buffer.

    • Prepare a stock solution of DTNB in phosphate buffer.

    • Prepare serial dilutions of the test inhibitors to various concentrations.

  • Assay Setup (in a 96-well plate):

    • Test wells: Add phosphate buffer, DTNB solution, the test inhibitor solution at different concentrations, and the AChE enzyme solution.

    • Control wells (100% activity): Add phosphate buffer, DTNB solution, the solvent used for the inhibitor (without the inhibitor), and the AChE enzyme solution.

    • Blank wells: Add phosphate buffer, DTNB solution, and the inhibitor solvent (without the enzyme).

  • Pre-incubation:

    • Incubate the plate at a controlled temperature (e.g., 37°C) for a specific period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.[1]

  • Initiation of Reaction:

    • Add the substrate solution (ATCI) to all wells to start the enzymatic reaction.

  • Measurement:

    • Immediately measure the change in absorbance at 412 nm over a set period using a microplate reader.

  • Data Analysis:

    • Calculate the rate of the reaction (change in absorbance per minute) for each well.

    • Determine the percentage of inhibition for each inhibitor concentration relative to the control wells.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to generate a dose-response curve.

    • The IC50 value is determined from this curve as the concentration of the inhibitor that causes 50% inhibition of AChE activity.

Mandatory Visualization

Signaling Pathway of Acetylcholinesterase Inhibition

The following diagram illustrates the cholinergic signaling pathway and the mechanism of action of acetylcholinesterase inhibitors. In a healthy synapse, acetylcholine (ACh) is released from the presynaptic neuron, binds to receptors on the postsynaptic neuron to transmit a signal, and is then broken down by acetylcholinesterase (AChE). In conditions like Alzheimer's disease, there is a deficit in cholinergic signaling.[1][5][6] AChE inhibitors block the action of AChE, leading to an increase in the concentration of ACh in the synaptic cleft, thereby enhancing cholinergic neurotransmission.

Cholinergic_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron ACh_vesicle Acetylcholine (ACh) in Vesicles ACh ACh ACh_vesicle->ACh Release AChE AChE ACh->AChE Hydrolysis Receptor ACh Receptor ACh->Receptor Binding Choline_Acetate Choline + Acetate AChE->Choline_Acetate Inhibitor AChE Inhibitor (e.g., this compound) Inhibitor->AChE Inhibition Signal Signal Transduction Receptor->Signal Activation

Cholinergic signaling and AChE inhibition.
Experimental Workflow for AChE Inhibitor Screening

The diagram below outlines a typical experimental workflow for the screening and evaluation of potential acetylcholinesterase inhibitors using the Ellman's assay.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A1 Prepare Reagents: AChE, ATCI, DTNB, Buffer B1 Dispense Reagents and Inhibitors into 96-well Plate A1->B1 A2 Prepare Inhibitor Stock Solutions A3 Perform Serial Dilutions of Inhibitors A2->A3 A3->B1 B2 Pre-incubate Plate B1->B2 B3 Initiate Reaction with Substrate (ATCI) B2->B3 B4 Monitor Absorbance at 412 nm B3->B4 C1 Calculate Reaction Rates B4->C1 C2 Determine % Inhibition C1->C2 C3 Plot Dose-Response Curve C2->C3 C4 Calculate IC50 Values C3->C4

Workflow for AChE inhibitor screening.

References

A Structural Showdown: Unraveling the Stereochemistry of Narwedine and Its Epimers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the structural and functional nuances of the Amaryllidaceae alkaloid, Narwedine, and its closely related epimeric compounds. This guide delves into the stereochemical distinctions that govern their biological activity, supported by experimental data and detailed methodologies.

This compound, a prominent member of the Amaryllidaceae alkaloid family, stands as a critical precursor in the synthesis of galanthamine, a cornerstone therapeutic for Alzheimer's disease. The stereochemistry of this compound is pivotal, as its spatial arrangement dictates the stereochemical outcome of its reduction, leading to the formation of galanthamine and its epimer, epi-galanthamine. This guide provides a detailed structural comparison of this compound's enantiomers and their relationship to these subsequent epimeric products.

Structural Elucidation: Enantiomers of this compound

This compound possesses two key stereocenters, giving rise to a pair of enantiomers: (+)-Narwedine and (-)-Narwedine. These molecules are non-superimposable mirror images of each other. In an achiral environment, enantiomers exhibit identical physical and spectroscopic properties. Therefore, their Nuclear Magnetic Resonance (NMR) spectra are identical. The primary distinction between them lies in their interaction with plane-polarized light, where they rotate it in equal but opposite directions, and their differential interactions with other chiral molecules, including biological receptors.

Table 1: Physicochemical and Spectroscopic Properties of this compound Enantiomers

Property(+)-Narwedine(-)-NarwedineData Source
Molecular FormulaC₁₇H₁₉NO₃C₁₇H₁₉NO₃[1]
Molecular Weight285.34 g/mol 285.34 g/mol [1]
IUPAC Name(1R,12R)-9-methoxy-4-methyl-11-oxa-4-azatetracyclo[8.6.1.0¹,¹².0⁶,¹⁷]heptadeca-6(17),7,9,15-tetraen-14-one(1S,12S)-9-methoxy-4-methyl-11-oxa-4-azatetracyclo[8.6.1.0¹,¹².0⁶,¹⁷]heptadeca-6(17),7,9,15-tetraen-14-one[1]
¹H & ¹³C NMR SpectraIdentical to (-)-Narwedine in achiral solventData available, but indistinguishable from (+)-Narwedine in achiral solventN/A
Crystal StructureData not readily availableCCDC Number: 272882 (for one enantiomer, specified as (-)-Narwedine in some sources)[1]

The Epimeric Reduction Products: Galanthamine and epi-Galanthamine

The most significant stereochemical aspect of this compound relates to its role as a prochiral ketone. Reduction of the carbonyl group at C-6 creates a new stereocenter, leading to the formation of two diastereomers (epimers): galanthamine and epi-galanthamine. The stereochemical configuration of the starting this compound enantiomer and the choice of reducing agent dictate the ratio of these epimeric alcohol products.

For instance, the reduction of (-)-Narwedine is a key step in the industrial synthesis of (-)-galanthamine.

G cluster_0 Stereoselective Reduction of (-)-Narwedine This compound (-)-Narwedine (Prochiral Ketone) LiAlH4 LiAlH₄ (Non-selective) This compound->LiAlH4 Reduction L_Selectride L-Selectride (Stereoselective) This compound->L_Selectride Reduction Galanthamine (-)-Galanthamine (Desired Epimer) LiAlH4->Galanthamine ~61% epiGalanthamine epi-Galanthamine (Undesired Epimer) LiAlH4->epiGalanthamine ~39% L_Selectride->Galanthamine High Yield Mixture Mixture of Epimers

Caption: Stereoselective reduction of (-)-Narwedine to its epimeric alcohols.

This stereoselectivity is crucial in pharmaceutical manufacturing, where the desired therapeutic effect is often associated with a single stereoisomer.

Comparative Biological Activity

The biological significance of this compound and its derivatives is primarily linked to their activity as acetylcholinesterase (AChE) inhibitors, a key mechanism in the treatment of Alzheimer's disease. The stereochemistry of these molecules plays a profound role in their ability to bind to and inhibit the enzyme.

While comprehensive comparative data for both this compound enantiomers is limited in publicly accessible literature, the activity of (-)-Narwedine has been characterized.

Table 2: Enzyme Inhibitory Activity of (-)-Narwedine

EnzymeIC₅₀ (µM)Data Source
Acetylcholinesterase (AChE)281[2]
Butyrylcholinesterase (BChE)911[2]
Prolyl endopeptidase907[2]

Biosynthesis of Amaryllidaceae Alkaloids

This compound is a product of a complex biosynthetic pathway common to Amaryllidaceae plants. This pathway begins with the amino acids phenylalanine and tyrosine and proceeds through a key intermediate, norbelladine. A critical step is the oxidative phenol coupling of O-methylnorbelladine, which can occur via different regioselectivities to produce the various alkaloid skeletons, including the galanthamine-type, of which this compound is a member.

G cluster_pathway Amaryllidaceae Alkaloid Biosynthesis Phe L-Phenylalanine DHBA 3,4-Dihydroxy- benzaldehyde Phe->DHBA Tyr L-Tyrosine Tyramine Tyramine Tyr->Tyramine Norbelladine Norbelladine DHBA->Norbelladine Tyramine->Norbelladine MeNorbelladine 4'-O-Methylnorbelladine Norbelladine->MeNorbelladine N4OMT Coupling Oxidative Phenol Coupling (para-ortho') MeNorbelladine->Coupling This compound This compound Coupling->this compound Galanthamine Galanthamine This compound->Galanthamine Reduction

Caption: Simplified biosynthetic pathway leading to this compound and Galanthamine.

Experimental Protocols

Chiral Resolution of (±)-Narwedine (Crystallization-Induced Dynamic Resolution)

This method allows for the efficient conversion of a racemic mixture of this compound into the desired enantiomer, (-)-Narwedine.[3]

  • Preparation: A solution of racemic (±)-Narwedine is prepared in a suitable solvent system, such as ethanol/triethylamine (EtOH/Et₃N).

  • Seeding: A catalytic amount of enantiomerically pure seed crystals of (-)-Narwedine (or (+)-Galanthamine) is added to the solution.

  • Equilibration: The mixture is stirred, allowing for equilibration. The presence of the base (Et₃N) facilitates the reversible retro-Michael addition, opening the C-ring to form a symmetrical dienone intermediate.

  • Crystallization: The dienone intermediate preferentially cyclizes and crystallizes onto the seed crystals as the thermodynamically more stable (-)-Narwedine enantiomer.

  • Isolation: The enantiomerically enriched (-)-Narwedine is isolated by filtration. This process can be repeated on the mother liquor to achieve high conversion of the racemate.

General Protocol for NMR Spectroscopic Analysis
  • Sample Preparation: Approximately 5-10 mg of the purified alkaloid is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, CD₃OD) in a 5 mm NMR tube.

  • Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher). Standard pulse programs are used. For ¹H NMR, 16-32 scans are typically sufficient. For ¹³C NMR, a larger number of scans (e.g., 1024 or more) may be required to achieve an adequate signal-to-noise ratio.

  • 2D NMR: To aid in structural elucidation and assignment, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are performed.

  • Data Processing: The acquired free induction decays (FIDs) are processed using appropriate software (e.g., MestReNova, TopSpin). This involves Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

General Protocol for Single-Crystal X-ray Diffraction
  • Crystallization: High-quality single crystals of the compound are grown, typically by slow evaporation of a solvent, vapor diffusion, or slow cooling of a saturated solution. This is often the most challenging step.

  • Crystal Mounting: A suitable crystal (typically < 0.5 mm in all dimensions) is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. The crystal is cooled (e.g., to 100 K) to minimize thermal vibrations. A monochromatic X-ray beam is directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated.

  • Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods to obtain an initial model of the electron density. This model is refined against the experimental data to determine the precise atomic positions, bond lengths, and angles. For chiral molecules, the absolute configuration can often be determined from the diffraction data (e.g., via the Flack parameter).

Conclusion

The stereochemistry of this compound is a critical determinant of its synthetic utility and the biological activity of its derivatives. While the enantiomers of this compound are spectroscopically indistinguishable in achiral media, their differential behavior in chiral environments is paramount. The stereoselective reduction of (-)-Narwedine to (-)-galanthamine is a testament to the importance of stereocontrol in modern pharmaceutical synthesis. Further research into the specific biological activities of both this compound enantiomers could provide deeper insights into the structure-activity relationships of this important class of alkaloids.

References

A Comparative Guide to Narwedine and Galantamine in Preclinical Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of Narwedine and Galantamine, two structurally related alkaloids with potential applications in the management of neurological disorders. The information presented herein is based on available preclinical data from both in vitro and in vivo animal studies, with a focus on their mechanisms of action and efficacy in models of cognitive impairment.

Introduction

Galantamine is a well-established acetylcholinesterase (AChE) inhibitor approved for the symptomatic treatment of mild to moderate Alzheimer's disease.[1][2] Its therapeutic effects are attributed to its dual mechanism of action: competitive inhibition of AChE and allosteric potentiation of nicotinic acetylcholine receptors (nAChRs).[3][4] this compound, a precursor in the biosynthesis of Galantamine, has also been investigated for its biological activity, primarily its ability to inhibit AChE. However, a significant disparity exists in the extent of preclinical evaluation between these two compounds, with a wealth of in vivo data available for Galantamine and a scarcity of such studies for this compound.

Comparative Efficacy and Mechanism of Action

Galantamine: In Vivo Profile
  • Acetylcholinesterase Inhibition: In vivo studies have consistently demonstrated Galantamine's ability to inhibit AChE in the brains of various animal models, including rats, mice, and rabbits.[5] This inhibition leads to increased levels of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission.[6] PET imaging studies in rats have confirmed that Galantamine administration leads to a significant increase in synaptic acetylcholine concentrations.

  • Cognitive Enhancement: In animal models of cognitive impairment, often induced by agents like scopolamine, Galantamine has been shown to improve learning and memory.[2][7] For instance, studies in mice have demonstrated that intranasal delivery of Galantamine-loaded nanoparticles significantly reversed scopolamine-induced amnesia.[7]

  • Allosteric Modulation of nAChRs: Beyond AChE inhibition, Galantamine allosterically modulates nAChRs, enhancing their sensitivity to acetylcholine.[3][4] This action is believed to contribute to its cognitive-enhancing effects.

This compound: In Vitro Profile
  • Acetylcholinesterase Inhibition: In vitro assays have shown that this compound possesses AChE inhibitory activity. However, the potency is generally reported to be lower than that of Galantamine.

Due to the lack of published in vivo studies, the cognitive-enhancing effects and the overall preclinical efficacy of this compound in animal models remain to be elucidated.

Quantitative Data Comparison

The following table summarizes the available quantitative data for this compound and Galantamine. The disparity in the types of data highlights the need for further in vivo investigation of this compound.

ParameterThis compound (Data from in vitro studies)Galantamine (Data from in vivo studies)
AChE Inhibition (IC50) Varies by study, generally higher than GalantamineBrain Ki values: 7.1 µg/g (rats), 8.3 µg/g (mice), 19.1 µg/g (rabbits)[5]
Cognitive Improvement Data not availableSignificant improvement in memory and learning in various animal models of dementia.[2][7]
Route of Administration Not applicableOral, subcutaneous, intraperitoneal, intranasal.[2][5][7]
Animal Models Not applicableRats, mice, rabbits, transgenic models of Alzheimer's disease.[5]
LD50 (mice, i.p.) Data not availableLess toxic than some novel AChE inhibitors, with an LD50 of 77.46 mg/kg for a related compound compared to galantamine's known profile.[8]

Experimental Protocols

Galantamine In Vivo Acetylcholinesterase Inhibition Assay
  • Animal Model: Rats, mice, or rabbits.[5]

  • Drug Administration: Galantamine is administered via a specific route (e.g., subcutaneous).[5]

  • Brain Tissue Collection: At various time points after administration, animals are euthanized, and brain tissue is collected.

  • AChE Activity Measurement: Brain homogenates are prepared, and AChE activity is measured using a spectrophotometric method, such as the Ellman assay.

  • Data Analysis: The percentage of AChE inhibition is calculated by comparing the enzyme activity in Galantamine-treated animals to that in vehicle-treated controls. Ki values are determined from dose-response curves.[5]

Scopolamine-Induced Amnesia Model for Cognitive Enhancement
  • Animal Model: Swiss albino mice.[7]

  • Amnesia Induction: Scopolamine (e.g., 0.4 mg/kg, i.p.) is administered to induce a transient cognitive deficit.[7]

  • Treatment: Galantamine (or the test compound) is administered before or after the scopolamine challenge.

  • Behavioral Testing: Cognitive function is assessed using behavioral tests such as the Morris water maze, passive avoidance test, or T-maze to evaluate learning and memory.

  • Data Analysis: Parameters such as escape latency, time spent in the target quadrant, or step-through latency are measured and compared between different treatment groups.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of Galantamine and a typical experimental workflow for evaluating cognitive enhancers.

Galantamine_Mechanism cluster_synapse Cholinergic Synapse Presynaptic Presynaptic Neuron ACh Acetylcholine (ACh) Presynaptic->ACh Release Postsynaptic Postsynaptic Neuron AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis nAChR Nicotinic ACh Receptor (nAChR) ACh->nAChR Binds Galantamine Galantamine Galantamine->AChE Inhibits Galantamine->nAChR Allosterically Potentiates

Caption: Mechanism of action of Galantamine.

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Groups Animal_Model Select Animal Model (e.g., Mice, Rats) Amnesia_Induction Induce Cognitive Deficit (e.g., Scopolamine) Animal_Model->Amnesia_Induction Vehicle Vehicle Control Positive_Control Positive Control (e.g., Galantamine) Test_Compound Test Compound (e.g., this compound) Behavioral_Testing Behavioral Assessment (e.g., Morris Water Maze) Vehicle->Behavioral_Testing Positive_Control->Behavioral_Testing Test_Compound->Behavioral_Testing Biochemical_Analysis Biochemical Analysis (e.g., AChE Activity) Behavioral_Testing->Biochemical_Analysis Data_Analysis Data Analysis and Comparison Biochemical_Analysis->Data_Analysis

Caption: Workflow for in vivo cognitive enhancer evaluation.

Conclusion

References

Safety Operating Guide

Navigating the Safe Disposal of Narwedine: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the responsible management and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. Narwedine, an alkaloid with significant enzyme inhibitory activity, requires careful handling throughout its lifecycle, including its final disposal.[1] This guide provides essential, step-by-step procedures for the proper disposal of this compound, ensuring compliance with safety standards and fostering a culture of laboratory safety.

Chemical and Physical Properties of this compound

A thorough understanding of a compound's properties is the foundation of its safe handling and disposal. Below is a summary of key quantitative data for this compound.

PropertyValueReference
CAS Number 510-77-0[1][2][3]
Molecular Formula C₁₇H₁₉NO₃[1][2][3]
Molecular Weight 285.3 g/mol [1][2]
Appearance Solid[1]
Solubility DMSO: 0.1-1 mg/ml (Slightly soluble)[1]
Storage Temperature -20°C[1]
Purity ≥98%[1]

Hazard Identification and Safety Precautions

This compound is classified with the following hazards according to the Globally Harmonized System (GHS):

  • H302: Harmful if swallowed.[2]

  • H319: Causes serious eye irritation.[2]

  • H412: Harmful to aquatic life with long lasting effects.[2]

Given these hazards, it is imperative to handle this compound with appropriate personal protective equipment (PPE) and to prevent its release into the environment. Disposal down the drain is strictly prohibited due to its aquatic toxicity.[2]

Step-by-Step Disposal Protocol

The following procedure outlines the safe disposal of this compound waste, encompassing solid and liquid forms.

1. Waste Segregation and Collection:

  • Solid Waste: Collect all solid this compound waste, including contaminated items such as gloves, weigh boats, and filter paper, in a designated, leak-proof, and clearly labeled hazardous waste container.

  • Liquid Waste: Collect all solutions containing this compound in a separate, compatible, and labeled hazardous waste container. Do not mix with other incompatible waste streams.

2. Container Labeling:

  • All waste containers must be clearly labeled with the words "Hazardous Waste."

  • The label must include the full chemical name, "this compound," and a list of all other constituents in the container with their approximate percentages.

  • Indicate the relevant hazards (e.g., "Toxic," "Irritant," "Environmental Hazard").

  • Include the date when the waste was first added to the container.

3. Storage of Waste:

  • Store waste containers in a designated and secure satellite accumulation area within the laboratory.

  • Ensure containers are kept tightly closed at all times, except when adding waste.

  • The storage area should be cool, dry, and well-ventilated, away from incompatible materials.

4. Arranging for Disposal:

  • Once the waste container is full or ready for disposal, contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup.

  • Follow your institution's specific procedures for hazardous waste pickup requests. Never attempt to dispose of chemical waste through regular trash or municipal sewer systems.

Experimental Protocol: Spill Management

In the event of a this compound spill, immediate and appropriate action is crucial to mitigate exposure and environmental contamination.

  • Evacuate and Ventilate: Immediately evacuate the affected area and ensure adequate ventilation to disperse any airborne particles.

  • Don Appropriate PPE: Before attempting to clean the spill, wear chemical-resistant gloves, safety goggles with side-shields, and a lab coat. If there is a risk of dust generation, a NIOSH-approved respirator is necessary.

  • Containment:

    • For solid spills , carefully sweep or vacuum the material, avoiding the creation of dust.

    • For liquid spills , use an inert absorbent material, such as vermiculite or sand, to contain the spill.

  • Collection: Place the spilled material and all contaminated absorbent materials into a clearly labeled, sealed container for hazardous waste disposal.

  • Decontamination: Clean the spill area thoroughly with a suitable solvent or detergent and water. Collect the cleaning materials and rinsate as hazardous waste.

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste.

Narwedine_Disposal_Workflow start Start: This compound Waste Generated waste_type Identify Waste Type start->waste_type solid_waste Solid Waste (e.g., contaminated labware, unused compound) waste_type->solid_waste Solid liquid_waste Liquid Waste (e.g., solutions, rinsates) waste_type->liquid_waste Liquid collect_solid Collect in Labeled Solid Hazardous Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled Liquid Hazardous Waste Container liquid_waste->collect_liquid storage Store in Designated Satellite Accumulation Area collect_solid->storage collect_liquid->storage contact_ehs Contact EHS for Pickup and Disposal storage->contact_ehs end End: Proper Disposal contact_ehs->end

Caption: Workflow for the proper segregation and disposal of this compound waste.

By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, contributing to a safer research environment and building trust in their commitment to chemical safety.

References

Personal protective equipment for handling Narwedine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with Narwedine. The following procedures are designed to ensure a safe laboratory environment and minimize risks associated with this alkaloid.

Hazard Identification and Safety Data

This compound is a hazardous substance that requires careful handling. It is harmful if swallowed, causes serious eye irritation, and may cause an allergic skin reaction. It is also harmful to aquatic life with long-lasting effects.[1][2]

Physical and Chemical Properties

PropertyValueSource
Molecular FormulaC₁₇H₁₉NO₃[1][3]
Molecular Weight285.3 g/mol [3][4]
AppearanceSolid[3]
Purity≥98%[3]
Storage Temperature-20°C[3]
Stability≥ 4 years (at -20°C)[3]
SolubilityDMSO: Slightly soluble (0.1-1 mg/ml)[3]

GHS Hazard Statements

CodeStatement
H301/H302Toxic/Harmful if swallowed[1][5][6]
H317May cause an allergic skin reaction[5]
H319Causes serious eye irritation[1]
H373May cause damage to organs through prolonged or repeated exposure[5]
H412Harmful to aquatic life with long lasting effects[1]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is essential to create a barrier between the handler and the hazardous substance.[7] The following PPE should be worn at all times when handling this compound:

PPE CategorySpecificationsRationale
Hand Protection Double-gloving with powder-free, chemotherapy-rated nitrile gloves.[8][9] Change gloves every 30-60 minutes or immediately if contaminated or damaged.[8]Prevents skin contact and absorption. This compound is a known skin sensitizer.[2]
Body Protection A disposable, long-sleeved, solid-front gown made of a low-permeability fabric.[7][9] Cuffs should be tucked under the outer glove.Protects skin from splashes and aerosol exposure.
Eye and Face Protection Tightly fitting safety goggles and a face shield.[9][10] Standard eyeglasses are not sufficient.[8]Protects against splashes that can cause serious eye irritation.
Respiratory Protection For handling powders outside of a containment device, a NIOSH-approved N95 or higher respirator is required. For large spills, a chemical cartridge-type respirator may be necessary.[8] Surgical masks offer no protection from chemical exposure.[7][8]Prevents inhalation of aerosolized particles.

Operational Plan: Handling and Storage

Engineering Controls:

  • All work with solid or concentrated this compound should be conducted in a certified chemical fume hood, Class II Biosafety Cabinet (BSC), or a glove box to minimize inhalation exposure.[7]

Safe Handling Practices:

  • Avoid creating dust or aerosols.

  • Do not eat, drink, or smoke in areas where this compound is handled.[6]

  • Wash hands thoroughly after handling, even if gloves were worn.[6]

  • All surfaces and equipment should be assumed to be contaminated and decontaminated after use.

Storage:

  • Store this compound in a tightly sealed, clearly labeled container.

  • Keep in a locked, secure, and well-ventilated area at -20°C for long-term stability.[3][6]

  • Store away from incompatible materials such as strong oxidizing agents.[5]

Emergency Procedures

First Aid Measures

Exposure RouteFirst Aid Protocol
If Swallowed Immediately call a POISON CENTER or doctor.[5][6] Rinse mouth. Do not induce vomiting.[5]
Skin Contact Immediately remove all contaminated clothing.[6] Wash skin immediately and thoroughly with soap and water.[5] Seek medical attention if irritation or an allergic reaction develops.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5] Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.
Inhalation Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention.[5]

Spill Management Workflow

The following diagram outlines the procedural steps for managing a this compound spill.

Spill_Management_Workflow A 1. Evacuate & Secure Area B 2. Don Full PPE A->B Alert others C 3. Contain the Spill (Cover with absorbent material) B->C Approach cautiously D 4. Decontaminate Area (e.g., with sodium hypochlorite solution, followed by thiosulfate solution) C->D Work from outside in E 5. Collect Waste D->E F 6. Dispose of Waste (As hazardous chemical waste) E->F G 7. Doff PPE & Wash Hands F->G After area is clear H 8. Report Incident G->H

Caption: Workflow for handling a this compound spill.

Disposal Plan

All waste materials contaminated with this compound, including empty containers, used PPE, and spill cleanup debris, must be treated as hazardous chemical waste.

Disposal Protocol:

  • Segregation: Do not mix this compound waste with other waste streams.

  • Collection: Collect all contaminated solid waste in a designated, labeled, and sealed hazardous waste container.

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste," the name "this compound," and the associated hazard symbols.

  • Disposal: Dispose of the waste through your institution's environmental health and safety (EHS) office, following all local, state, and federal regulations. Do not pour this compound or its solutions down the drain.[11]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Narwedine
Reactant of Route 2
Narwedine

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.